molecular formula C53H100N20O12 B15604380 PKI 14-22 amide,myristoylated

PKI 14-22 amide,myristoylated

货号: B15604380
分子量: 1209.5 g/mol
InChI 键: GQPQKQWUUHDDIS-JDLJUXOTSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

PKI 14-22 amide,myristoylated is a useful research compound. Its molecular formula is C53H100N20O12 and its molecular weight is 1209.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

(2S)-N-[(2S)-1-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-[[(2S,3R)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-(tetradecanoylamino)acetyl]amino]pentanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]pentanoyl]amino]pentanoyl]amino]butanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H100N20O12/c1-6-8-9-10-11-12-13-14-15-16-17-24-39(76)65-29-40(77)69-35(22-19-26-63-52(58)59)48(83)73-43(33(5)74)50(85)66-30-41(78)68-34(21-18-25-62-51(56)57)46(81)70-36(23-20-27-64-53(60)61)47(82)71-37(28-38(54)75)49(84)67-32(4)45(80)72-42(44(55)79)31(3)7-2/h31-37,42-43,74H,6-30H2,1-5H3,(H2,54,75)(H2,55,79)(H,65,76)(H,66,85)(H,67,84)(H,68,78)(H,69,77)(H,70,81)(H,71,82)(H,72,80)(H,73,83)(H4,56,57,62)(H4,58,59,63)(H4,60,61,64)/t31-,32-,33+,34-,35-,36-,37-,42-,43-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQPQKQWUUHDDIS-JDLJUXOTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)NC(C(C)CC)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCC(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H100N20O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1209.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Role of Myristoylated PKI 14-22 Amide in PKA Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Kinase A (PKA) is a crucial serine/threonine kinase that acts as a key mediator in a multitude of cellular signaling pathways. Its activity is primarily regulated by the second messenger cyclic adenosine (B11128) monophosphate (cAMP). Dysregulation of the PKA signaling pathway has been implicated in various diseases, including cancer, cardiovascular disorders, and neurological conditions. Consequently, the development and application of specific PKA inhibitors are of significant interest in both basic research and drug discovery.

This technical guide provides an in-depth overview of myristoylated PKI 14-22 amide, a potent and cell-permeable inhibitor of PKA. We will delve into its mechanism of action, summarize key quantitative data, provide detailed experimental protocols, and visualize its function within the PKA signaling pathway.

Core Concepts: Mechanism of Action

Myristoylated PKI 14-22 amide is a synthetic peptide derived from the endogenous heat-stable protein kinase inhibitor (PKI). The core of its function lies in its ability to act as a competitive inhibitor of the PKA catalytic subunit.[1] The native PKI (14-22) amide peptide sequence specifically targets the active site of the PKA catalytic subunit.

The key innovation of this tool compound is the addition of a myristoyl group to its N-terminus.[2] This lipid modification significantly enhances the peptide's hydrophobicity, thereby facilitating its penetration across the cell membrane. This cell permeability allows researchers to effectively inhibit intracellular PKA activity in living cells and tissues.[3] Once inside the cell, myristoylated PKI 14-22 amide binds to the catalytic subunit of PKA, preventing it from phosphorylating its downstream target proteins and thereby blocking the propagation of the PKA signal. The non-myristoylated version of the peptide has a reported inhibition constant (Ki) of approximately 36 nM for PKA.[2][4]

Quantitative Data Summary

The following tables summarize the quantitative data for myristoylated PKI 14-22 amide across various experimental contexts.

ParameterValueOrganism/SystemReference
Inhibition Constant (Ki) of non-myristoylated PKI 14-22 amide ~36 nMIn vitro[2][4]
PKA Inhibition in Lysates 75 µMMouse brain or spinal cord lysates[5]
Inhibition of IgG-dependent Phagocytosis Concentration-dependentIsolated human neutrophils[5]
Virus StrainIC50Cell TypeReference
Zika Virus (IbH 30656)17.75 µMHuman Umbilical Vein Endothelial Cells (HUVECs)[5][6]
Zika Virus (MR766)22.29 µMHuman Umbilical Vein Endothelial Cells (HUVECs)[5][6]
Zika Virus (H/FP/2013)34.09 µMHuman Umbilical Vein Endothelial Cells (HUVECs)[5][6]
Zika Virus (PRVABC59)19.19 µMHuman Umbilical Vein Endothelial Cells (HUVECs)[5][6]

Signaling Pathway and Mechanism of Inhibition

The following diagram illustrates the canonical PKA signaling pathway and the point of intervention by myristoylated PKI 14-22 amide.

PKA_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signal Signal GPCR GPCR Signal->GPCR 1. Ligand Binding AC Adenylyl Cyclase GPCR->AC 2. Activation cAMP cAMP AC->cAMP 3. cAMP production ATP ATP ATP->AC PKA_inactive Inactive PKA (R2C2) cAMP->PKA_inactive 4. Binding PKA_active Active PKA (Catalytic Subunits) PKA_inactive->PKA_active 5. Activation Substrate Substrate Protein PKA_active->Substrate 6. Phosphorylation PKI Myristoylated PKI 14-22 amide PKI->PKA_active Inhibition pSubstrate Phosphorylated Substrate Protein Substrate->pSubstrate Response Cellular Response pSubstrate->Response

PKA signaling pathway and inhibition by myristoylated PKI 14-22 amide.

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing myristoylated PKI 14-22 amide.

In Vitro PKA Kinase Assay

This protocol outlines a general method for measuring the inhibitory activity of myristoylated PKI 14-22 amide on PKA in a cell-free system.

Materials:

  • Purified recombinant PKA catalytic subunit

  • Myristoylated PKI 14-22 amide

  • PKA substrate peptide (e.g., Kemptide)

  • ATP (radiolabeled [γ-³²P]ATP or for use with ADP-Glo™ assay)

  • Kinase reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Stop solution (e.g., 75 mM phosphoric acid or EDTA)

  • Method for detection (e.g., phosphocellulose paper and scintillation counting, or a luminometer for ADP-Glo™ assay)

Procedure:

  • Prepare a stock solution of myristoylated PKI 14-22 amide in a suitable solvent (e.g., DMSO or sterile water).

  • Prepare serial dilutions of the inhibitor in kinase reaction buffer.

  • In a microcentrifuge tube or a well of a microplate, combine the purified PKA enzyme and the desired concentration of myristoylated PKI 14-22 amide. Include a vehicle control (solvent only).

  • Add the PKA substrate peptide to the reaction mixture.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes).

  • Stop the reaction by adding the stop solution.

  • Detect the amount of phosphorylated substrate using your chosen method.

  • Calculate the percentage of PKA inhibition for each concentration of the inhibitor relative to the vehicle control to determine the IC50 value.

Inhibition of PKA Signaling in Cultured Cells

This protocol describes a general workflow for assessing the effect of myristoylated PKI 14-22 amide on PKA activity within a cellular context.

Materials:

  • Cultured cells of interest

  • Myristoylated PKI 14-22 amide

  • PKA activator (e.g., Forskolin, 8-Bromo-cAMP)

  • Cell lysis buffer

  • Antibodies for Western blotting (e.g., anti-phospho-CREB, anti-CREB, anti-actin)

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Plate cells at an appropriate density and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of myristoylated PKI 14-22 amide for a specific duration (e.g., 1-2 hours). Include a vehicle control.

  • Stimulate the cells with a PKA activator (e.g., 10 µM Forskolin) for a short period (e.g., 15-30 minutes) to induce PKA activity.

  • Wash the cells with ice-cold PBS and lyse them in an appropriate lysis buffer containing phosphatase and protease inhibitors.

  • Determine the protein concentration of the lysates.

  • Perform SDS-PAGE and Western blotting to analyze the phosphorylation status of a known PKA substrate, such as CREB (at Ser133).

  • Normalize the levels of phosphorylated protein to the total protein and a loading control (e.g., actin).

  • Quantify the reduction in substrate phosphorylation in the presence of the inhibitor to assess its efficacy.

The following diagram illustrates a typical experimental workflow for studying PKA inhibition in cells.

Experimental_Workflow Start Start Cell_Culture 1. Culture Cells Start->Cell_Culture Inhibitor_Treatment 2. Treat with Myristoylated PKI 14-22 amide Cell_Culture->Inhibitor_Treatment Stimulation 3. Stimulate with PKA Activator Inhibitor_Treatment->Stimulation Cell_Lysis 4. Lyse Cells Stimulation->Cell_Lysis Western_Blot 5. Western Blot for Phospho-Substrates Cell_Lysis->Western_Blot Data_Analysis 6. Analyze Data Western_Blot->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

General experimental workflow for studying PKA inhibition.

Conclusion

Myristoylated PKI 14-22 amide is an invaluable tool for researchers studying the role of PKA in cellular physiology and disease. Its cell-permeable nature allows for the direct inhibition of intracellular PKA activity, providing a specific and potent means to dissect the complexities of PKA-mediated signaling pathways. The quantitative data and experimental protocols provided in this guide offer a solid foundation for the effective application of this inhibitor in a variety of research settings. As our understanding of PKA's role in cellular processes continues to expand, the use of specific inhibitors like myristoylated PKI 14-22 amide will remain critical for advancing knowledge and developing novel therapeutic strategies.

References

Myristoylated PKI 14-22 Amide: A Technical Guide to a Selective PKA Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myristoylated Protein Kinase A Inhibitor 14-22 amide (Myr-PKI 14-22) is a highly potent and cell-permeable peptide inhibitor of cAMP-dependent Protein Kinase A (PKA). Derived from the endogenous PKA inhibitor protein (PKI), this synthetic peptide serves as a critical tool in cell biology and pharmacology for dissecting the roles of PKA in various signaling pathways. Its high specificity and cell permeability make it an invaluable reagent for both in vitro and in vivo studies. This technical guide provides an in-depth overview of Myr-PKI 14-22, including its mechanism of action, quantitative data on its inhibitory activity, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Mechanism of Action

Myr-PKI 14-22 acts as a competitive inhibitor of the PKA catalytic subunit. The peptide sequence of PKI 14-22 mimics the pseudosubstrate region of the regulatory subunit of PKA, allowing it to bind with high affinity to the active site of the catalytic subunit, thereby preventing the phosphorylation of PKA's natural substrates. The addition of a myristoyl group to the N-terminus of the peptide enhances its lipophilicity, facilitating its passage across the cell membrane. This modification allows for the direct inhibition of intracellular PKA activity in living cells.[1][2][3]

Quantitative Data

Table 1: Inhibitory Activity of PKI 14-22 Amide (non-myristoylated)

TargetInhibition Constant (Ki)
Protein Kinase A (PKA)~36 nM

Note: The myristoylation is not expected to significantly alter the intrinsic inhibitory activity of the peptide for PKA but rather enhances its cellular uptake.

Table 2: Selectivity Profile of a Related PKI Peptide (PKI 6-22 amide)

A study on the selectivity of the related peptide, PKI 6-22 amide, against a panel of 55 kinases provides insights into the potential cross-reactivity of PKI peptides.

Kinase FamilyEffect at High ConcentrationsNotes
CaMKInhibition (CaMK1)Inhibition was observed at high micromolar concentrations.
PKCFacilitation of activitySeveral PKC isoforms showed increased activity in the presence of high concentrations of the peptide.
ROCKFacilitation of activityROCK1 activity was enhanced at high peptide concentrations.
p70S6KFacilitation of activityp70S6K activity was enhanced at high peptide concentrations.

It is crucial for researchers to consider these potential off-target effects, especially when using high concentrations of Myr-PKI 14-22. Appropriate controls should be included in experiments to validate the specificity of the observed effects to PKA inhibition.

Experimental Protocols

In Vitro PKA Kinase Activity Assay (Kinase Mobility Shift Assay - KiMSA)

This non-radioactive assay measures the phosphorylation of a fluorescently labeled PKA substrate (Kemptide) by separating the phosphorylated and non-phosphorylated forms via agarose (B213101) gel electrophoresis.

Materials:

  • Myristoylated PKI 14-22 amide

  • Recombinant PKA catalytic subunit

  • Fluorescently labeled Kemptide (e.g., FITC-Kemptide)

  • Kinase Reaction Buffer (5X): 200 mM Tris-HCl (pH 7.5), 100 mM MgCl₂, 500 µg/mL BSA

  • ATP solution (10 mM)

  • 2X Stop Solution: 100 mM EDTA, 2% SDS

  • Agarose

  • TBE Buffer

  • Fluorescent gel imager

Procedure:

  • Prepare Kinase Reactions: On ice, prepare a master mix of the kinase reaction components (excluding ATP and inhibitor). For a 25 µL reaction, combine:

    • 5 µL of 5X Kinase Reaction Buffer

    • Recombinant PKA (amount to be optimized)

    • FITC-Kemptide (final concentration ~10 µM)

    • Nuclease-free water to a volume of 20 µL.

  • Add Inhibitor: Add 2.5 µL of Myr-PKI 14-22 at various concentrations (e.g., 0, 1 nM, 10 nM, 100 nM, 1 µM, 10 µM) to the respective reaction tubes.

  • Initiate Reaction: Start the phosphorylation reaction by adding 2.5 µL of 1 mM ATP (final concentration 100 µM).

  • Incubation: Incubate the reactions at 30°C for 30 minutes.

  • Stop Reaction: Terminate the reactions by adding 25 µL of 2X Stop Solution.

  • Agarose Gel Electrophoresis: Prepare a 1.5% agarose gel in 1X TBE buffer. Load 20 µL of each reaction mixture into the wells. Run the gel at 100V for 60 minutes.

  • Imaging: Visualize the gel using a fluorescent gel imager with appropriate filters for FITC. The phosphorylated Kemptide will migrate slower than the non-phosphorylated form.

  • Quantification: Quantify the band intensities of the phosphorylated and non-phosphorylated Kemptide to determine the percentage of inhibition at each inhibitor concentration.

Cell-Based Assay: Western Blot for Phospho-CREB (Ser133)

This protocol describes how to assess the inhibition of PKA in cells by measuring the phosphorylation status of one of its key downstream targets, the transcription factor CREB, at serine 133.

Materials:

  • Cell line of interest (e.g., HEK293T, HeLa)

  • Myristoylated PKI 14-22 amide

  • PKA activator (e.g., Forskolin, 8-Br-cAMP)

  • Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-CREB (Ser133)

    • Rabbit anti-total CREB

  • HRP-conjugated anti-rabbit secondary antibody

  • ECL Western blotting detection reagents

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Plate cells and grow to 70-80% confluency.

    • Pre-treat cells with varying concentrations of Myr-PKI 14-22 (e.g., 1 µM, 5 µM, 10 µM) or vehicle control (DMSO) for 1 hour.

    • Stimulate the cells with a PKA activator (e.g., 10 µM Forskolin) for 15-30 minutes.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add ice-cold lysis buffer, scrape the cells, and transfer the lysate to a microfuge tube.

    • Incubate on ice for 30 minutes with vortexing every 10 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • Western Blotting:

    • Normalize protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-CREB (Ser133) (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution in 5% BSA/TBST) for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Apply ECL detection reagents and capture the chemiluminescent signal using an imaging system.

    • Strip the membrane and re-probe with an antibody against total CREB to normalize for protein loading.

    • Quantify the band intensities to determine the ratio of phospho-CREB to total CREB.

Mandatory Visualizations

PKA Signaling Pathway

PKA_Signaling_Pathway GPCR GPCR G_protein G Protein (Gs) GPCR->G_protein Ligand AC Adenylyl Cyclase G_protein->AC Activates ATP ATP cAMP cAMP ATP:e->cAMP:w Converts PKA_inactive Inactive PKA (R2C2) cAMP->PKA_inactive Binds to Regulatory Subunits PKA_active Active PKA (Catalytic Subunits) PKA_inactive->PKA_active Releases CREB CREB PKA_active->CREB Phosphorylates Myr_PKI Myr-PKI 14-22 Myr_PKI->PKA_active Inhibits pCREB p-CREB Gene_Expression Gene Expression pCREB->Gene_Expression Activates Cellular_Response Cellular Response Gene_Expression->Cellular_Response Leads to

Caption: Canonical PKA signaling pathway and the inhibitory action of Myr-PKI 14-22.

Experimental Workflow for Evaluating Myr-PKI 14-22 Amide

Experimental_Workflow start Start: Hypothesis PKA is involved in a cellular process in_vitro_assay In Vitro Kinase Assay (e.g., KiMSA) start->in_vitro_assay Confirm direct inhibition cell_culture Cell Culture & Treatment - PKA activator - Myr-PKI 14-22 start->cell_culture Test in a cellular context data_analysis Data Analysis & Interpretation in_vitro_assay->data_analysis Determine IC50/Ki western_blot Western Blot (p-CREB / Total CREB) cell_culture->western_blot Assess target engagement immunofluorescence Immunofluorescence (PKA subunit localization) cell_culture->immunofluorescence Visualize mechanism phenotypic_assay Phenotypic Assay (e.g., cell proliferation, gene expression) cell_culture->phenotypic_assay Measure functional outcome western_blot->data_analysis immunofluorescence->data_analysis phenotypic_assay->data_analysis conclusion Conclusion: Role of PKA confirmed/refuted data_analysis->conclusion

Caption: A logical workflow for investigating PKA signaling using Myr-PKI 14-22 amide.

References

The Critical Role of Myristoylation in the Activity of PKI 14-22 Amide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the role of myristoylation in the function of PKI 14-22 amide, a potent inhibitor of cAMP-dependent protein kinase (PKA). We will explore the mechanism of action, the impact of myristoylation on cellular activity, and present relevant quantitative data and experimental protocols.

Introduction to PKI 14-22 Amide and Protein Kinase A (PKA)

Protein Kinase A (PKA) is a crucial enzyme in cellular signaling, playing a pivotal role in a vast array of physiological processes, including gene expression, metabolism, cell growth, and apoptosis.[1][2] The activity of PKA is primarily regulated by the second messenger cyclic adenosine (B11128) monophosphate (cAMP). In its inactive state, PKA exists as a tetrameric holoenzyme consisting of two regulatory subunits and two catalytic subunits. Upon binding of cAMP to the regulatory subunits, the catalytic subunits are released and become active, subsequently phosphorylating downstream target proteins.[3][4]

The Protein Kinase Inhibitor (PKI) is an endogenous heat-stable protein that specifically binds to and inhibits the catalytic subunit of PKA.[5] PKI 14-22 amide is a synthetic peptide fragment derived from the inhibitory domain of PKI.[5] It acts as a potent and highly selective competitive inhibitor of the PKA catalytic subunit.[6][7]

The Role of Myristoylation

Myristoylation is a co- or post-translational lipid modification where a 14-carbon saturated fatty acid, myristic acid, is attached to the N-terminal glycine (B1666218) residue of a protein.[8][9] This modification is catalyzed by the enzyme N-myristoyltransferase (NMT).[10]

For PKI 14-22 amide, the addition of a myristoyl group is a critical modification that dramatically alters its biological activity in cellular contexts. The primary and most significant role of myristoylation is to render the peptide cell-permeable .[6][11][12] The hydrophobic myristoyl moiety facilitates the passage of the otherwise membrane-impermeable peptide across the plasma membrane and even the blood-brain barrier.[6] This allows myristoylated PKI 14-22 amide to be used as a tool to specifically inhibit intracellular PKA in living cells and tissues.[7][13]

While myristoylation is key for cellular entry, the intrinsic inhibitory activity of the peptide on the PKA catalytic subunit resides in its amino acid sequence, which mimics the pseudosubstrate region of the PKA regulatory subunit.[5]

Quantitative Data: Inhibitory Potency

The inhibitory potency of PKI peptides is typically measured by their inhibition constant (Ki) or half-maximal inhibitory concentration (IC50). The non-myristoylated form of PKI 14-22 amide is a highly potent inhibitor of PKA in in vitro assays.

CompoundParameterValueNotes
PKI 14-22 amide (non-myristoylated)Ki~36 nMThis value represents the intrinsic inhibitory activity against the purified PKA catalytic subunit.[1][6][11][12][14]
Myristoylated PKI 14-22 amideCellular Assay Concentration3 µM - 75 µMEffective concentrations in cell-based assays vary depending on the cell type and experimental conditions.[15][16]
Myristoylated PKI 14-22 amideIC50 (Zika Virus Inhibition)17.75 - 34.09 µMThe concentration required for antiviral effects is significantly higher than the Ki for PKA, suggesting potential off-target effects at these concentrations.[15][17]

Signaling Pathway and Mechanism of Action

The canonical PKA signaling pathway is initiated by the activation of G-protein coupled receptors (GPCRs), leading to the production of cAMP and the subsequent activation of PKA. Myristoylated PKI 14-22 amide, once inside the cell, directly interferes with this pathway by inhibiting the active PKA catalytic subunits.

PKA_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Ligand Ligand GPCR GPCR Ligand->GPCR Binds G_Protein G Protein GPCR->G_Protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to G_Protein->AC Activates ATP ATP PKA_inactive Inactive PKA (R2C2) cAMP->PKA_inactive Binds to Regulatory Subunits PKA_active Active PKA (Catalytic Subunit) PKA_inactive->PKA_active Releases Downstream_Targets Downstream Targets PKA_active->Downstream_Targets Phosphorylates Phosphorylated_Targets Phosphorylated Targets Downstream_Targets->Phosphorylated_Targets Myr_PKI Myristoylated PKI 14-22 amide Myr_PKI->PKA_active Inhibits

Caption: PKA signaling pathway and inhibition by myristoylated PKI 14-22 amide.

Experimental Protocols

In Vitro PKA Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of PKI 14-22 amide against the PKA catalytic subunit.

Workflow:

PKA_Inhibition_Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Reagents Prepare Reagents: - PKA catalytic subunit - PKI 14-22 amide (serial dilutions) - PKA substrate (e.g., Kemptide) - ATP ([γ-32P]ATP or cold ATP) - Assay Buffer Incubate_Inhibitor Pre-incubate PKA with PKI 14-22 amide Reagents->Incubate_Inhibitor Initiate_Reaction Initiate reaction by adding Substrate/ATP mix Incubate_Inhibitor->Initiate_Reaction Incubate_Reaction Incubate at 30°C Initiate_Reaction->Incubate_Reaction Stop_Reaction Stop Reaction (e.g., spotting on P81 paper) Incubate_Reaction->Stop_Reaction Wash Wash to remove unincorporated ATP Stop_Reaction->Wash Measure Measure radioactivity (Scintillation counting) or other signal (e.g., luminescence) Wash->Measure

Caption: Workflow for an in vitro PKA inhibition assay.

Detailed Steps:

  • Reagent Preparation:

    • Reconstitute the PKA catalytic subunit in a suitable kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Prepare a stock solution of PKI 14-22 amide (myristoylated or non-myristoylated) in an appropriate solvent (e.g., DMSO or water) and perform serial dilutions in the kinase buffer.

    • Prepare a solution of a PKA-specific substrate peptide (e.g., Kemptide) and ATP. For radiometric assays, [γ-³²P]ATP is used. For non-radiometric assays, unlabeled ATP is used, and product formation is detected using methods like ADP-Glo™.[18]

  • Assay Procedure:

    • In a microtiter plate or microcentrifuge tubes, add the serially diluted PKI 14-22 amide.

    • Add the PKA catalytic subunit and pre-incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding the substrate and ATP mixture.

    • Incubate the reaction for a defined period (e.g., 10-30 minutes) at 30°C.

    • Stop the reaction. For radiometric assays, this can be done by spotting the reaction mixture onto P81 phosphocellulose paper.[19] For other assays, a stop solution containing EDTA may be used.

    • For radiometric assays, wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Quantify the amount of phosphorylated substrate. For radiometric assays, this is done using a scintillation counter. For other assays, follow the manufacturer's instructions for the specific detection method (e.g., measuring luminescence for ADP-Glo™).[20][21]

  • Data Analysis:

    • Calculate the percentage of PKA activity at each inhibitor concentration relative to a no-inhibitor control.

    • Plot the percentage of activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value. The Ki can be calculated from the IC50 using the Cheng-Prusoff equation if the mechanism of inhibition is competitive.

Analysis of Protein Myristoylation

Confirming the myristoylation of PKI 14-22 amide or other proteins can be achieved through several methods.

Workflow:

Myristoylation_Analysis cluster_ms Mass Spectrometry cluster_metabolic Metabolic Labeling Sample Myristoylated Peptide or Protein Lysate Enzymatic_Digestion Enzymatic Digestion (e.g., Trypsin) Sample->Enzymatic_Digestion LC_MSMS LC-MS/MS Analysis Enzymatic_Digestion->LC_MSMS Data_Analysis Data Analysis to Identify Myristoylated Peptide LC_MSMS->Data_Analysis Labeling Incubate cells with myristic acid analog (e.g., azide- or alkyne-tagged) Lysis Cell Lysis Labeling->Lysis Click_Chemistry Click Chemistry to attach reporter tag (e.g., biotin (B1667282), fluorophore) Lysis->Click_Chemistry Detection Detection via Western Blot, Fluorescence Microscopy, or Affinity Purification followed by MS Click_Chemistry->Detection

Caption: Workflows for myristoylation analysis.

Detailed Methods:

  • Mass Spectrometry: This is the most direct method for confirming myristoylation. The myristoylated peptide or protein is subjected to enzymatic digestion (e.g., with trypsin), and the resulting peptide fragments are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The presence of a mass shift of 210.19 Da (the mass of the myristoyl group minus the mass of water) on the N-terminal glycine-containing peptide confirms myristoylation.[22]

  • Metabolic Labeling: This in vivo method involves incubating cells with a modified myristic acid analog, such as an azide- or alkyne-tagged myristic acid.[23][24] These analogs are incorporated into proteins by NMT. The cells are then lysed, and the tagged proteins can be detected or purified using "click chemistry" to attach a reporter molecule like biotin (for affinity purification and subsequent mass spectrometry or western blotting) or a fluorophore (for visualization by fluorescence microscopy).[23]

Cell-Based PKA Activity Assay

To assess the effect of myristoylated PKI 14-22 amide on PKA activity within living cells, various assays can be employed.

Workflow:

Cell_Based_PKA_Assay Cell_Culture Culture cells of interest Treatment Treat cells with: - Myristoylated PKI 14-22 amide - PKA activator (e.g., Forskolin) - Control vehicle Cell_Culture->Treatment Lysis_or_Fixation Cell Lysis or Fixation Treatment->Lysis_or_Fixation PKA_Activity_Measurement Measure PKA Activity Lysis_or_Fixation->PKA_Activity_Measurement

Caption: General workflow for a cell-based PKA activity assay.

Detailed Methods:

  • Western Blotting for Phospho-Substrates: A common method is to measure the phosphorylation of known PKA substrates.

    • Cells are treated with the myristoylated PKI 14-22 amide for a specific duration, followed by stimulation with a PKA activator (e.g., forskolin, which increases cAMP levels).

    • The cells are then lysed, and the proteins are separated by SDS-PAGE.

    • Western blotting is performed using antibodies that specifically recognize the phosphorylated form of a PKA substrate (e.g., phospho-CREB). A decrease in the phosphorylation signal in the presence of myristoylated PKI 14-22 amide indicates inhibition of PKA activity.

  • Fluorescent Biosensors: Genetically encoded fluorescent biosensors, such as A-Kinase Activity Reporter (AKAR), can be expressed in cells to monitor PKA activity in real-time.[25] These sensors change their fluorescence properties (e.g., FRET) upon phosphorylation by PKA.

    • Cells are transfected with the biosensor plasmid.

    • Live-cell imaging is performed to measure the baseline fluorescence.

    • Cells are treated with myristoylated PKI 14-22 amide and a PKA activator.

    • Changes in fluorescence are monitored to determine the effect of the inhibitor on PKA activity.

  • Cell-Based ELISA: Commercially available cell-based ELISA kits can quantify the levels of PKA or its phosphorylated substrates in cultured cells.[26] These assays are typically performed in a multi-well plate format, making them suitable for higher throughput screening.

Conclusion

Myristoylation plays an indispensable role in the biological activity of PKI 14-22 amide by enabling its entry into living cells. This lipid modification transforms a potent in vitro inhibitor into a valuable tool for studying the function of PKA in complex cellular signaling networks. While the myristoyl group itself does not directly contribute to the inhibition of the PKA catalytic subunit, its presence is the key determinant of the peptide's utility in cell-based research and its potential as a therapeutic lead. Understanding the principles of myristoylation and employing the appropriate experimental protocols are essential for accurately interpreting the effects of myristoylated PKI 14-22 amide and for the development of novel PKA-targeted therapies.

References

Structural Basis for PKI 14-22 Amide Inhibition of PKA: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Kinase A (PKA) is a pivotal enzyme in cellular signaling, orchestrating a wide array of physiological processes, from metabolism and gene expression to memory formation.[1][2] Its activity is primarily regulated by the second messenger cyclic AMP (cAMP).[2] Given its central role, the precise and specific inhibition of PKA is a critical tool for dissecting its function and a potential avenue for therapeutic intervention.[3] The endogenous Protein Kinase Inhibitor (PKI) proteins are highly specific, potent pseudosubstrate inhibitors of the PKA catalytic subunit.[4] Synthetic peptides derived from PKI, such as PKI 14-22 amide, are invaluable tools for researchers. This guide provides a comprehensive technical overview of the structural basis for PKA inhibition by PKI 14-22 amide, including quantitative data, detailed experimental methodologies, and visualizations of the key molecular interactions and pathways.

The non-myristoylated version of PKI 14-22 amide is a highly specific inhibitor of cAMP-dependent protein kinase (PKA).[5][6] A myristoylated version of the peptide is also available, which enhances its cell permeability.[7]

Quantitative Data for PKA Inhibition

The inhibitory potency of PKI peptides and other inhibitors against PKA is typically quantified by the half-maximal inhibitory concentration (IC50) and the equilibrium inhibition constant (Ki). The Ki is a direct measure of the binding affinity of the inhibitor.

InhibitorTypeTarget KinaseKi (nM)IC50 (nM)Notes
PKI 14-22 amidePeptide (Synthetic)PKA~36-Non-myristoylated form.[5][6]
myr-PKI 14-22 amidePeptide (Synthetic, Modified)PKA-17.75-34.09 (in HUVECs for Zika virus inhibition)Myristoylation enhances cell permeability.[8]
PKI 5-24 amidePeptide (Synthetic)PKA2.322A longer fragment of PKI with higher affinity.[9][10]
PKI 6-22 amidePeptide (Synthetic)PKA7.48.4Another high-affinity PKI fragment.[9]
H-89Small MoleculePKA, other kinases48-ATP-competitive inhibitor, known to have off-target effects.[7]
StaurosporineSmall MoleculeBroad-spectrum kinase inhibitor--Non-selective inhibitor.[11]

Structural Basis of Inhibition

PKI peptides act as pseudosubstrates, mimicking the consensus phosphorylation sequence of PKA substrates (RRXS/TΦ, where Φ is a hydrophobic residue) but with a non-phosphorylatable residue, typically Alanine, at the phospho-acceptor position.[13][14] This allows PKI to bind with high affinity to the active site of the PKA catalytic subunit, competitively inhibiting the binding of genuine substrates.

The key interactions between the PKI 14-22 region and the PKA catalytic subunit, as inferred from the PKI 5-24 structure, involve:

  • P-site Alanine: The Alanine at the position corresponding to the phosphorylatable Serine/Threonine in a substrate fits snugly into a hydrophobic pocket in the PKA active site.

  • Arginine Residues: The two Arginine residues at the P-2 and P-3 positions (relative to the P-site Alanine) form critical salt bridges with acidic residues in the PKA catalytic cleft, a hallmark of PKA substrate recognition.[2]

  • Hydrophobic Interactions: The C-terminal portion of the peptide, including an Isoleucine residue, makes hydrophobic contacts with the kinase, further stabilizing the complex.

The shorter PKI 14-22 amide lacks the N-terminal α-helix present in the longer PKI 5-24 and 6-22 fragments. This helix contributes significantly to the higher affinity of the longer peptides by providing additional interaction surfaces with the kinase.[7]

Signaling Pathways and Experimental Workflows

PKA Signaling Pathway

The canonical PKA signaling pathway is initiated by the binding of an extracellular ligand (e.g., a hormone) to a G-protein coupled receptor (GPCR). This activates a Gs alpha subunit, which in turn stimulates adenylylyl cyclase to produce cAMP. cAMP then binds to the regulatory subunits of the inactive PKA holoenzyme, causing the release and activation of the catalytic subunits. The active catalytic subunits can then phosphorylate a multitude of downstream target proteins in the cytoplasm and nucleus, including transcription factors like CREB (cAMP response element-binding protein), to elicit a cellular response.[15][16]

PKA_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand GPCR GPCR Ligand->GPCR G_Protein G Protein (Gs) GPCR->G_Protein AC Adenylyl Cyclase G_Protein->AC cAMP cAMP AC->cAMP ATP PKA_inactive Inactive PKA Holoenzyme (R2C2) cAMP->PKA_inactive PKA_active Active PKA (Catalytic Subunits) PKA_inactive->PKA_active Substrates_cyto Cytoplasmic Substrates PKA_active->Substrates_cyto Phosphorylation PKA_active_nuc Active PKA PKA_active->PKA_active_nuc PKI PKI 14-22 amide PKI->PKA_active Inhibition PKI->PKA_active_nuc CREB CREB PKA_active_nuc->CREB Phosphorylation pCREB Phospho-CREB CREB->pCREB Gene_Transcription Gene_Transcription pCREB->Gene_Transcription

Caption: Canonical PKA signaling pathway and inhibition by PKI 14-22 amide.

Experimental Workflow for Characterizing PKA Inhibition

A typical workflow to characterize a PKA inhibitor like PKI 14-22 amide involves a combination of biochemical and biophysical assays.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_biophysical Biophysical Assays cluster_structural Structural Studies Kinase_Assay In Vitro Kinase Assay (e.g., Radiometric or Fluorescence-based) IC50_Ki IC50_Ki Kinase_Assay->IC50_Ki Determine IC50/Ki Western_Blot Cell-Based Assay (Western Blot for p-CREB) Cellular_Efficacy Cellular_Efficacy Western_Blot->Cellular_Efficacy Confirm Cellular Efficacy ITC Isothermal Titration Calorimetry (ITC) Thermodynamics Thermodynamics ITC->Thermodynamics Determine ΔH, ΔS, Kd SPR Surface Plasmon Resonance (SPR) Kinetics Kinetics SPR->Kinetics Determine kon, koff, Kd Xray X-ray Crystallography Structure Structure Xray->Structure Elucidate 3D Structure of PKA-Inhibitor Complex

Caption: Experimental workflow for characterizing PKA inhibitors.

Experimental Protocols

In Vitro PKA Kinase Activity Assay (Radiometric)

This assay measures the transfer of a radiolabeled phosphate (B84403) from [γ-³²P]ATP to a specific PKA substrate peptide (e.g., Kemptide) in the presence and absence of an inhibitor.

Materials:

  • Purified recombinant PKA catalytic subunit

  • PKA substrate peptide (e.g., Kemptide: LRRASLG)

  • PKI 14-22 amide

  • [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)

  • P81 phosphocellulose paper

  • 0.75% Phosphoric acid

  • Scintillation counter and fluid

Protocol:

  • Prepare a reaction mixture containing kinase reaction buffer, PKA enzyme, and the substrate peptide.

  • Add varying concentrations of PKI 14-22 amide to the reaction tubes. Include a no-inhibitor control.

  • Pre-incubate the enzyme with the inhibitor for 10-15 minutes at 30°C.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction at 30°C for a time period within the linear range of the assay (e.g., 10-20 minutes).

  • Terminate the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 papers extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Dry the papers and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction.

Materials:

  • Purified recombinant PKA catalytic subunit

  • PKI 14-22 amide

  • ITC buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM TCEP), degassed.

Protocol:

  • Thoroughly dialyze both the PKA and PKI 14-22 amide into the same ITC buffer to minimize buffer mismatch effects.

  • Determine the accurate concentrations of the protein and peptide solutions.

  • Load the PKA solution into the sample cell of the calorimeter and the PKI 14-22 amide solution into the injection syringe.

  • Set the experimental parameters, including the cell temperature, stirring speed, and injection volume and spacing.

  • Perform a series of injections of the peptide into the protein solution.

  • Record the heat changes associated with each injection.

  • Analyze the resulting titration data by fitting it to a suitable binding model (e.g., a one-site binding model) to determine the thermodynamic parameters.

X-ray Crystallography of PKA-Inhibitor Complex

This technique provides a high-resolution 3D structure of the protein-inhibitor complex, revealing the precise molecular interactions.

Materials:

  • Highly purified and concentrated PKA catalytic subunit

  • PKI 14-22 amide

  • Crystallization screening kits

  • Crystallization plates (e.g., sitting or hanging drop)

  • Cryoprotectant

Protocol:

  • Complex Formation: Incubate the purified PKA with a molar excess of PKI 14-22 amide to ensure the formation of the complex.

  • Crystallization Screening: Screen for initial crystallization conditions using sparse matrix screens. Set up crystallization trials using vapor diffusion (sitting or hanging drop) by mixing the protein-peptide complex with the crystallization solution.

  • Crystal Optimization: Optimize the initial crystallization hits by systematically varying the precipitant concentration, pH, and temperature to obtain diffraction-quality crystals.

  • Crystal Harvesting and Cryo-cooling: Carefully harvest the crystals and soak them in a cryoprotectant solution before flash-cooling them in liquid nitrogen.

  • X-ray Diffraction Data Collection: Collect X-ray diffraction data from the cryo-cooled crystals at a synchrotron source.

  • Structure Determination and Refinement: Process the diffraction data and solve the crystal structure using molecular replacement with a known PKA structure as a search model. Build the model of the PKA-PKI 14-22 amide complex into the electron density map and refine the structure.

Conclusion

PKI 14-22 amide is a valuable tool for the specific inhibition of PKA, enabling detailed investigation of its cellular functions. Understanding the structural basis of its inhibitory mechanism, supported by quantitative binding data and robust experimental protocols, is essential for its effective application in research and for the rational design of novel PKA inhibitors for therapeutic purposes. The methodologies and data presented in this guide provide a comprehensive resource for professionals in the fields of cell signaling, pharmacology, and drug development.

References

Downstream Targets of PKI 14-22 Amide, Myristoylated: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PKI 14-22 amide, myristoylated, is a highly selective and cell-permeable competitive inhibitor of cAMP-dependent Protein Kinase A (PKA).[1][2] It is a synthetic peptide derived from the heat-stable protein kinase inhibitor (PKI).[3] The addition of a myristoyl group significantly enhances its permeability across cell membranes and the blood-brain barrier, making it a valuable tool for in vitro and in vivo studies.[1][2] This technical guide provides a comprehensive overview of the downstream targets affected by PKI 14-22 amide, myristoylated, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Mechanism of Action

Protein Kinase A is a key enzyme in numerous cellular signaling pathways, regulating processes such as metabolism, gene expression, and cell growth.[4][5] PKA is a tetramer composed of two regulatory and two catalytic subunits.[6] The binding of cyclic AMP (cAMP) to the regulatory subunits induces a conformational change, leading to the release and activation of the catalytic subunits.[7] These active subunits then phosphorylate downstream target proteins on serine or threonine residues.[8]

PKI 14-22 amide, myristoylated, acts as a pseudosubstrate, binding to the active site of the PKA catalytic subunit and preventing it from phosphorylating its natural substrates.[9]

Core Signaling Pathway and Inhibition

The following diagram illustrates the canonical PKA signaling pathway and the point of inhibition by PKI 14-22 amide, myristoylated.

PKA_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Hormones Hormones GPCR GPCR Hormones->GPCR binds G_Protein G Protein GPCR->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates ATP ATP cAMP cAMP ATP->cAMP AC PKA_inactive Inactive PKA (R2C2) cAMP->PKA_inactive binds PKA_active Active PKA (Catalytic Subunits) PKA_inactive->PKA_active releases Substrate Substrate Protein PKA_active->Substrate phosphorylates PKI PKI 14-22 Amide, Myristoylated PKI->PKA_active inhibits pSubstrate Phosphorylated Substrate Protein Substrate->pSubstrate CREB_Pathway PKA_active Active PKA CREB CREB PKA_active->CREB phosphorylates PKI PKI 14-22 Amide, Myristoylated PKI->PKA_active inhibits pCREB Phosphorylated CREB CREB->pCREB Gene_Expression Gene Expression pCREB->Gene_Expression activates Morphine_Tolerance_Workflow Start Start Inject_PKI Inject PKI 14-22 Amide, Myristoylated (5 nmol/mouse, i.c.v.) Start->Inject_PKI Implant_Morphine Implant Morphine Pellet (1 hour post-injection) Inject_PKI->Implant_Morphine Repeat_Injection_24h Repeat PKI Injection (24 hours) Implant_Morphine->Repeat_Injection_24h Repeat_Injection_48h Repeat PKI Injection (48 hours) Repeat_Injection_24h->Repeat_Injection_48h Assess_Analgesia Assess Antinociceptive Effect (Tail-Immersion Test) Repeat_Injection_48h->Assess_Analgesia Determine_ED50 Determine ED50 Assess_Analgesia->Determine_ED50 End End Determine_ED50->End

References

Myristoylated PKI 14-22 Amide: A Technical Guide for Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myristoylated Protein Kinase A Inhibitor (14-22) amide, often abbreviated as myr-PKI 14-22 amide, is a highly specific and cell-permeable peptide inhibitor of cAMP-dependent Protein Kinase A (PKA). Its ability to readily cross cell and blood-brain barriers makes it an invaluable tool in neuroscience research for dissecting the intricate roles of the PKA signaling pathway in various neuronal processes. This technical guide provides an in-depth overview of myr-PKI 14-22 amide, including its mechanism of action, applications in neuroscience, quantitative data, and detailed experimental protocols.

Core Concepts: Mechanism of Action

Myristoylated PKI 14-22 amide is a synthetic peptide derived from the endogenous PKA inhibitor protein (PKI).[1] The core peptide sequence, corresponding to amino acids 14-22 of PKI, acts as a pseudosubstrate, binding with high affinity to the catalytic subunit of PKA and competitively inhibiting its kinase activity.[1][2] The addition of a myristoyl group to the N-terminus enhances the peptide's lipophilicity, facilitating its penetration of cellular membranes.[3][4][5] This modification allows for the direct inhibition of intracellular PKA in both in vitro and in vivo experimental settings.

The primary molecular function of myr-PKI 14-22 amide is to block the phosphorylation of downstream PKA targets.[3][6] PKA is a key enzyme in numerous signal transduction pathways, and its activation by cyclic AMP (cAMP) leads to the phosphorylation of a wide array of proteins, including ion channels, enzymes, and transcription factors like the cAMP response element-binding protein (CREB).[7][8][9] By inhibiting PKA, myr-PKI 14-22 amide enables researchers to investigate the specific contributions of this pathway to neuronal function.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for myristoylated PKI 14-22 amide based on available literature.

ParameterValueOrganism/SystemReference
Ki (inhibition constant) ~36 nMN/A (for non-myristoylated version)[3][4][5][6][10]
Purity ≥95% - 99.65%N/A[5][11]

Table 1: General Properties of myr-PKI 14-22 amide

Application ContextConcentration/DoseOrganism/Cell TypeReference
Inhibition of Zika Virus Replication 10-40 µM (in vitro)Human Umbilical Vein Endothelial Cells (HUVECs), Astrocytes[3]
Inhibition of PKA Activity 75 µM (in vitro)Mouse brain or spinal cord lysates[12][13]
Reversal of Morphine Tolerance 2.5 nmol (i.c.v.) / 5 nmol (i.c.v.)Mice[3][12]
Contextual Fear Memory Studies 2, 4, or 8 µ g/mouse (intra-hippocampal)Mice[14][15]
Chronic Muscle Hyperalgesia 2, 20, 60, or 100 nmol (intrathecal)Rats[16]
Inhibition of Phagocytosis <10 µM (in vitro)Human neutrophils[17]

Table 2: Effective Concentrations and Dosages in Neuroscience Research

Zika Virus StrainIC50 (µM)Cell TypeReference
IbH 3065617.75HUVECs[12][13]
MR76622.29HUVECs[12][13]
H/FP/201334.09HUVECs[12][13]
PRVABC5919.19HUVECs[12][13]

Table 3: IC50 Values for Zika Virus Inhibition

Signaling Pathways and Experimental Workflows

PKA Signaling Pathway in Neurons

The following diagram illustrates the canonical cAMP/PKA signaling pathway in a neuron and the point of inhibition by myristoylated PKI 14-22 amide.

PKA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Neurotransmitter Neurotransmitter GPCR GPCR Neurotransmitter->GPCR Binds AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP ATP to cAMP PKA_inactive Inactive PKA (R2C2) cAMP->PKA_inactive Binds PKA_active Active PKA (Catalytic Subunits) PKA_inactive->PKA_active Releases Downstream_Targets Downstream Targets (e.g., CREB, Ion Channels) PKA_active->Downstream_Targets Phosphorylates myr_PKI myr-PKI 14-22 amide myr_PKI->PKA_active Inhibits Cellular_Response Cellular Response (e.g., Gene Expression, Synaptic Plasticity) Downstream_Targets->Cellular_Response Leads to

PKA signaling pathway and myr-PKI 14-22 amide inhibition.
Experimental Workflow: In Vivo Inhibition of PKA in Rodent Models

This diagram outlines a typical workflow for investigating the behavioral effects of PKA inhibition in the brain.

in_vivo_workflow Start Start Animal_Habituation Animal Habituation and Handling Start->Animal_Habituation Surgical_Implantation Surgical Implantation of Guide Cannula (Optional) Animal_Habituation->Surgical_Implantation Recovery Post-Surgical Recovery Surgical_Implantation->Recovery Drug_Administration Administer myr-PKI 14-22 amide or Vehicle (e.g., i.c.v.) Recovery->Drug_Administration Drug_Preparation Prepare myr-PKI 14-22 amide and Vehicle Solutions Drug_Preparation->Drug_Administration Behavioral_Testing Behavioral Testing (e.g., Fear Conditioning, Tail-Flick Test) Drug_Administration->Behavioral_Testing Data_Analysis Data Collection and Statistical Analysis Behavioral_Testing->Data_Analysis End End Data_Analysis->End

Workflow for in vivo studies using myr-PKI 14-22 amide.

Experimental Protocols

In Vitro PKA Inhibition Assay in Brain Lysates

This protocol is adapted from methodologies used to assess PKA activity in neural tissue.[12][13]

Objective: To determine the inhibitory effect of myr-PKI 14-22 amide on PKA activity in brain tissue lysates.

Materials:

  • Myristoylated PKI 14-22 amide

  • Mouse brain or spinal cord tissue

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • PKA activity assay kit (commercially available, typically utilizing a fluorescent or radioactive substrate)

  • Bradford assay or similar protein quantification method

  • Microplate reader or scintillation counter

Procedure:

  • Tissue Homogenization: Homogenize fresh or frozen brain tissue in ice-cold lysis buffer.

  • Centrifugation: Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C to pellet cellular debris.

  • Protein Quantification: Collect the supernatant (lysate) and determine the total protein concentration using a Bradford assay.

  • Assay Preparation: In a microplate, add a standardized amount of protein lysate to each well.

  • Inhibitor Addition: Add varying concentrations of myr-PKI 14-22 amide (e.g., a serial dilution from 1 µM to 100 µM) to the wells. Include a vehicle control (the solvent used to dissolve the inhibitor, e.g., DMSO or saline).

  • PKA Assay: Initiate the PKA activity assay according to the manufacturer's instructions. This typically involves adding a PKA-specific substrate and ATP.

  • Incubation: Incubate the plate at the recommended temperature (e.g., 30°C) for the specified time.

  • Measurement: Measure the PKA activity using a microplate reader (for fluorescent assays) or a scintillation counter (for radioactive assays).

  • Data Analysis: Calculate the percentage of PKA inhibition for each concentration of myr-PKI 14-22 amide relative to the vehicle control.

In Vivo Intracerebroventricular (i.c.v.) Injection in Mice

This protocol is based on studies investigating the effects of myr-PKI 14-22 amide on morphine tolerance and memory.[3][12][15]

Objective: To deliver myr-PKI 14-22 amide directly into the cerebral ventricles of a mouse to assess its effects on behavior or neuronal function.

Materials:

  • Myristoylated PKI 14-22 amide

  • Sterile, pyrogen-free saline or artificial cerebrospinal fluid (aCSF)

  • Stereotaxic apparatus

  • Anesthesia (e.g., isoflurane)

  • Hamilton syringe with a fine-gauge needle

  • Surgical tools

Procedure:

  • Animal Preparation: Anesthetize the mouse and secure it in the stereotaxic apparatus.

  • Surgical Incision: Make a midline incision on the scalp to expose the skull.

  • Coordinate Targeting: Using a stereotaxic atlas, determine the coordinates for the lateral ventricle (e.g., relative to bregma).

  • Craniotomy: Drill a small burr hole through the skull at the target coordinates.

  • Drug Loading: Load the Hamilton syringe with the desired dose of myr-PKI 14-22 amide dissolved in saline or aCSF.

  • Injection: Slowly lower the injection needle to the target depth and infuse the solution over several minutes to allow for diffusion and prevent tissue damage.

  • Needle Retraction: After the injection is complete, leave the needle in place for a few minutes to minimize backflow, then slowly retract it.

  • Wound Closure: Suture the scalp incision.

  • Post-Operative Care: Monitor the animal during recovery from anesthesia and provide appropriate post-operative care.

  • Behavioral or Molecular Analysis: At the designated time point after injection, proceed with behavioral testing or tissue collection for molecular analysis.

Applications in Neuroscience Research

Myristoylated PKI 14-22 amide has been instrumental in elucidating the role of PKA in a variety of neurological contexts:

  • Learning and Memory: Studies have used this inhibitor to demonstrate the critical role of PKA in long-term potentiation (LTP) and the consolidation of long-term memories, such as contextual fear memory.[14][15][18]

  • Pain and Analgesia: Research on morphine tolerance has shown that inhibiting PKA in the brain can prevent the development of analgesic tolerance, suggesting a key role for this pathway in opioid signaling.[3][12][19] It has also been used to study the mechanisms of chronic pain.[16]

  • Neuronal Development and Plasticity: The PKA pathway is involved in neurite outgrowth and synaptic plasticity, and myr-PKI 14-22 amide is used to probe these processes.[20]

  • Neurotransmitter Signaling: PKA is a downstream effector of many G-protein coupled receptors (GPCRs) that bind neurotransmitters.[7][9] This inhibitor helps to dissect the contribution of the PKA branch of these signaling cascades.

Conclusion

Myristoylated PKI 14-22 amide is a potent and specific tool for the in vitro and in vivo inhibition of PKA. Its cell permeability makes it particularly valuable for neuroscience research, enabling the investigation of PKA's role in complex processes within the central nervous system. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals seeking to utilize this inhibitor in their studies of neuronal function and dysfunction. As with any pharmacological agent, careful dose-response studies and appropriate controls are essential for robust and reproducible results.

References

Methodological & Application

Application Notes and Protocols: Myristoylated PKI 14-22 Amide for In Vivo PKA Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation

Inhibitor Properties and In Vivo Efficacy
PropertyValueReferences
Inhibitor Myristoylated PKI 14-22 amide[4][5]
Synonyms Myr-GRTGRRNAI-NH2, PKI-(Myr-14-22)-amide[6]
Mechanism of Action Competitive inhibitor of the PKA catalytic subunit[4][5]
Ki ~36 nM[4][5][6]
Cell Permeability Yes (enhanced by myristoylation)[4][5]
Reported In Vivo Dosages
Animal ModelAdministration RouteDosageApplicationReferences
MouseIntracerebroventricular (i.c.v.)5 nmol/mousePrevention of morphine tolerance[4][7]
MouseIntracerebroventricular (i.c.v.)3.75 nmol/mouseReversal of opioid tolerance[8]
MouseDorsal Hippocampus Infusion2 and 5 µgImpairment of memory retrieval[9]
RatIntrathecal2, 20, 60, 100 nmolReversal of mechanical hyperalgesia[10]

Signaling Pathway and Experimental Workflow

PKA Signaling Pathway

The following diagram illustrates the canonical PKA signaling pathway. External stimuli, such as hormones or neurotransmitters, bind to G-protein coupled receptors (GPCRs), activating adenylyl cyclase (AC). AC then converts ATP to cyclic AMP (cAMP). cAMP binds to the regulatory subunits of PKA, causing the release and activation of the catalytic subunits, which then phosphorylate downstream target proteins. Myristoylated PKI 14-22 amide directly inhibits the PKA catalytic subunit.

PKA_Signaling_Pathway Extracellular_Signal Extracellular Signal (e.g., Hormones, Neurotransmitters) GPCR GPCR Extracellular_Signal->GPCR G_Protein G Protein GPCR->G_Protein AC Adenylyl Cyclase (AC) G_Protein->AC cAMP cAMP AC->cAMP ATP ATP ATP->AC converts to PKA_inactive Inactive PKA (Regulatory + Catalytic Subunits) cAMP->PKA_inactive binds to PKA_active Active PKA (Catalytic Subunits) PKA_inactive->PKA_active releases Downstream_Targets Downstream Target Proteins PKA_active->Downstream_Targets phosphorylates PKI Myristoylated PKI 14-22 Amide PKI->PKA_active inhibits Phosphorylated_Targets Phosphorylated Target Proteins Downstream_Targets->Phosphorylated_Targets Cellular_Response Cellular Response (e.g., Gene Expression, Metabolism) Phosphorylated_Targets->Cellular_Response

Caption: The PKA signaling pathway and the point of inhibition by Myristoylated PKI 14-22 Amide.

General Experimental Workflow for In Vivo PKA Inhibition

This diagram outlines a typical workflow for an in vivo experiment using myristoylated PKI 14-22 amide.

Experimental_Workflow cluster_prep Preparation cluster_admin Administration & Treatment cluster_analysis Analysis Formulation Prepare Myristoylated PKI 14-22 Amide Formulation Administration Administer Inhibitor (e.g., i.c.v., i.p., i.v.) Formulation->Administration Animal_Prep Animal Model Preparation Animal_Prep->Administration Treatment Experimental Treatment (e.g., Behavioral Task, Drug Challenge) Administration->Treatment Tissue_Collection Tissue/Sample Collection Treatment->Tissue_Collection PKA_Activity_Assay Assess PKA Activity (e.g., Western Blot, Fluorescence Imaging) Tissue_Collection->PKA_Activity_Assay Data_Analysis Data Analysis and Interpretation PKA_Activity_Assay->Data_Analysis

Caption: A generalized experimental workflow for in vivo studies using Myristoylated PKI 14-22 Amide.

Experimental Protocols

Preparation of Myristoylated PKI 14-22 Amide for In Vivo Administration

Materials:

  • Myristoylated PKI 14-22 amide (lyophilized powder)

  • Sterile, pyrogen-free vehicle (e.g., saline, artificial cerebrospinal fluid (aCSF), or a formulation containing DMSO and/or other solubilizing agents)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Protocol:

  • Reconstitution of the Peptide:

    • Allow the lyophilized peptide to equilibrate to room temperature before opening the vial.

    • Reconstitute the peptide in a small volume of a suitable solvent, such as sterile water or DMSO, to create a stock solution. For example, dissolve in DMSO to make a 1 mM stock solution.[6] Stock solutions in DMSO can be stored at -20°C for up to 3 months.[11]

  • Preparation of the Working Solution:

    • On the day of the experiment, dilute the stock solution to the final desired concentration using a sterile, pyrogen-free vehicle appropriate for the chosen administration route.

    • For intracerebroventricular (i.c.v.) or intrathecal injections, sterile saline or aCSF is commonly used.

    • For systemic administration (e.g., intraperitoneal or intravenous), the peptide may need to be formulated to improve solubility and stability. A common formulation involves a mixture of DMSO, Tween 80, and saline. For example, a 10:5:85 ratio of DMSO:Tween 80:Saline can be used.

    • Ensure the final concentration of any organic solvents (like DMSO) is within a tolerable range for the animal model and administration route.

  • Solubilization:

    • Vortex the solution thoroughly to ensure the peptide is fully dissolved.

    • If necessary, briefly sonicate the solution to aid in solubilization.

  • Sterilization:

    • If the final formulation is not prepared under aseptic conditions, it should be filter-sterilized through a 0.22 µm syringe filter before administration.

Administration of Myristoylated PKI 14-22 Amide

a) Intracerebroventricular (i.c.v.) Injection in Mice

Materials:

  • Stereotaxic apparatus

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Hamilton syringe with a 30-gauge needle

  • Surgical tools (scalpel, forceps, etc.)

  • Warming pad

Protocol:

  • Anesthetize the mouse using an appropriate anesthetic.

  • Mount the anesthetized mouse in the stereotaxic apparatus.

  • Make a midline incision on the scalp to expose the skull.

  • Identify the bregma and determine the coordinates for the lateral ventricle (e.g., 0.5 mm posterior to bregma, 1.0 mm lateral to the midline, and 2.0 mm ventral from the skull surface).

  • Drill a small hole in the skull at the determined coordinates.

  • Slowly lower the injection needle to the target depth.

  • Infuse the myristoylated PKI 14-22 amide solution at a slow rate (e.g., 0.5 µL/min) to avoid tissue damage.

  • Leave the needle in place for an additional 5-10 minutes to allow for diffusion before slowly retracting it.

  • Suture the scalp incision and allow the animal to recover on a warming pad.

b) Intrathecal Injection in Rats

Materials:

  • Anesthetic (e.g., isoflurane)

  • Hamilton syringe with a 30-gauge needle

Protocol:

  • Briefly anesthetize the rat with isoflurane.

  • Hold the rat in a hunched position to open up the vertebral spaces.

  • Insert the needle between the L5 and L6 vertebrae. A tail flick is an indicator of successful entry into the intrathecal space.

  • Inject the myristoylated PKI 14-22 amide solution (typically in a volume of 10-20 µL).

  • Remove the needle and allow the animal to recover.

Assessment of PKA Inhibition In Vivo

a) Western Blotting for Phosphorylated PKA Substrates

This method indirectly assesses PKA activity by measuring the phosphorylation status of its downstream targets, such as CREB (cAMP response element-binding protein).

Materials:

  • Tissue homogenization buffer with phosphatase and protease inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blotting apparatus

  • Primary antibodies (e.g., anti-phospho-CREB, anti-total-CREB, anti-phospho-PKA substrates)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • At the desired time point after inhibitor administration, euthanize the animal and rapidly dissect the tissue of interest.

  • Homogenize the tissue in ice-cold lysis buffer containing phosphatase and protease inhibitors.

  • Centrifuge the homogenate to pellet cellular debris and collect the supernatant.

  • Determine the protein concentration of the supernatant using a protein assay.

  • Perform SDS-PAGE to separate proteins by size.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody against a phosphorylated PKA substrate (e.g., phospho-CREB) overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Normalize the levels of the phosphorylated protein to the total protein levels to determine the extent of PKA inhibition.

b) In Vivo Imaging of PKA Activity

Genetically encoded fluorescent reporters, such as A-Kinase Activity Reporters (AKARs), allow for real-time monitoring of PKA activity in living animals.[12][13] These reporters typically utilize Förster Resonance Energy Transfer (FRET) or fluorescence lifetime changes upon phosphorylation by PKA.

Protocol Outline:

  • Reporter Delivery: Introduce the AKAR sensor into the target cells or brain region of the animal model. This is typically achieved through viral vector-mediated gene delivery (e.g., adeno-associated virus, AAV) or by using transgenic animals expressing the sensor.

  • Surgical Preparation: Implant an optical window or an optical fiber over the region of interest to allow for fluorescence imaging or photometry.

  • Imaging/Photometry:

    • For deep brain structures, fluorescence lifetime photometry (FLiP) can be used to measure PKA activity in freely moving animals.[12]

    • For superficial brain regions, two-photon fluorescence lifetime imaging microscopy (2pFLIM) can provide cellular-resolution imaging of PKA activity in head-fixed, behaving animals.

  • Data Acquisition and Analysis:

    • Record the fluorescence signal before and after the administration of myristoylated PKI 14-22 amide and/or other experimental manipulations.

    • A decrease in the FRET ratio or a change in the fluorescence lifetime of the AKAR sensor indicates inhibition of PKA activity.

Conclusion

Myristoylated PKI 14-22 amide is a powerful and specific tool for the in vivo inhibition of PKA. The protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively utilize this inhibitor in their studies to elucidate the multifaceted roles of PKA signaling in health and disease. Careful consideration of the experimental design, including the choice of animal model, administration route, dosage, and method for assessing PKA inhibition, is crucial for obtaining reliable and reproducible results.

References

Application Notes and Protocols: Myristoylated PKI 14-22 Amide in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myristoylated PKI 14-22 amide is a cell-permeable synthetic peptide that acts as a potent and specific inhibitor of cAMP-dependent Protein Kinase A (PKA). The addition of a myristoyl group to the N-terminus of the PKI 14-22 amide peptide enhances its lipophilicity, facilitating its transport across the plasma membrane into the cytoplasm. The non-myristoylated form of the peptide is a highly specific inhibitor of the catalytic subunit of PKA, with an inhibitory constant (Ki) of approximately 36 nM.[1][2][3][4] By inhibiting PKA, myristoylated PKI 14-22 amide serves as a valuable tool to investigate the role of the PKA signaling pathway in various cellular processes, including cancer cell proliferation, survival, and apoptosis.

Mechanism of Action

The primary intracellular target of myristoylated PKI 14-22 amide is the catalytic subunit of PKA. The peptide mimics the substrate of PKA but lacks the serine/threonine residue for phosphorylation, thereby competitively inhibiting the kinase activity. The cAMP/PKA signaling pathway is initiated by the binding of cyclic adenosine (B11128) monophosphate (cAMP) to the regulatory subunits of the inactive PKA holoenzyme, leading to the release and activation of the catalytic subunits. These active subunits then phosphorylate a multitude of downstream target proteins that are involved in regulating cell cycle progression, gene expression, and apoptosis. In many cancer types, the PKA pathway is aberrantly activated, contributing to uncontrolled cell growth and survival. By specifically inhibiting the PKA catalytic subunit, myristoylated PKI 14-22 amide effectively blocks these downstream signaling events, leading to cell growth arrest and induction of apoptosis in susceptible cancer cell lines.

Applications in Cancer Cell Lines

Myristoylated PKI 14-22 amide has been utilized in various cancer cell lines to elucidate the role of PKA in tumorigenesis and to explore its potential as a therapeutic target. Notably, its effects have been documented in pancreatic and non-small cell lung cancer cell lines.

Pancreatic Cancer

In human pancreatic cancer cell lines, including PANC-1, MIA PaCa-2, and SUIT-2, inhibition of PKA has been shown to significantly reduce cell growth and induce apoptosis.[4] This suggests that the PKA signaling pathway is crucial for the survival and proliferation of these cancer cells.

Non-Small Cell Lung Cancer (NSCLC)

In NSCLC cell lines such as A549 and H1299, myristoylated PKI 14-22 amide has been used to investigate the role of PKA in nicotine-induced cellular responses. Studies have shown that PKA inhibition can modulate the levels of vascular endothelial growth factor (VEGF), a key regulator of angiogenesis, and affect cell viability and apoptosis.

Quantitative Data Summary

The following tables summarize the quantitative effects of PKA inhibitors, including myristoylated PKI 14-22 amide and the commonly used small molecule inhibitor H-89, on various cancer cell lines.

Table 1: Inhibition of Cancer Cell Growth by PKA Inhibitors

Cell LineInhibitorConcentrationIncubation Time% Growth InhibitionReference
PANC-1H-8910 µM48 hours~40%Farrow et al., 2003
PANC-1H-8920 µM48 hours~60%Farrow et al., 2003
MIA PaCa-2H-8910 µM48 hours~35%Farrow et al., 2003
MIA PaCa-2H-8920 µM48 hours~55%Farrow et al., 2003
SUIT-2H-8910 µM48 hours~30%Farrow et al., 2003
SUIT-2H-8920 µM48 hours~50%Farrow et al., 2003
PANC-1siRNA (RIα)-48 hours~50%Farrow et al., 2003

Table 2: Induction of Apoptosis in Cancer Cell Lines by PKA Inhibitors

Cell LineInhibitorConcentrationIncubation TimeApoptosis Measurement% Apoptotic Cells (approx.)Reference
PANC-1H-8920 µM48 hoursDNA Fragmentation~3-fold increase vs. controlFarrow et al., 2003
MIA PaCa-2H-8920 µM48 hoursDNA Fragmentation~2.5-fold increase vs. controlFarrow et al., 2003
A549myr-PKI 14-22 amide5 µM72 hoursNot specifiedIncreased apoptosisNicotine-Induced VEGF Levels in NSCLC Cells Are Modulated by PKA, Hyaluronan, and p53
H1299myr-PKI 14-22 amide5 µM72 hoursNot specifiedIncreased apoptosisNicotine-Induced VEGF Levels in NSCLC Cells Are Modulated by PKA, Hyaluronan, and p53

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the effect of myristoylated PKI 14-22 amide on the viability and proliferation of cancer cells.

Materials:

  • Cancer cell line of interest (e.g., PANC-1, MIA PaCa-2)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Myristoylated PKI 14-22 amide (stock solution in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of myristoylated PKI 14-22 amide in complete culture medium from the stock solution.

  • Remove the medium from the wells and add 100 µL of the diluted inhibitor solutions to the respective wells. Include a vehicle control (medium with DMSO) and a no-treatment control.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well.

  • Incubate the plate for 4 hours at 37°C.

  • Carefully remove the medium from each well.

  • Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Protocol 2: Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with myristoylated PKI 14-22 amide.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • Myristoylated PKI 14-22 amide

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate at a density of 2 x 10⁵ cells/well in 2 mL of complete culture medium.

  • Incubate for 24 hours at 37°C with 5% CO₂.

  • Treat the cells with the desired concentrations of myristoylated PKI 14-22 amide for the specified duration (e.g., 48 hours). Include a vehicle control.

  • Harvest the cells by trypsinization and collect the culture medium (to include floating apoptotic cells).

  • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within 1 hour. Live cells will be negative for both Annexin V-FITC and PI. Early apoptotic cells will be Annexin V-FITC positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V-FITC and PI.

Visualizations

PKA_Signaling_Pathway GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP ATP ATP ATP->cAMP Converts to PKA_inactive Inactive PKA (R2C2) cAMP->PKA_inactive Binds to Regulatory Subunits PKA_active Active PKA (Catalytic Subunit) PKA_inactive->PKA_active Releases Substrates Downstream Substrates PKA_active->Substrates Phosphorylates Apoptosis Apoptosis PKA_active->Apoptosis Inhibits PKI myr-PKI 14-22 amide PKI->PKA_active Inhibits Proliferation Cell Proliferation & Survival Substrates->Proliferation Promotes

Caption: PKA signaling pathway and its inhibition by myr-PKI 14-22 amide.

Experimental_Workflow start Start: Seed Cancer Cells incubation1 Incubate 24h (Cell Attachment) start->incubation1 treatment Treat with myr-PKI 14-22 amide incubation1->treatment incubation2 Incubate (e.g., 48h) treatment->incubation2 assay_choice Select Assay incubation2->assay_choice viability_assay Cell Viability Assay (e.g., MTT) assay_choice->viability_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V) assay_choice->apoptosis_assay data_analysis Data Analysis viability_assay->data_analysis apoptosis_assay->data_analysis end End: Determine Effect on Growth & Apoptosis data_analysis->end

Caption: General experimental workflow for assessing myr-PKI 14-22 amide effects.

References

Probing Apoptosis Pathways with Myristoylated PKI 14-22 Amide: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Life science researchers and drug development professionals now have access to a comprehensive guide on utilizing myristoylated PKI 14-22 amide, a potent and cell-permeable protein kinase A (PKA) inhibitor, for the investigation of apoptotic signaling pathways. These detailed application notes and protocols provide a framework for studying the induction of programmed cell death in various cell types, offering valuable insights for cancer research and therapeutic development.

Myristoylated PKI 14-22 amide serves as a critical tool for elucidating the role of PKA in cell survival and apoptosis. By specifically inhibiting PKA, this modified peptide allows for the controlled induction of apoptosis, enabling detailed examination of the downstream molecular events. This document outlines the mechanism of action, provides quantitative data from relevant studies, and offers detailed protocols for key experimental assays.

Mechanism of Action: Inducing Apoptosis through PKA Inhibition

Myristoylated PKI 14-22 amide is a synthetic peptide derived from the heat-stable protein kinase inhibitor (PKI). The addition of a myristoyl group to the N-terminus enhances its cell permeability, allowing it to efficiently enter cells and inhibit the catalytic subunit of PKA.[1][2][3] The non-myristoylated form of the peptide is a highly potent inhibitor of PKA with an inhibition constant (Ki) of 36 nM.[1][2][3][4]

PKA is a key regulator of numerous cellular processes, including cell growth, proliferation, and survival. In many cancer cells, PKA activity is upregulated, contributing to uncontrolled growth and resistance to apoptosis. By inhibiting PKA, myristoylated PKI 14-22 amide disrupts these pro-survival signals, leading to the activation of the apoptotic cascade. This process involves the modulation of key apoptosis-regulating proteins, including members of the Bcl-2 family, and the activation of caspases, the executioners of apoptosis.

Quantitative Data on Apoptosis Induction

Several studies have demonstrated the efficacy of myristoylated PKI 14-22 amide in inducing apoptosis in various cancer cell lines. The following tables summarize key quantitative findings:

Table 1: Induction of Apoptosis in Human Pancreatic Cancer Cells (PANC-1)

Concentration of myr-PKI 14-22 amideTreatment DurationResultReference
Not SpecifiedNot SpecifiedInhibition of cell growth and induction of apoptosis[1][2][3][4]

Table 2: Effect of PKA Inhibition on Acute Lymphoblastic Leukemia (ALL) Cells

TreatmentCell Line% Apoptotic Cells (Annexin V+)
Control (untreated)Various ALL cell linesBaseline levels
myr-PKI 14-22 amideVarious ALL cell linesSignificant increase

Table 3: Modulation of Apoptotic Proteins by PKA Inhibition

Target ProteinEffect of PKA InhibitionCell LineReference
Mcl-1Decreased expressionAGS and MDA-MB-231[5]
Cleaved Caspase-3Increased levelsKOPN-8[6]
Cleaved PARPIncreased levelsKOPN-8[6]
Bcl-2Decreased mRNA expressionSK-N-AS[7]

Signaling Pathway

The inhibition of PKA by myristoylated PKI 14-22 amide triggers a cascade of events culminating in apoptosis. A simplified representation of this pathway is illustrated below.

PKA_Apoptosis_Pathway PKI Myristoylated PKI 14-22 amide PKA Protein Kinase A (PKA) PKI->PKA Inhibits Pro_Survival Pro-Survival Signaling (e.g., CREB activation) PKA->Pro_Survival Promotes Anti_Apoptotic Anti-Apoptotic Proteins (e.g., Mcl-1, Bcl-2) PKA->Anti_Apoptotic Upregulates Pro_Apoptotic Pro-Apoptotic Proteins (e.g., Bad) PKA->Pro_Apoptotic Inhibits (via phosphorylation) Mitochondria Mitochondria Anti_Apoptotic->Mitochondria Inhibits Pro_Apoptotic->Mitochondria Promotes Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Leads to Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Activates Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Activates Apoptosis Apoptosis Caspase_3->Apoptosis Executes

Caption: PKA inhibition by myristoylated PKI 14-22 amide leads to apoptosis.

Experimental Protocols

The following are detailed protocols for key experiments to study apoptosis induced by myristoylated PKI 14-22 amide.

Experimental Workflow

Experimental_Workflow cluster_prep Cell Preparation and Treatment cluster_assays Apoptosis Assays cluster_analysis Data Analysis Cell_Culture 1. Culture cells to desired confluency Treatment 2. Treat cells with myr-PKI 14-22 amide Cell_Culture->Treatment Annexin_V 3a. Annexin V/PI Staining (Flow Cytometry) Treatment->Annexin_V Caspase_Assay 3b. Caspase-3 Activity Assay (Fluorometric/Colorimetric) Treatment->Caspase_Assay Western_Blot 3c. Western Blot Analysis (Bcl-2 family, Caspases) Treatment->Western_Blot Quantification 4. Quantify apoptotic cells and protein expression Annexin_V->Quantification Caspase_Assay->Quantification Western_Blot->Quantification Interpretation 5. Interpret results Quantification->Interpretation

Caption: General workflow for studying apoptosis induced by myristoylated PKI 14-22 amide.

Protocol 1: Cell Culture and Treatment
  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates, or culture flasks) at a density that will allow for logarithmic growth during the treatment period.

  • Cell Adherence/Recovery: Allow cells to adhere (for adherent cell lines) or recover overnight in a humidified incubator at 37°C with 5% CO₂.

  • Preparation of Myristoylated PKI 14-22 Amide Stock Solution:

    • Myristoylated PKI 14-22 amide is soluble in DMSO.[1]

    • Prepare a stock solution (e.g., 1 mM) in sterile DMSO.

    • Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • Treatment:

    • Dilute the stock solution of myristoylated PKI 14-22 amide to the desired final concentrations in fresh culture medium. A dose-response experiment (e.g., 1, 5, 10, 20, 40 µM) is recommended to determine the optimal concentration for your cell line.[8]

    • Remove the old medium from the cells and replace it with the medium containing the inhibitor.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest inhibitor concentration).

    • Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

Protocol 2: Annexin V and Propidium Iodide (PI) Staining for Apoptosis Detection

This protocol is adapted from standard Annexin V staining procedures.[9][10][11][12][13]

  • Cell Harvesting:

    • Adherent cells: Gently trypsinize the cells, collect them, and then combine with the supernatant (which may contain apoptotic cells that have detached).

    • Suspension cells: Collect the cells directly.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis:

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

    • Interpretation:

      • Annexin V-negative, PI-negative: Live cells

      • Annexin V-positive, PI-negative: Early apoptotic cells

      • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

      • Annexin V-negative, PI-positive: Necrotic cells

Protocol 3: Caspase-3 Activity Assay

This protocol provides a general guideline for a colorimetric or fluorometric caspase-3 activity assay.[14][15]

  • Cell Lysis:

    • After treatment with myristoylated PKI 14-22 amide, harvest the cells.

    • Lyse the cells in a chilled lysis buffer provided with a commercial caspase-3 assay kit.

    • Incubate on ice for 10-15 minutes.

    • Centrifuge at high speed (e.g., 10,000 x g) for 1 minute to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant (cell lysate) using a standard protein assay (e.g., BCA assay).

  • Assay Reaction:

    • In a 96-well plate, add an equal amount of protein from each sample.

    • Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric or DEVD-AMC for fluorometric) to each well.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement:

    • Colorimetric: Measure the absorbance at 405 nm using a microplate reader.

    • Fluorometric: Measure the fluorescence with an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.

  • Data Analysis: Normalize the readings to the protein concentration and compare the caspase-3 activity in treated samples to the vehicle control.

Protocol 4: Western Blot Analysis of Apoptosis-Related Proteins
  • Cell Lysis and Protein Quantification: Prepare cell lysates as described in the caspase-3 activity assay protocol and determine the protein concentration.

  • SDS-PAGE:

    • Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-Mcl-1, anti-Bcl-2, anti-cleaved caspase-3, anti-PARP) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and image the blot.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

Myristoylated PKI 14-22 amide is a valuable pharmacological tool for investigating the role of PKA in apoptosis. The provided application notes and protocols offer a solid foundation for researchers to design and execute experiments aimed at understanding the molecular mechanisms of PKA-mediated cell death. These studies can contribute to the identification of novel therapeutic targets and the development of innovative anti-cancer strategies.

References

Myristoylated PKI 14-22 Amide: A Potent Tool for Investigating Morphine Tolerance

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Myristoylated Protein Kinase Inhibitor (PKI) 14-22 amide is a highly selective and cell-permeable peptide inhibitor of cAMP-dependent Protein Kinase A (PKA). Its utility in neuroscience research, particularly in the study of opioid tolerance, is well-documented. Chronic morphine administration leads to a state of tolerance, characterized by a diminished analgesic response. This phenomenon is, in part, mediated by the upregulation of the cAMP-PKA signaling pathway. Myristoylated PKI 14-22 amide serves as a critical tool to dissect this mechanism by specifically inhibiting PKA, thereby preventing or reversing morphine-induced tolerance. The myristoyl group attached to the peptide enhances its lipophilicity, facilitating its passage across the cell membrane and the blood-brain barrier, making it suitable for both in vitro and in vivo studies.[1][2][3]

Mechanism of Action

Myristoylated PKI 14-22 amide acts as a competitive inhibitor of PKA, with a high affinity for the catalytic subunit of the enzyme.[1][3] PKA is a key downstream effector in the cAMP signaling cascade. In the context of morphine tolerance, chronic activation of μ-opioid receptors leads to a compensatory upregulation of adenylyl cyclase activity, resulting in increased intracellular cAMP levels and subsequent PKA activation. Activated PKA can then phosphorylate various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), which contribute to the long-term neuronal adaptations underlying tolerance.[1][3][4] By inhibiting PKA, myristoylated PKI 14-22 amide blocks these downstream phosphorylation events, thereby disrupting the signaling cascade that leads to the development of morphine tolerance.[1][3]

Data Presentation

Inhibitor Properties
PropertyValueReference
Inhibitor TargetcAMP-dependent Protein Kinase A (PKA)[1][3]
Inhibition Constant (Ki)~36 nM[1][3]
FormulationMyristoylated for cell permeability[1][2][3]
In Vivo Efficacy in Morphine Tolerance Models
Animal ModelTreatment GroupAdministration RouteDosageOutcome on Morphine ToleranceReference
MouseMorphine-pelletedIntracerebroventricular (i.c.v.)5 nmol/mouseComplete prevention of analgesic tolerance[1][5]
MouseMorphine-tolerantIntracerebroventricular (i.c.v.)2.5 nmolIncreased latency in tail-flick test[6][7]
Antinociceptive Effect of Morphine (ED50 Values)
Treatment GroupMorphine ED50 (mg/kg)95% Confidence LimitsPotency RatioReference
Placebo-pelleted (Control)6.6(4.8–9.2)1.0[5]
Morphine-pelleted (Tolerance)38.3(28.1–52.1)5.8[5]
Morphine-pelleted + PKI (14-22)-amide6.2(4.5–8.6)0.9 (not significant)[5]

Experimental Protocols

In Vivo Prevention of Morphine Tolerance in Mice

This protocol is adapted from studies demonstrating the prevention of morphine-induced analgesic tolerance by myristoylated PKI 14-22 amide.[5]

Materials:

  • Myristoylated PKI 14-22 amide

  • Sterile saline or artificial cerebrospinal fluid (aCSF) for dissolution

  • Morphine sulfate (B86663) pellets (e.g., 75 mg)

  • Placebo pellets

  • Male ICR mice (or other suitable strain)

  • Hamilton syringes for intracerebroventricular (i.c.v.) injections

  • Tail-immersion test apparatus or hot-plate analgesia meter

  • Naloxone (for precipitating withdrawal, if studying dependence)

Procedure:

  • Animal Acclimatization: Acclimate mice to the housing conditions for at least 3-4 days before the experiment.

  • Drug Preparation: Dissolve myristoylated PKI 14-22 amide in sterile saline or aCSF to the desired concentration (e.g., 5 nmol per 5 µL).

  • Baseline Antinociception: Determine the baseline nociceptive threshold for each mouse using a tail-immersion test or hot-plate test.

  • PKI Administration (Pre-treatment):

    • Administer the first dose of myristoylated PKI 14-22 amide (5 nmol/mouse, i.c.v.) 1 hour prior to morphine pellet implantation.[5]

    • The i.c.v. injection should be performed under light anesthesia, targeting the lateral ventricle.

  • Morphine Pellet Implantation:

    • Surgically implant a 75 mg morphine pellet subcutaneously on the back of the mice.

    • A control group should receive a placebo pellet.

  • Subsequent PKI Administrations: Administer two additional doses of myristoylated PKI 14-22 amide (5 nmol/mouse, i.c.v.) at 24 and 48 hours post-pellet implantation.[5]

  • Assessment of Tolerance (72 hours post-implantation):

    • At 72 hours, assess the development of analgesic tolerance.

    • Administer various doses of morphine subcutaneously to different groups of mice to construct a dose-response curve.

    • Measure the antinociceptive effect (e.g., tail-flick latency) at the time of peak morphine effect (e.g., 30 minutes post-injection).

    • Calculate the ED50 value for morphine in each treatment group. A significant rightward shift in the dose-response curve and an increased ED50 value in the morphine-pelleted group compared to the placebo group indicates tolerance.

  • Data Analysis: Compare the ED50 values between the control group, the morphine-tolerant group, and the group treated with myristoylated PKI 14-22 amide. Statistical analysis (e.g., ANOVA followed by post-hoc tests) should be used to determine significance.

Visualizations

Signaling Pathway of Morphine Tolerance and PKA Inhibition

Morphine_Tolerance_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Morphine Morphine MOR μ-Opioid Receptor Morphine->MOR Binds Gi Gi MOR->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Upregulated (chronic) Gi->AC Inhibits (acute) PKA PKA (inactive) cAMP->PKA Activates PKA_active PKA (active) PKA->PKA_active CREB CREB PKA_active->CREB Phosphorylates PKI Myristoylated PKI 14-22 amide PKI->PKA_active Inhibits pCREB pCREB CREB->pCREB Gene Gene Expression (Tolerance) pCREB->Gene Promotes

Caption: Signaling cascade in morphine tolerance and the inhibitory action of myristoylated PKI 14-22 amide.

Experimental Workflow for Studying Morphine Tolerance

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Protocol (3 days) cluster_assessment Assessment A Animal Acclimatization B Baseline Nociception Test A->B C Day 0: PKI i.c.v. injection (1 hr pre-pellet) B->C D Day 0: Morphine Pellet Implantation C->D E Day 1: PKI i.c.v. injection D->E 24h F Day 2: PKI i.c.v. injection E->F 24h G Day 3: Morphine Dose-Response (Antinociception Test) F->G 24h H Calculate ED50 G->H I Statistical Analysis H->I

References

Application Notes and Protocols for Myristoylated PKI 14-22 Amide: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of myristoylated PKI 14-22 amide, a potent and cell-permeable inhibitor of cAMP-dependent Protein Kinase A (PKA). This document outlines its mechanism of action, provides detailed experimental protocols, and summarizes key quantitative data to facilitate its effective application in research and drug development.

Introduction

Myristoylated PKI 14-22 amide is a synthetic peptide that acts as a highly selective and competitive inhibitor of PKA.[1][2][3] The addition of a myristoyl group to the N-terminus of the PKI 14-22 amide peptide enhances its cell permeability, allowing for the effective inhibition of intracellular PKA activity.[1][2][3][4] This makes it an invaluable tool for elucidating the role of PKA in various cellular signaling pathways. The non-myristoylated version of the peptide has a binding affinity (Ki) of approximately 36 nM for PKA.[1][5][6]

Mechanism of Action

The PKA signaling pathway is a crucial regulator of numerous cellular processes, including gene expression, metabolism, and cell proliferation.[7][8][9][10] The pathway is initiated by the binding of extracellular signals to G-protein coupled receptors, leading to the activation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP).[8][9] cAMP then binds to the regulatory subunits of the PKA holoenzyme, causing the release and activation of the catalytic subunits.[8][11] These active catalytic subunits then phosphorylate specific downstream target proteins, such as the transcription factor CREB.[1]

Myristoylated PKI 14-22 amide exerts its inhibitory effect by acting as a pseudosubstrate. It competitively binds to the active site of the PKA catalytic subunit, thereby preventing the phosphorylation of its natural substrates.[1][4]

Quantitative Data Summary

The following tables summarize the quantitative data for myristoylated PKI 14-22 amide based on published literature.

Table 1: Inhibitory Activity

ParameterValueSource
Ki (non-myristoylated)~36 nM[1][5][6]
IC50 (Zika Virus Replication, HUVECs)17.75 - 34.09 µM (strain dependent)[12][13]

Table 2: Effective Concentrations in Cellular and In Vivo Models

ApplicationModel SystemConcentration/DosageOutcomeSource
Inhibition of Zika Virus ReplicationHuman Umbilical Vein Endothelial Cells (HUVECs)20-40 µM>85% reduction in viral titers[1][3]
Inhibition of Zika Virus Protein ExpressionHUVECs10-40 µMDose-dependent reduction in capsid and NS1 proteins[1][3]
Inhibition of PKA ActivityMouse Brain/Spinal Cord Lysates75 µMInhibition of PKA activity[12][13]
Reduction of IgG-dependent PhagocytosisHuman Neutrophils>10 µMDose-dependent reduction[12][14]
Prevention of Morphine ToleranceMice (intracerebroventricular injection)5 nmol/mouseComplete prevention of analgesic tolerance[1][15]
Increase in Tail Withdrawal LatencyMorphine-tolerant Mice (intracerebroventricular injection)2.5 nmolIncreased latency in tail-flick test[12]
Inhibition of PKA-mediated effectsRat Thalamocortical Relay Neurons10 µMBlocked the effect of β-adrenergic receptor stimulation[16]

Experimental Protocols

General Handling and Storage
  • Reconstitution: Myristoylated PKI 14-22 amide is typically supplied as a lyophilized solid. It can be reconstituted in sterile, nuclease-free water or a buffer such as DMSO to create a stock solution.[12] For example, it is soluble in DMSO at 1 mg/ml.

  • Storage: Store the lyophilized peptide at -20°C for long-term stability (≥ 4 years).[12] Once reconstituted, aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C.

Protocol for In Vitro PKA Inhibition Assay

This protocol provides a general framework for assessing the inhibitory effect of myristoylated PKI 14-22 amide on PKA activity in a cell-free system.

  • Prepare a reaction buffer: A typical buffer might contain 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, and 1 mM ATP.

  • Prepare the PKA enzyme: Dilute purified, active PKA catalytic subunit in the reaction buffer to the desired concentration.

  • Prepare the substrate: Use a specific PKA substrate, such as Kemptide.

  • Set up the reaction: In a microcentrifuge tube or a well of a microplate, combine the reaction buffer, PKA enzyme, and the substrate.

  • Add the inhibitor: Add varying concentrations of myristoylated PKI 14-22 amide to the reaction mixtures. Include a control with no inhibitor.

  • Initiate the reaction: Start the reaction by adding ATP.

  • Incubate: Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes).

  • Stop the reaction: Terminate the reaction by adding a stop solution (e.g., a solution containing EDTA to chelate Mg²⁺).

  • Detect phosphorylation: Measure the amount of phosphorylated substrate using a suitable method, such as radioactive labeling (³²P-ATP), an antibody-based method (e.g., ELISA or Western blot with a phospho-specific antibody), or a fluorescence-based assay.

  • Data analysis: Plot the percentage of PKA activity against the inhibitor concentration and determine the IC50 value.

Protocol for Cellular PKA Inhibition

This protocol describes how to use myristoylated PKI 14-22 amide to inhibit PKA activity in cultured cells.

  • Cell Culture: Plate the cells of interest at an appropriate density in a multi-well plate and culture overnight.

  • Prepare the inhibitor: Dilute the myristoylated PKI 14-22 amide stock solution in cell culture medium to the desired final concentrations (e.g., 10-40 µM).

  • Treat the cells: Remove the old medium from the cells and add the medium containing the inhibitor. Include a vehicle control (e.g., DMSO).

  • Incubate: Incubate the cells for the desired period (e.g., 48-72 hours).[1]

  • Stimulate the PKA pathway (optional): To assess the inhibitory effect, the PKA pathway can be stimulated using an agonist like forskolin (B1673556) (an adenylyl cyclase activator) for a short period before cell lysis.[4]

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Western Blot Analysis:

    • Determine the protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody against a phosphorylated PKA substrate (e.g., phospho-CREB).

    • Use an antibody against the total protein (e.g., total CREB) and a housekeeping protein (e.g., β-actin or GAPDH) as loading controls.

    • Incubate with a suitable HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities and normalize the levels of the phosphorylated protein to the total protein and the loading control.

Visualizations

The following diagrams illustrate the PKA signaling pathway and a typical experimental workflow for using myristoylated PKI 14-22 amide.

PKA_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Signal Signal (e.g., Hormone) GPCR GPCR Signal->GPCR G_Protein G Protein GPCR->G_Protein AC Adenylyl Cyclase G_Protein->AC cAMP cAMP AC->cAMP converts ATP to ATP ATP PKA_inactive Inactive PKA (R2C2) cAMP->PKA_inactive PKA_C Active Catalytic Subunit (C) PKA_inactive->PKA_C PKA_R Regulatory Subunit (R) PKA_inactive->PKA_R Substrate Substrate Protein PKA_C->Substrate phosphorylates CREB CREB PKA_C->CREB phosphorylates PKI Myristoylated PKI 14-22 amide PKI->PKA_C inhibits Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Phospho_CREB Phospho-CREB CREB->Phospho_CREB Gene_Expression Gene Expression Phospho_CREB->Gene_Expression regulates

Caption: The PKA signaling pathway and the inhibitory action of myristoylated PKI 14-22 amide.

Experimental_Workflow A 1. Cell Culture Plate cells and culture overnight B 2. Treatment Add myristoylated PKI 14-22 amide to culture medium A->B C 3. Incubation Incubate for a defined period (e.g., 48-72h) B->C D 4. Stimulation (Optional) Activate PKA pathway with an agonist (e.g., Forskolin) C->D E 5. Cell Lysis Extract proteins using lysis buffer D->E F 6. Western Blot Analyze phosphorylation of PKA substrates (e.g., p-CREB) E->F G 7. Data Analysis Quantify and compare protein levels F->G

Caption: A typical experimental workflow for cellular PKA inhibition.

References

Application Notes and Protocols for Myristoylated PKI 14-22 Amide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myristoylated PKI 14-22 amide is a potent and cell-permeable inhibitor of cAMP-dependent Protein Kinase A (PKA).[1][2] The addition of a myristoyl group to the N-terminus of the PKI 14-22 peptide enhances its ability to cross cell membranes, making it an effective tool for studying the role of PKA in various cellular processes.[1][3] The non-myristoylated version of the peptide is a highly specific inhibitor of PKA with a Ki of approximately 36 nM.[1][4][5] This peptide works by binding to the catalytic subunit of PKA, preventing the phosphorylation of its downstream targets.[1][6] These application notes provide detailed protocols for the preparation of stock solutions and an overview of its mechanism of action.

Quantitative Data Summary

The following table summarizes the key quantitative data for myristoylated PKI 14-22 amide.

PropertyValueSource(s)
Molecular Weight 1209.5 g/mol [2][4]
Molecular Formula C₅₃H₁₀₀N₂₀O₁₂[2][4]
Amino Acid Sequence Myr-Gly-Arg-Thr-Gly-Arg-Arg-Asn-Ala-Ile-NH₂[4][5][7]
Purity ≥95% (typically analyzed by HPLC)[4]
Solubility in DMSO Soluble up to 1 mg/mL. Some sources indicate up to 100 mg/mL.[2][4][7]
Solubility in Water 3 mg/mL[2]
Solubility in Ethanol Insoluble[2]
Storage (Lyophilized) Store at -20°C for up to 3 years. Protect from moisture.[2][4][8]
Storage (Stock Solution) Aliquot and store at -20°C for up to 3 months or -80°C for up to 1 year. Avoid repeated freeze-thaw cycles.[2][3][9]

Mechanism of Action: PKA Inhibition

Myristoylated PKI 14-22 amide acts as a competitive inhibitor of Protein Kinase A (PKA). The signaling pathway begins with the activation of adenylyl cyclase, which converts ATP to cyclic AMP (cAMP). Elevated cAMP levels lead to the activation of PKA. Activated PKA then phosphorylates various downstream target proteins, leading to a cellular response. Myristoylated PKI 14-22 amide, due to its myristoylation, can penetrate the cell membrane and directly inhibit the catalytic subunit of PKA, thus blocking the downstream phosphorylation events.

PKA_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signal Signal Receptor Receptor Signal->Receptor 1. Ligand Binding AC Adenylyl Cyclase Receptor->AC 2. Activation cAMP cAMP AC->cAMP 3. Conversion ATP ATP ATP->AC PKA_active Active PKA cAMP->PKA_active 4. Activation PKA_inactive Inactive PKA PKA_inactive->PKA_active Phosphorylation Substrate Phosphorylation PKA_active->Phosphorylation 5. Phosphorylation PKI Myristoylated PKI 14-22 amide PKI->PKA_active Inhibition Response Cellular Response Phosphorylation->Response 6. Response

Figure 1. Signaling pathway of PKA inhibition by myristoylated PKI 14-22 amide.

Experimental Protocol: Preparation of a 1 mM DMSO Stock Solution

This protocol describes the preparation of a 1 mM stock solution of myristoylated PKI 14-22 amide in DMSO.

Materials:

  • Myristoylated PKI 14-22 amide (lyophilized powder)

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile, nuclease-free microcentrifuge tubes

  • Calibrated precision balance

  • Calibrated micropipettes and sterile tips

Procedure:

  • Pre-weighing Preparation: Before opening, bring the vial of lyophilized myristoylated PKI 14-22 amide to room temperature to prevent condensation of moisture. Briefly centrifuge the vial to ensure all the powder is at the bottom.

  • Weighing the Peptide: Carefully weigh out the desired amount of the peptide using a calibrated precision balance in a fume hood. For example, to prepare 1 mL of a 1 mM stock solution, weigh out 1.21 mg of the peptide (Molecular Weight = 1209.5 g/mol ).

  • Dissolving the Peptide:

    • Add the appropriate volume of fresh, anhydrous DMSO to the vial containing the weighed peptide. To continue the example, add 1 mL of DMSO to the 1.21 mg of peptide.

    • Recap the vial securely and vortex gently for 10-20 seconds to mix.

    • To ensure complete dissolution, you can warm the tube at 37°C for a short period and sonicate in an ultrasonic bath.[10] Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting and Storage:

    • Once the peptide is fully dissolved, dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This is crucial to avoid repeated freeze-thaw cycles which can degrade the peptide.[2][9]

    • Clearly label each aliquot with the name of the compound, concentration, solvent, and date of preparation.

    • Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 1 year).[2][3][9]

Workflow for Stock Solution Preparation:

Stock_Solution_Workflow start Start equilibrate Equilibrate peptide vial to room temperature start->equilibrate centrifuge1 Centrifuge vial to pellet powder equilibrate->centrifuge1 weigh Weigh desired amount of peptide centrifuge1->weigh add_solvent Add appropriate volume of anhydrous DMSO weigh->add_solvent dissolve Vortex and/or sonicate to dissolve completely add_solvent->dissolve aliquot Aliquot into single-use microcentrifuge tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store end End store->end

Figure 2. Workflow for preparing myristoylated PKI 14-22 amide stock solution.

Important Considerations

  • Hygroscopic Nature: The lyophilized peptide can be hygroscopic. It is important to handle it in a dry environment and protect it from moisture.[8]

  • Solvent Quality: Always use fresh, high-purity, anhydrous DMSO to prepare the stock solution. Moisture in the DMSO can reduce the solubility of the peptide.[2]

  • Cell Culture Applications: When using the stock solution in cell culture experiments, ensure that the final concentration of DMSO is not toxic to the cells. It is recommended to keep the final DMSO concentration below 0.5%.

  • Alternative Solvents: While DMSO is the most common solvent, myristoylated PKI 14-22 amide is also reported to be soluble in dilute acid and a mixture of DMSO:PBS (pH 7.2) (1:3) at 0.25 mg/mL.[5][7] The choice of solvent may depend on the specific experimental requirements.

By following these guidelines and protocols, researchers can ensure the proper preparation and storage of myristoylated PKI 14-22 amide stock solutions for consistent and reliable experimental results.

References

Application Notes and Protocols: Myristoylated PKI 14-22 Amide in Antiviral Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myristoylated PKI 14-22 amide is a potent, cell-permeable peptide inhibitor of cAMP-dependent Protein Kinase A (PKA). The myristoylation modification enhances its ability to cross cell membranes, making it a valuable tool for studying cellular signaling pathways.[1][2] Viruses often exploit host cell signaling machinery, including the PKA pathway, to facilitate their replication and propagation.[3][4][5][6] This document provides detailed application notes and experimental protocols for the use of myristoylated PKI 14-22 amide in antiviral research, with a specific focus on its demonstrated efficacy against Zika virus (ZIKV).

Introduction to Myristoylated PKI 14-22 Amide

Myristoylated PKI 14-22 amide is a synthetic peptide derived from the heat-stable PKA inhibitor (PKI). It acts as a competitive inhibitor of PKA with a high affinity, exhibiting a Ki value of approximately 36 nM.[1][2][7] Its primary mechanism involves blocking the catalytic subunit of PKA, thereby preventing the phosphorylation of downstream target proteins such as the cAMP-response element-binding protein (CREB).[1][2] The covalent attachment of a myristoyl group, a saturated 14-carbon fatty acid, significantly increases the peptide's lipophilicity and cell permeability, allowing for effective inhibition of intracellular PKA activity in living cells.[1][2][8]

Mechanism of Action: PKA Signaling in Viral Infections

The PKA signaling pathway is integral to numerous cellular processes and is frequently manipulated by viruses to create a favorable environment for replication.[6] For instance, viruses like Hepatitis C Virus (HCV) and Adenovirus can activate the PKA pathway to enhance their entry, transport to the nucleus, or replication.[3][4][9][10] Myristoylated PKI 14-22 amide serves as an investigative tool and potential therapeutic agent by disrupting this virus-host interaction. By inhibiting PKA, it can suppress viral replication at various stages of the viral life cycle.[1][11]

PKA_Signaling_Pathway cluster_outside Extracellular cluster_membrane Cell Membrane cluster_inside Intracellular Hormone Hormone Receptor Receptor Hormone->Receptor 1. Ligand Binding AC Adenylate Cyclase Receptor->AC 2. Activation cAMP cAMP AC->cAMP 3. ATP to cAMP PKA_inactive PKA (Inactive) R-C-C-R cAMP->PKA_inactive 4. Binding PKA_active PKA (Active) Catalytic Subunit PKA_inactive->PKA_active 5. Subunit Release Substrates Downstream Substrates (e.g., CREB) PKA_active->Substrates 6. Phosphorylation PKI Myristoylated PKI 14-22 amide PKI->PKA_active Inhibition Phospho_Substrates Phosphorylated Substrates Substrates->Phospho_Substrates Viral_Replication Enhanced Viral Replication Phospho_Substrates->Viral_Replication

Caption: PKA signaling pathway and the inhibitory action of myristoylated PKI 14-22 amide.

Application in Antiviral Research: Zika Virus

Research has demonstrated that myristoylated PKI 14-22 amide is a potent inhibitor of Zika Virus (ZIKV) replication.[11] It effectively suppresses the replication of multiple ZIKV strains in key cell types, such as human umbilical vein endothelial cells (HUVECs) and astrocytes, with minimal cytotoxicity.[11] The mechanism of inhibition occurs at a post-entry stage, specifically by repressing the synthesis of negative-sense viral RNA and the translation of viral proteins.[1][11]

Quantitative Data: Anti-ZIKV Activity

The inhibitory effects of myristoylated PKI 14-22 amide have been quantified across several ZIKV strains.

Zika Virus StrainCell TypeIC₅₀ (µM)Reference
IbH 30656HUVEC17.75[12][13]
MR766HUVEC22.29[12][13]
H/FP/2013HUVEC34.09[12][13]
PRVABC59HUVEC19.19[12][13]

HUVEC: Human Umbilical Vein Endothelial Cells

Furthermore, treatment with 20-40 µM of the inhibitor has been shown to reduce ZIKV titers by over 85% in both HUVECs and astrocytes.[1][2]

PKI_Antiviral_Mechanism ZIKV Zika Virus (Enters Cell) PKA Host Cell PKA ZIKV->PKA Requires for Efficient Replication PKI Myristoylated PKI 14-22 amide PKI->PKA Inhibits vRNA_Synth Negative-Sense viral RNA Synthesis PKA->vRNA_Synth vProtein_Trans Viral Protein Translation PKA->vProtein_Trans Replication ZIKV Replication (Virion Assembly) vRNA_Synth->Replication vProtein_Trans->Replication

Caption: Logical diagram of PKI's inhibitory effect on the ZIKV replication cycle.

Experimental Protocols

The following are generalized protocols based on methodologies used in ZIKV research.[11] Researchers should optimize these protocols for their specific cell types, virus strains, and experimental conditions.

Experimental_Workflow Start Culture 1. Cell Culture (e.g., HUVEC, Astrocytes) Start->Culture Pretreat 2. Pre-incubation with PKI 14-22 amide (1-2 hours) Culture->Pretreat Infect 3. Virus Infection (e.g., ZIKV, MOI 1.0) (1 hour) Pretreat->Infect Wash 4. Wash Cells (3x with PBS) Infect->Wash Incubate 5. Incubation (Culture medium + PKI) (e.g., 72 hours) Wash->Incubate Analyze 6. Analysis Incubate->Analyze Plaque Plaque Assay (Viral Titer) Analyze->Plaque Supernatant WB Western Blot (Viral Proteins) Analyze->WB Cell Lysate RTqPCR RT-qPCR (Viral RNA) Analyze->RTqPCR Cell Lysate

Caption: General experimental workflow for assessing antiviral activity of PKI 14-22 amide.

Reagent Preparation
  • Myristoylated PKI 14-22 Amide Stock Solution: Prepare a stock solution (e.g., 10-20 mM) in a suitable solvent like DMSO or sterile water.[14][15] Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Cell Culture Medium: Use appropriate complete medium for the cell line (e.g., VascuLife for HUVECs).[11]

  • Virus Stock: Prepare and titer a high-concentration virus stock. Store at -80°C.

Antiviral Activity Assay
  • Cell Seeding: Seed cells (e.g., HUVECs or astrocytes) in multi-well plates (e.g., 12-well or 24-well) and grow to 80-90% confluency.

  • Inhibitor Pre-incubation: Aspirate the culture medium. Add fresh medium containing various concentrations of myristoylated PKI 14-22 amide (e.g., 0, 10, 20, 40 µM). Include a vehicle control (e.g., DMSO).[11]

  • Incubate the cells for 1-2 hours at 37°C.

  • Viral Infection: Infect the pre-incubated cells with the virus (e.g., ZIKV at a multiplicity of infection (MOI) of 1.0) in the presence of the inhibitor.[11]

  • Incubate for 1 hour at 37°C to allow for viral entry.

  • Washing: After the infection period, aspirate the inoculum and wash the cells three times with sterile phosphate-buffered saline (PBS) to remove unbound virus.[11]

  • Post-Infection Incubation: Add fresh culture medium containing the corresponding concentrations of myristoylated PKI 14-22 amide.

  • Incubate the plates for an appropriate time (e.g., 72 hours for ZIKV).[11]

  • Sample Collection: After incubation, collect the culture supernatant for viral titer analysis (Plaque Assay) and lyse the cells for protein and RNA analysis (Western Blot, RT-qPCR).

Plaque Assay (for Viral Titer)
  • Cell Seeding: Seed permissive cells (e.g., Vero cells) in 6-well or 12-well plates and grow to a confluent monolayer.

  • Serial Dilutions: Prepare 10-fold serial dilutions of the collected culture supernatants in serum-free medium.

  • Infection: Remove the medium from the Vero cell monolayers and infect with 200-400 µL of each viral dilution.

  • Incubate for 1 hour at 37°C, rocking the plates every 15 minutes.

  • Overlay: Aspirate the inoculum and overlay the cells with a mixture of 2X culture medium and low-melting-point agarose (B213101) (e.g., 1.2% final concentration).

  • Incubate the plates at 37°C until plaques are visible (typically 3-5 days).

  • Fixation and Staining: Fix the cells with 4% formaldehyde (B43269) and stain with a solution of 1% crystal violet to visualize and count the plaques.

  • Calculation: Calculate the viral titer as plaque-forming units per milliliter (PFU/mL).

Western Blotting (for Viral Proteins)
  • Cell Lysis: Lyse the cells collected from the antiviral assay using RIPA buffer or a similar lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for viral proteins (e.g., ZIKV NS1 or Capsid) and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[11]

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Reverse Transcription-Quantitative PCR (RT-qPCR) (for Viral RNA)
  • RNA Extraction: Extract total RNA from the cell lysates using a commercial kit (e.g., RNeasy Mini Kit).

  • Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and primers specific for the viral genome (both positive and negative strands can be measured).[11]

  • Quantitative PCR (qPCR): Perform qPCR using the synthesized cDNA, specific primers for the target viral gene, and a fluorescent dye (e.g., SYBR Green).

  • Analysis: Quantify the viral RNA levels by normalizing to a housekeeping gene (e.g., GAPDH). Analyze the results using the ΔΔCt method to determine the fold change in viral RNA expression in treated versus untreated cells.[11]

Conclusion

Myristoylated PKI 14-22 amide is a critical tool for investigating the role of the PKA signaling pathway in viral infections. Its demonstrated efficacy in inhibiting ZIKV replication highlights its potential as a broad-spectrum antiviral agent, as many viruses rely on host kinases for their life cycle.[5][11][16] The protocols outlined in this document provide a framework for researchers to explore the antiviral properties of this PKA inhibitor against other pathogens and to further elucidate the complex interplay between viral replication and host cell signaling.

References

Troubleshooting & Optimization

solubility issues with myristoylated PKI 14-22 amide and how to solve them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for myristoylated PKI 14-22 amide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges, particularly those related to solubility, during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is myristoylated PKI 14-22 amide and what is its primary function?

Myristoylated PKI 14-22 amide is a cell-permeable version of the protein kinase inhibitor (PKI) 14-22 amide. The myristoylation, which is the attachment of a myristoyl group to the N-terminus, enhances its ability to cross cell membranes.[1][2] Its primary function is to act as a potent and specific inhibitor of cAMP-dependent protein kinase A (PKA).[2] The non-myristoylated version of this peptide inhibits PKA with a Ki of approximately 36 nM.[2]

Q2: How does myristoylated PKI 14-22 amide inhibit PKA?

Myristoylated PKI 14-22 amide acts as a competitive inhibitor of the PKA catalytic subunit. It mimics the substrate of PKA, binding to the active site but cannot be phosphorylated. This prevents the PKA catalytic subunit from phosphorylating its natural downstream targets, such as CREB (cAMP response element-binding protein).[3]

Q3: What are the recommended storage conditions for myristoylated PKI 14-22 amide?

For long-term stability, myristoylated PKI 14-22 amide should be stored as a lyophilized powder at -20°C or -80°C. Once reconstituted in a solvent, it is recommended to aliquot the solution and store it at -20°C for up to three months or -80°C for up to one year to avoid repeated freeze-thaw cycles.[4]

Troubleshooting Guide: Solubility Issues

One of the most common challenges encountered when working with myristoylated PKI 14-22 amide is its solubility. Due to the hydrophobic myristoyl group, this peptide has limited solubility in aqueous solutions.

Problem 1: My myristoylated PKI 14-22 amide is not dissolving in my aqueous buffer.

  • Cause: Myristoylated peptides are inherently hydrophobic and will not readily dissolve in aqueous solutions alone.

  • Solution: A two-step dissolution process is recommended. First, dissolve the peptide in an organic solvent like dimethyl sulfoxide (B87167) (DMSO).[5][6] Once fully dissolved in DMSO, you can then slowly add this stock solution to your aqueous buffer with gentle vortexing to reach the desired final concentration. Ensure the final concentration of DMSO in your cell culture is low (typically <0.5% v/v) to avoid solvent toxicity.

Problem 2: I've dissolved the peptide in DMSO, but it precipitates when I add it to my aqueous buffer.

  • Cause: The peptide has exceeded its solubility limit in the final aqueous solution.

  • Visual Cues of Insolubility:

    • Cloudiness or turbidity: The solution appears hazy or milky.

    • Visible particulates: Small particles or flakes can be seen floating in the solution.

    • Gel-like formation: The solution becomes viscous or forms a gel.

    • Precipitate at the bottom of the tube: After centrifugation, a solid pellet is visible.

  • Solutions:

    • Decrease the final concentration: The most straightforward solution is to lower the final concentration of the peptide in your aqueous buffer.

    • Increase the DMSO concentration slightly: If your experimental system can tolerate it, a slightly higher final concentration of DMSO may help keep the peptide in solution. Always perform a vehicle control to account for any effects of the solvent.

    • Sonication: Briefly sonicating the solution in a water bath can help to break up aggregates and improve solubility. Keep the sample cool during sonication to prevent degradation.

    • Gentle warming: Warming the solution to 37°C may aid in dissolution. However, avoid excessive heat as it can degrade the peptide.

Problem 3: I am observing inconsistent or no biological effect in my experiments.

  • Cause: This could be due to several factors related to solubility:

    • Inaccurate concentration: If the peptide is not fully dissolved, the actual concentration in solution will be lower than calculated, leading to a weaker or absent biological effect.

    • Peptide aggregation: Aggregated peptides are not biologically active and can lead to inconsistent results.

    • Peptide degradation: Improper handling or storage can lead to degradation of the peptide.

  • Solutions:

    • Ensure complete dissolution: Before adding the peptide to your experimental system, visually inspect the stock solution to ensure it is clear and free of particulates.

    • Prepare fresh solutions: It is best to prepare fresh dilutions from your DMSO stock for each experiment.

    • Validate inhibitor activity: Perform a dose-response experiment to determine the optimal working concentration for your specific cell line and experimental conditions. You can assess the inhibition of PKA activity by monitoring the phosphorylation of a known downstream target, such as CREB.

Quantitative Solubility Data

The following table summarizes the reported solubility of myristoylated PKI 14-22 amide in various solvents.

SolventReported SolubilitySource(s)
DMSOUp to 100 mg/mL (82.67 mM)[4]
Water3 mg/mL[4]
Dilute AcidSoluble (as a stock solution)[5][6]
30% Acetonitrile / WaterSoluble to 1 mg/mL[7]
EthanolInsoluble[4]

Note: The solubility can be affected by factors such as the purity of the peptide and the presence of counter-ions (e.g., TFA). It is always recommended to perform a solubility test with a small amount of the peptide before preparing a large stock solution.

Experimental Protocols

Protocol 1: Preparation of a Myristoylated PKI 14-22 Amide Stock Solution
  • Bring to Room Temperature: Allow the lyophilized peptide vial to come to room temperature before opening to prevent condensation.

  • Add DMSO: Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Ensure Complete Dissolution: Gently vortex the vial and visually inspect to ensure the peptide has completely dissolved and the solution is clear. If necessary, briefly sonicate in a water bath.

  • Aliquot and Store: Aliquot the DMSO stock solution into smaller, single-use volumes and store at -20°C or -80°C.

Protocol 2: Assessment of PKA Inhibition via Western Blot for Phospho-CREB
  • Cell Culture and Treatment:

    • Plate your cells of interest at an appropriate density and allow them to adhere overnight.

    • The next day, pre-treat the cells with varying concentrations of myristoylated PKI 14-22 amide (e.g., 0, 1, 5, 10, 20 µM) for 1-2 hours. Remember to include a vehicle control (DMSO only).

    • Stimulate the PKA pathway by treating the cells with a known PKA activator, such as Forskolin (e.g., 10 µM), for 15-30 minutes.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA protein assay.

  • Western Blotting:

    • Normalize the protein concentrations and prepare samples for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-CREB (Ser133) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an ECL substrate.

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody for total CREB.

Visualizations

PKA Signaling Pathway

PKA_Signaling_Pathway extracellular_signal Extracellular Signal (e.g., Hormones, Neurotransmitters) gpcr GPCR extracellular_signal->gpcr g_protein G Protein (Gs) gpcr->g_protein ac Adenylyl Cyclase g_protein->ac atp ATP camp cAMP atp->camp AC pka_inactive Inactive PKA (R2C2) camp->pka_inactive pka_active Active PKA (Catalytic Subunits) pka_inactive->pka_active cAMP binding downstream_targets Downstream Targets pka_active->downstream_targets Phosphorylation creb CREB pka_active->creb Phosphorylation pki Myristoylated PKI 14-22 Amide pki->pka_active Inhibition p_creb Phospho-CREB creb->p_creb gene_transcription Gene Transcription p_creb->gene_transcription

Caption: The PKA signaling pathway and the point of inhibition by myristoylated PKI 14-22 amide.

Experimental Workflow for Validating PKA Inhibitor Efficacy

experimental_workflow start Start: Prepare Cells prepare_inhibitor Prepare Myristoylated PKI 14-22 Amide (DMSO Stock & Dilutions) start->prepare_inhibitor pretreat Pre-treat Cells with Inhibitor (and Vehicle Control) start->pretreat prepare_inhibitor->pretreat stimulate Stimulate PKA Pathway (e.g., with Forskolin) pretreat->stimulate lyse Lyse Cells and Quantify Protein stimulate->lyse western_blot Western Blot for Phospho-CREB & Total CREB lyse->western_blot analyze Analyze Data: Quantify Phosphorylation Levels western_blot->analyze end End: Determine IC50 analyze->end

Caption: A typical experimental workflow to assess the efficacy of myristoylated PKI 14-22 amide.

References

optimizing incubation time for myristoylated PKI 14-22 amide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for myristoylated PKI 14-22 amide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental protocols and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is myristoylated PKI 14-22 amide and how does it work?

Myristoylated PKI 14-22 amide is a highly specific and cell-permeable peptide inhibitor of cAMP-dependent Protein Kinase A (PKA).[1][2][3][4][5] The core peptide, PKI 14-22 amide, is a fragment of the heat-stable protein kinase inhibitor. The addition of a myristoyl group to the N-terminus enhances its ability to cross cell membranes.[2][3] It acts as a competitive inhibitor, binding to the catalytic subunit of PKA with a high affinity (Ki ≈ 36 nM), thereby preventing the phosphorylation of PKA's downstream target proteins.[1][2][3][4]

Q2: What is the primary application of myristoylated PKI 14-22 amide?

This inhibitor is primarily used in cell-based assays to study the role of the PKA signaling pathway in various cellular processes. Its applications include, but are not limited to, investigating cell growth and apoptosis, studying viral replication, and exploring mechanisms of drug tolerance.[1][2][6]

Q3: How should I reconstitute and store myristoylated PKI 14-22 amide?

For optimal stability, myristoylated PKI 14-22 amide should be stored at -20°C for long-term use (months to years) and at 0-4°C for short-term use (days to weeks).[1] The lyophilized powder can be reconstituted in DMSO to create a stock solution.[1][4] After reconstitution, it is recommended to aliquot the stock solution and store it at -20°C; these stock solutions are typically stable for up to 3 months.[3] Avoid repeated freeze-thaw cycles.[7]

Q4: What is a typical working concentration and incubation time for this inhibitor?

The optimal concentration and incubation time are highly dependent on the cell type and the specific experimental conditions. However, based on published studies, a general starting point can be:

  • Concentration: 1 µM to 75 µM.[8][9][10]

  • Incubation Time: 1 hour to 72 hours.[2][10][11]

It is strongly recommended to perform a dose-response experiment to determine the optimal concentration and a time-course experiment to establish the ideal incubation period for your specific system.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Inconsistent or no inhibition of PKA activity Incorrect Reconstitution/Solubility: The peptide may not be fully dissolved, leading to an inaccurate concentration.[7]Ensure the peptide is completely dissolved. For hydrophobic peptides, consider using a small amount of DMSO before adding your aqueous buffer.[7] Gentle warming to 37°C or sonication can aid dissolution.[12]
Degraded Inhibitor: Improper storage or repeated freeze-thaw cycles can lead to peptide degradation.[7]Aliquot the stock solution after reconstitution and store at -20°C. Avoid using a stock solution that has been stored for an extended period at 4°C.[3][7]
Suboptimal Inhibitor Concentration: The concentration of the inhibitor may be too low to effectively inhibit PKA in your experimental setup.[7]Perform a dose-response curve to determine the IC50 for your specific assay conditions.[7]
Observed Off-Target Effects or Cellular Toxicity High Inhibitor Concentration: Excessive concentrations of the inhibitor can lead to non-specific effects or cytotoxicity.[7]Lower the working concentration of the inhibitor. Ensure you are using the lowest effective concentration determined from a dose-response experiment.[7]
Contaminants in the Reagent: The inhibitor preparation may contain impurities.Use a high-purity grade of myristoylated PKI 14-22 amide. Always check the certificate of analysis for purity information.
Difficulty with Cell Permeability Cell Type Variability: Different cell lines can have varying membrane compositions, affecting the uptake of the myristoylated peptide.While myristoylation significantly enhances cell permeability, the efficiency can vary. Consider increasing the incubation time or performing a titration of the inhibitor concentration.

Quantitative Data Summary

Parameter Value Reference
Ki for PKA ~36 nM[1][2][3][4]
IC50 for Zika Virus Strain IbH 30656 17.75 µM[8][9]
IC50 for Zika Virus Strain MR766 22.29 µM[8][9]
IC50 for Zika Virus Strain H/FP/2013 34.09 µM[8][9]
IC50 for Zika Virus Strain PRVABC59 19.19 µM[8][9]

Experimental Protocols

General Protocol for Inhibition of PKA in Cultured Cells

This protocol provides a general guideline. Optimization is recommended for each specific cell line and experiment.

  • Cell Seeding: Plate cells at the desired density in a suitable culture vessel and allow them to adhere overnight.

  • Reconstitution of Inhibitor: Prepare a stock solution of myristoylated PKI 14-22 amide by dissolving the lyophilized powder in sterile DMSO. For example, to make a 1 mM stock solution, dissolve 1.21 mg (assuming MW of 1209.5 g/mol ) in 1 mL of DMSO.

  • Preparation of Working Solution: Dilute the stock solution to the desired final concentration in pre-warmed cell culture medium. It is important to ensure the final DMSO concentration is low (typically <0.1%) to avoid solvent-induced toxicity.

  • Treatment of Cells: Remove the existing medium from the cells and replace it with the medium containing the desired concentration of myristoylated PKI 14-22 amide.

  • Incubation: Incubate the cells for the predetermined time (e.g., 1 to 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Downstream Analysis: Following incubation, lyse the cells and proceed with your downstream analysis, such as Western blotting for phosphorylated PKA substrates (e.g., phospho-CREB) or functional assays.

Visualizations

PKA Signaling Pathway

PKA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Hormone Hormone/Ligand GPCR GPCR Hormone->GPCR Binds AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA_inactive Inactive PKA (R2C2) cAMP->PKA_inactive Binds & Activates PKA_active Active PKA (Catalytic Subunits) PKA_inactive->PKA_active Releases Substrate Substrate Protein PKA_active->Substrate Phosphorylates PKI Myristoylated PKI 14-22 amide PKI->PKA_active Inhibits pSubstrate Phosphorylated Substrate Protein Substrate->pSubstrate Response Cellular Response pSubstrate->Response Leads to

Caption: The PKA signaling pathway and the inhibitory action of myristoylated PKI 14-22 amide.

Experimental Workflow for PKA Inhibition Assay

Experimental_Workflow A 1. Cell Culture Seed and grow cells B 2. Reagent Preparation Reconstitute myristoylated PKI 14-22 amide A->B C 3. Treatment Incubate cells with inhibitor B->C D 4. Stimulation (Optional) Add PKA activator (e.g., Forskolin) C->D E 5. Cell Lysis Extract proteins D->E F 6. Downstream Assay e.g., Western Blot, Kinase Assay E->F G 7. Data Analysis Quantify inhibition F->G

Caption: A general experimental workflow for assessing PKA inhibition using myristoylated PKI 14-22 amide.

References

potential off-target effects of myristoylated PKI 14-22 amide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of myristoylated PKI 14-22 amide, a widely used cell-permeable inhibitor of Protein Kinase A (PKA). Below you will find troubleshooting guides and frequently asked questions to navigate potential experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is myristoylated PKI 14-22 amide and how does it work?

Myristoylated PKI 14-22 amide is a synthetic, cell-permeable version of the endogenous PKA inhibitor peptide (PKI 14-22). The addition of a myristoyl group, a saturated 14-carbon fatty acid, to the N-terminus of the peptide enhances its ability to cross cell membranes.[1][2] The peptide sequence itself mimics the substrate of PKA, allowing it to bind with high affinity to the catalytic subunit of PKA and competitively inhibit its kinase activity.[1] The non-myristoylated version of this peptide is a highly specific and potent inhibitor of PKA with a Ki of approximately 36 nM.[2][3]

Q2: I am observing effects in my experiment that are inconsistent with PKA inhibition. What could be the cause?

While the PKI 14-22 peptide is highly selective for PKA, the myristoyl group itself can induce biological effects independent of PKA inhibition. These are known as off-target effects. For instance, myristoylated peptides as a class have been shown to potentiate the "funny current" (If) in sinoatrial myocytes and activate endothelial nitric oxide synthase (eNOS) through Akt phosphorylation. These effects are not dependent on the specific peptide sequence attached to the myristoyl group. Therefore, it is crucial to perform appropriate control experiments to distinguish between on-target PKA inhibition and off-target effects of the myristoylation.

Q3: What are the recommended control experiments when using myristoylated PKI 14-22 amide?

To ensure the observed effects are due to specific PKA inhibition, the following controls are highly recommended:

  • Myristoylated scrambled peptide: A peptide with the same amino acid composition as PKI 14-22 but in a randomized (scrambled) sequence, and also myristoylated, is a critical control. This helps to identify effects caused by the myristoyl group itself, independent of the PKA-inhibitory sequence. If the scrambled peptide produces the same effect as the myristoylated PKI, it is likely an off-target effect.

  • Vehicle control: A control experiment with the solvent used to dissolve the myristoylated PKI 14-22 amide (e.g., DMSO) should always be included to rule out any effects of the vehicle itself.

Q4: At what concentrations are off-target effects of myristoylated peptides typically observed?

Off-target effects of myristoylated peptides have been reported in the low micromolar range. For example, potentiation of the "funny current" (If) by myristoylated PKI has been observed at 2 µM. Activation of eNOS by other myristoylated peptides has been seen at concentrations between 1 and 10 µM. It is therefore advisable to use the lowest effective concentration of myristoylated PKI 14-22 amide in your experiments and to perform dose-response studies.

Q5: Are there known off-target kinases for the PKI peptide itself?

While the PKI peptide sequence is highly selective for PKA, a kinase screen of a similar, non-myristoylated PKI peptide (PKI 6-22 amide) revealed some off-target activity at higher concentrations (in the micromolar range).[1] These off-target kinases included CamK1 and some PKC isoforms.[1] This suggests that at high concentrations, the peptide backbone itself may interact with other kinases.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent or no inhibition of PKA activity 1. Peptide degradation: Improper storage or multiple freeze-thaw cycles. 2. Incorrect concentration: Inaccurate calculation of peptide concentration. 3. Low PKA activity in the experimental system: The basal PKA activity might be too low to detect significant inhibition.1. Aliquot the peptide upon reconstitution and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. 2. Carefully calculate the required concentration and ensure complete solubilization. 3. Stimulate PKA activity with an agonist (e.g., forskolin) to increase the dynamic range for observing inhibition.
Observed phenotype is not rescued by a PKA activator 1. Off-target effect: The observed phenotype may not be mediated by PKA.1. Perform control experiments with a myristoylated scrambled peptide and the non-myristoylated PKI peptide. If the scrambled peptide mimics the effect, it is likely an off-target effect of the myristoyl group.
Cellular toxicity observed 1. High concentration of the peptide: Myristoylated peptides can have effects on cell membranes at high concentrations. 2. Solvent toxicity: The vehicle (e.g., DMSO) may be toxic at the concentration used.1. Perform a dose-response experiment to determine the lowest effective concentration. 2. Ensure the final concentration of the solvent is below the toxic threshold for your cell type and include a vehicle control.
Variability between experiments 1. Inconsistent peptide preparation: Differences in solubilization or storage. 2. Differences in cell culture conditions: Variations in cell density, passage number, or serum concentration.1. Follow a standardized protocol for peptide reconstitution and storage. 2. Maintain consistent cell culture practices for all experiments.

Quantitative Data Summary

On-Target Potency of PKI 14-22 Amide

InhibitorTargetKi (nM)
PKI 14-22 amide (non-myristoylated)PKA~36

Reported Off-Target Effects of Myristoylated Peptides

Myristoylated PeptideOff-Target EffectEffective Concentration (µM)
myr-PKI 14-22 amidePotentiation of "funny current" (If)2
Various myristoylated peptidesActivation of eNOS via Akt phosphorylation1 - 10

Potential Off-Target Kinases of a Similar PKI Peptide (PKI 6-22 amide)

KinaseEffect at High Concentrations (e.g., 5 µM)
CamK1Inhibition
PKC isoformsFacilitation of activity

Experimental Protocols

Protocol 1: Western Blot Analysis of PKA Activity via CREB Phosphorylation

This protocol describes how to assess the on-target effect of myristoylated PKI 14-22 amide by measuring the phosphorylation of the PKA substrate, CREB, at Serine 133.

Materials:

  • Cells of interest

  • Myristoylated PKI 14-22 amide

  • PKA activator (e.g., Forskolin)

  • Lysis buffer (e.g., RIPA buffer) with phosphatase and protease inhibitors

  • Primary antibodies: anti-phospho-CREB (Ser133) and anti-total CREB

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blot equipment and reagents

Procedure:

  • Cell Culture and Treatment:

    • Plate cells and grow to the desired confluency.

    • Pre-treat cells with myristoylated PKI 14-22 amide at the desired concentration for 1-2 hours. Include a vehicle control.

    • Stimulate PKA activity by treating cells with a PKA activator (e.g., 10 µM Forskolin) for 15-30 minutes.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells with lysis buffer containing phosphatase and protease inhibitors.

    • Collect cell lysates and determine protein concentration using a standard protein assay (e.g., BCA).

  • Western Blotting:

    • Denature protein samples by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-phospho-CREB (Ser133) antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing:

    • Strip the membrane according to the manufacturer's protocol.

    • Re-probe the membrane with the anti-total CREB antibody to normalize for protein loading.

  • Data Analysis:

    • Quantify the band intensities for phospho-CREB and total CREB.

    • Calculate the ratio of phospho-CREB to total CREB for each condition. A decrease in this ratio in the presence of myristoylated PKI 14-22 amide indicates on-target PKA inhibition.

Protocol 2: Control Experiment with Myristoylated Scrambled Peptide

This protocol is essential to differentiate between sequence-specific (on-target) and myristoylation-dependent (off-target) effects.

Procedure:

  • Follow the same experimental setup and procedure as described in Protocol 1 or your primary experiment.

  • In addition to the experimental group treated with myristoylated PKI 14-22 amide, include a control group treated with an equimolar concentration of a myristoylated scrambled peptide. The scrambled peptide should have the same amino acid composition as PKI 14-22 but in a random sequence.

  • Compare the results from the myristoylated PKI 14-22 amide-treated group with the myristoylated scrambled peptide-treated group.

  • Interpretation:

    • If the scrambled peptide does not produce the same effect as the myristoylated PKI, the effect is likely due to the specific PKA-inhibitory sequence (on-target).

    • If the scrambled peptide does produce the same effect, the effect is likely an off-target consequence of the myristoylation and not specific PKA inhibition.

Visualizations

PKA_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hormone Hormone/Neurotransmitter GPCR GPCR Hormone->GPCR AC Adenylyl Cyclase GPCR->AC activates ATP ATP cAMP cAMP ATP->cAMP converted by AC PKA_inactive Inactive PKA (R2C2) cAMP->PKA_inactive binds to regulatory subunits PKA_active Active PKA (Catalytic Subunits) PKA_inactive->PKA_active releases Substrate Substrate Protein PKA_active->Substrate phosphorylates CREB CREB PKA_active->CREB phosphorylates Phospho_Substrate Phosphorylated Substrate Protein Substrate->Phospho_Substrate Myr_PKI myr-PKI 14-22 amide Myr_PKI->PKA_active inhibits Phospho_CREB p-CREB CREB->Phospho_CREB Gene_Expression Gene Expression Phospho_CREB->Gene_Expression regulates

Caption: PKA signaling pathway and the inhibitory action of myr-PKI 14-22 amide.

Troubleshooting_Workflow Start Experiment with myr-PKI 14-22 amide Observed_Effect Observe Phenotype Start->Observed_Effect Control_Scrambled Run Control: Myristoylated Scrambled Peptide Observed_Effect->Control_Scrambled Compare_Results Compare Results Control_Scrambled->Compare_Results On_Target Conclusion: On-Target PKA Inhibition Compare_Results->On_Target Scrambled peptide has no effect Off_Target Conclusion: Off-Target Effect of Myristoylation Compare_Results->Off_Target Scrambled peptide has same effect Control_NonMyr Optional Control: Non-Myristoylated PKI 14-22 Amide Off_Target->Control_NonMyr Further_Investigation Further Investigation Needed Control_NonMyr->Further_Investigation

Caption: Troubleshooting workflow for myr-PKI 14-22 amide experiments.

Experimental_Workflow Start Cell Culture Treatment_Groups Treatment Groups: 1. Vehicle Control 2. myr-PKI 14-22 amide 3. myr-Scrambled Peptide Start->Treatment_Groups PKA_Stimulation PKA Stimulation (e.g., Forskolin) Treatment_Groups->PKA_Stimulation Cell_Lysis Cell Lysis PKA_Stimulation->Cell_Lysis Protein_Quant Protein Quantification Cell_Lysis->Protein_Quant Western_Blot Western Blot for p-CREB and Total CREB Protein_Quant->Western_Blot Data_Analysis Data Analysis and Interpretation Western_Blot->Data_Analysis

Caption: Experimental workflow for validating myr-PKI 14-22 amide specificity.

References

Technical Support Center: Assessing Cell Permeability of Myristoylated PKI 14-22 Amide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for assessing the cell permeability of myristoylated PKI 14-22 amide. This guide provides detailed answers to frequently asked questions, troubleshooting advice for common experimental issues, and comprehensive protocols to assist researchers, scientists, and drug development professionals in their studies.

Frequently Asked Questions (FAQs)

Q1: What is myristoylated PKI 14-22 amide, and why is it myristoylated?

Myristoylated PKI 14-22 amide is a potent and specific inhibitor of cAMP-dependent Protein Kinase A (PKA).[1][2][3] The core peptide, PKI 14-22 amide, is derived from the heat-stable protein kinase inhibitor. Myristoylation is the attachment of myristate, a saturated 14-carbon fatty acid, to the N-terminus of the peptide.[4] This lipid modification increases the hydrophobicity of the peptide, which is intended to enhance its ability to cross the cell membrane and act on intracellular PKA.[1][4]

Q2: How can I be sure that myristoylated PKI 14-22 amide is entering the cells?

Confirming the cell entry of myristoylated PKI 14-22 amide can be achieved through both indirect and direct methods.

  • Indirect Methods: These assays measure the biological consequence of the inhibitor inside the cell. A common approach is to measure the activity of its target, PKA. If the myristoylated PKI 14-22 amide has entered the cell, a decrease in PKA activity should be observed.[5]

  • Direct Methods: These techniques visualize the peptide within the cell. This typically involves labeling the peptide with a fluorescent probe and observing its intracellular localization using confocal microscopy.[6][7][8]

Q3: What are the common challenges when assessing the cell permeability of myristoylated peptides?

Researchers may encounter several challenges, including:

  • Low Permeability: Despite myristoylation, the intrinsic properties of the peptide can still limit its passage across the cell membrane.

  • Endosomal Entrapment: The peptide may be taken up by endocytosis and become trapped within endosomes, preventing it from reaching its cytosolic target, PKA.

  • Peptide Instability: Peptides can be susceptible to degradation by cellular proteases.

  • Assay-Dependent Variability: Different permeability assays (e.g., PAMPA vs. cell-based assays) can yield conflicting results due to the different transport mechanisms they measure.

Q4: Can I use standard cell permeability assays like PAMPA and Caco-2 for myristoylated PKI 14-22 amide?

Yes, the Parallel Artificial Membrane Permeability Assay (PAMPA) and Caco-2 cell monolayer assays are valuable tools for assessing the permeability of myristoylated peptides.

  • PAMPA: This assay measures passive diffusion across an artificial lipid membrane and can provide a baseline understanding of the peptide's lipophilicity-driven transport.[9][10][11][12][13]

  • Caco-2 Assay: This cell-based model forms a polarized monolayer that mimics the intestinal epithelium, providing insights into both passive and active transport mechanisms.[14][15][16]

It is important to note that these assays may require optimization for myristoylated peptides due to their amphipathic nature.

Troubleshooting Guides

Problem 1: No observable effect on PKA activity in cells treated with myristoylated PKI 14-22 amide.
Possible Cause Troubleshooting Step
Insufficient Cell Permeability Increase the concentration of the myristoylated peptide. Optimize incubation time. Ensure the peptide is fully solubilized in the vehicle (e.g., DMSO) before adding to the cell culture medium.
Endosomal Entrapment Co-incubate with an endosomal escape agent. Use a fluorescently labeled version of the peptide and perform co-localization studies with endosomal/lysosomal markers (e.g., LysoTracker) to visualize entrapment.
Peptide Degradation Perform a time-course experiment to determine the optimal incubation time before potential degradation. Analyze cell lysates by mass spectrometry to assess the integrity of the peptide.
Inactive Peptide Confirm the activity of the peptide stock using an in vitro PKA activity assay with purified components.
Problem 2: Conflicting results between PAMPA and Caco-2 assays.
Possible Cause Troubleshooting Step
Active Transport Mechanisms A high Caco-2 permeability and low PAMPA permeability may suggest the involvement of active uptake transporters in Caco-2 cells. Conversely, a high PAMPA value but low Caco-2 permeability could indicate active efflux. Perform bidirectional Caco-2 assays (apical to basolateral and basolateral to apical) to calculate the efflux ratio. An efflux ratio greater than 2 suggests active efflux.
Assay Conditions Ensure that the pH of the buffers used in both assays is consistent. For myristoylated peptides, consider the potential for micelle formation at higher concentrations, which can affect permeability measurements.
Membrane Composition in PAMPA The lipid composition of the artificial membrane in PAMPA can influence the permeability of lipophilic compounds. Test different lipid compositions to better mimic the target cell membrane.
Problem 3: High background or non-specific signal in fluorescence microscopy.
Possible Cause Troubleshooting Step
Peptide Aggregation Prepare fresh dilutions of the fluorescently labeled peptide for each experiment. Centrifuge the peptide solution before adding it to the cells to remove any aggregates.
Non-specific Binding to Cell Surface After incubation, wash the cells thoroughly with PBS. A brief acid wash (e.g., glycine (B1666218) buffer, pH 2.5) can help to remove surface-bound peptide, but this should be optimized to avoid damaging the cells.
Autofluorescence Image a sample of untreated cells under the same acquisition settings to determine the level of background autofluorescence.

Experimental Protocols

Protocol 1: Indirect Assessment of Cell Permeability using a PKA Activity Assay

This protocol describes how to indirectly assess the cell permeability of myristoylated PKI 14-22 amide by measuring its inhibitory effect on PKA activity in intact cells.

Materials:

  • Myristoylated PKI 14-22 amide

  • Cell line of interest

  • Cell culture medium and supplements

  • PKA activator (e.g., Forskolin or 8-Bromo-cAMP)

  • Cell lysis buffer

  • Commercial PKA activity assay kit (colorimetric or fluorescent)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will result in a confluent monolayer on the day of the experiment.

  • Peptide Treatment: Prepare a stock solution of myristoylated PKI 14-22 amide in DMSO. Dilute the stock solution in a cell culture medium to the desired final concentrations. Remove the old medium from the cells and add the medium containing the myristoylated PKI 14-22 amide. Include a vehicle control (DMSO alone). Incubate for a predetermined time (e.g., 1-4 hours) at 37°C.

  • PKA Activation: Following incubation with the inhibitor, add a PKA activator (e.g., Forskolin) to the wells to stimulate PKA activity. Incubate for a short period (e.g., 15-30 minutes).

  • Cell Lysis: Wash the cells with cold PBS and then add cell lysis buffer. Scrape the cells and collect the lysate.

  • PKA Activity Measurement: Determine the PKA activity in the cell lysates using a commercial PKA activity assay kit, following the manufacturer's instructions.

  • Data Analysis: Compare the PKA activity in cells treated with myristoylated PKI 14-22 amide to the vehicle-treated control. A significant reduction in PKA activity indicates that the inhibitor has permeated the cells.

Protocol 2: Direct Assessment of Cell Permeability by Confocal Microscopy

This protocol allows for the direct visualization of a fluorescently labeled myristoylated PKI 14-22 amide within cells.

Materials:

  • Fluorescently labeled (e.g., FITC or TAMRA) myristoylated PKI 14-22 amide

  • Cell line of interest

  • Cell culture medium and supplements

  • Glass-bottom dishes or chamber slides for microscopy

  • Hoechst 33342 (for nuclear staining)

  • LysoTracker Red (for lysosomal staining, if assessing endosomal escape)

  • Confocal microscope

Procedure:

  • Cell Seeding: Seed cells on glass-bottom dishes or chamber slides and allow them to adhere and grow.

  • Peptide Incubation: Prepare a working solution of the fluorescently labeled myristoylated PKI 14-22 amide in a cell culture medium. Replace the medium in the dishes with the peptide solution and incubate at 37°C for the desired time.

  • Staining (Optional): In the last 15-30 minutes of incubation, add Hoechst 33342 to stain the nuclei and/or LysoTracker Red to stain lysosomes.

  • Washing: Gently wash the cells three times with warm PBS to remove any unbound peptide.

  • Imaging: Add fresh, phenol (B47542) red-free medium or PBS to the cells. Image the cells using a confocal microscope with the appropriate laser lines and filters for the fluorophores used.

  • Image Analysis: Analyze the images to determine the subcellular localization of the fluorescently labeled peptide. Co-localization with LysoTracker will indicate endosomal/lysosomal entrapment.

Quantitative Data Summary

CompoundPapp (A-B) (10⁻⁶ cm/s)Efflux Ratio (B-A/A-B)Notes
Mannitol < 1~1Low permeability marker (paracellular transport)
Propranolol > 10~1High permeability marker (transcellular transport)
Representative Cell-Penetrating Peptide 1 - 5> 2Moderate permeability with active efflux
Myristoylated Peptide (Hypothetical) 2 - 8VariableExpected to have moderate to high passive permeability

Note: These values are for illustrative purposes only and the actual Papp for myristoylated PKI 14-22 amide should be determined experimentally.

Visualizations

PKA Signaling Pathway and Inhibition by PKI

PKA_Signaling_Pathway GPCR GPCR G_protein G Protein (Gs) GPCR->G_protein AC Adenylyl Cyclase G_protein->AC ATP ATP cAMP cAMP ATP:e->cAMP:w PKA_inactive Inactive PKA (R2C2) cAMP->PKA_inactive PKA_active Active PKA (Catalytic Subunits) PKA_inactive->PKA_active Releases Substrates Cellular Substrates PKA_active->Substrates Phosphorylated_Substrates Phosphorylated Substrates Substrates->Phosphorylated_Substrates Response Cellular Response Phosphorylated_Substrates->Response Myr_PKI Myristoylated PKI 14-22 amide Myr_PKI->PKA_active Inhibits

Caption: PKA signaling pathway and the inhibitory action of myristoylated PKI 14-22 amide.

Experimental Workflow for Assessing Cell Permeability

Experimental_Workflow start Start: Assess Cell Permeability of Myristoylated PKI 14-22 amide indirect_assessment Indirect Assessment: PKA Activity Assay start->indirect_assessment direct_assessment Direct Assessment: Confocal Microscopy start->direct_assessment treat_cells Treat cells with Myr-PKI 14-22 amide indirect_assessment->treat_cells label_peptide Use fluorescently labeled Myr-PKI 14-22 amide direct_assessment->label_peptide activate_pka Activate PKA (e.g., Forskolin) treat_cells->activate_pka lyse_cells Lyse cells and measure PKA activity activate_pka->lyse_cells analyze_pka Analyze PKA inhibition lyse_cells->analyze_pka permeable_indirect Conclusion: Permeable analyze_pka->permeable_indirect Inhibition not_permeable_indirect Conclusion: Not Permeable or Trapped analyze_pka->not_permeable_indirect No Inhibition incubate_and_image Incubate with cells and image with confocal label_peptide->incubate_and_image analyze_localization Analyze intracellular localization incubate_and_image->analyze_localization permeable_direct Conclusion: Permeable & Localized analyze_localization->permeable_direct Cytosolic Signal not_permeable_direct Conclusion: Not Permeable or Trapped analyze_localization->not_permeable_direct No/Endosomal Signal

Caption: Workflow for assessing the cell permeability of myristoylated PKI 14-22 amide.

References

minimizing cytotoxicity of myristoylated PKI 14-22 amide in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for myristoylated PKI 14-22 amide. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers minimize cytotoxicity and achieve optimal results in their cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is myristoylated PKI 14-22 amide and how does it work?

Myristoylated PKI 14-22 amide is a highly specific and cell-permeable inhibitor of cAMP-dependent Protein Kinase A (PKA).[1][2][3] The peptide sequence mimics the natural pseudosubstrate of PKA, allowing it to bind to the catalytic subunit with high affinity and block its kinase activity.[4] The addition of a myristoyl group at the N-terminus enhances its ability to cross cell membranes.[1][2][5]

Q2: What is the primary application of myristoylated PKI 14-22 amide in cell culture?

It is primarily used to investigate the role of the PKA signaling pathway in various cellular processes, such as gene expression, cell proliferation, and apoptosis.[3][4] By specifically inhibiting PKA, researchers can dissect its contribution to signaling cascades.

Q3: Is myristoylated PKI 14-22 amide expected to be cytotoxic?

While it can be used effectively without significant cytotoxicity in many cell lines, like any cell-permeable peptide, it can induce cell death at high concentrations or with prolonged exposure.[1][2] The myristoyl group, while enhancing permeability, can also contribute to membrane-related toxicity.

Q4: What is a recommended starting concentration for my experiments?

A starting point for most cell lines is in the range of 10-40 μM.[1][2] However, the optimal concentration is highly cell-type dependent and should be determined empirically through a dose-response experiment.

Q5: How should I prepare and store the peptide?

Myristoylated PKI 14-22 amide is typically supplied as a lyophilized powder. It is recommended to reconstitute it in a small amount of sterile DMSO to create a concentrated stock solution. This stock solution should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.[6] For experiments, the stock solution should be further diluted in cell culture medium to the desired final concentration.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High cell death observed even at low concentrations. Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) in the cell culture medium may be too high.Ensure the final DMSO concentration is below 0.5% (v/v), and preferably at or below 0.1%.[6] Always include a vehicle control (medium with the same concentration of DMSO) in your experiments.
Peptide Aggregation: The peptide may not be fully solubilized, leading to the formation of cytotoxic aggregates.Ensure the peptide is completely dissolved in the stock solution. Gentle vortexing or brief sonication can aid dissolution.[6]
Cell Line Sensitivity: Some cell lines are inherently more sensitive to peptide treatments.Perform a dose-response experiment starting with a very low concentration and titrating up to find the optimal, non-toxic range for your specific cell line.
Inconsistent or no inhibition of PKA activity. Incorrect Concentration: The final concentration of the inhibitor may be too low to effectively inhibit PKA in your experimental setup.Perform a dose-response curve to determine the IC50 for your specific cell type and assay conditions.[6]
Peptide Degradation: Improper storage or multiple freeze-thaw cycles can lead to degradation of the peptide.Aliquot the stock solution after reconstitution and store at -20°C or -80°C. Avoid using a stock solution that has been stored at 4°C for an extended period.[6]
Precipitation of the peptide in the culture medium. Poor Solubility: The peptide may have limited solubility in your specific cell culture medium.Re-dissolve the peptide in a small amount of a compatible organic solvent like DMSO before diluting it to the final concentration in your aqueous solution.[6]
Buffer Incompatibility: Components in your buffer system may be causing the peptide to precipitate.Test the solubility of the inhibitor in different buffers to find a more compatible one.[6]

Quantitative Data Summary

Parameter Value Reference
Ki for PKA ~36 nM (non-myristoylated form)[1][2][3]
Effective Concentration Range (in vitro) 10 - 40 µM[1][2]
Reported Incubation Times 4 - 72 hours[1][2]

Experimental Protocols

Protocol 1: Determining the Optimal Non-Toxic Concentration using MTT Assay

This protocol outlines a method to determine the highest concentration of myristoylated PKI 14-22 amide that does not significantly affect cell viability.

Materials:

  • Myristoylated PKI 14-22 amide

  • DMSO

  • Cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density that will result in 70-80% confluency at the end of the experiment. Allow cells to adhere overnight.

  • Peptide Preparation: Prepare a series of dilutions of myristoylated PKI 14-22 amide in complete culture medium. A suggested range is 0.1, 1, 5, 10, 25, 50, and 100 µM. Also, prepare a vehicle control (medium with the highest concentration of DMSO used in the dilutions).

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of the peptide or the vehicle control.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.[7]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Mix gently and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the peptide concentration to determine the maximum non-toxic concentration.

Protocol 2: Assessing Apoptosis using Annexin V/PI Staining

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with myristoylated PKI 14-22 amide.

Materials:

  • Myristoylated PKI 14-22 amide

  • Cell line of interest

  • Complete cell culture medium

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with the desired concentrations of myristoylated PKI 14-22 amide (based on the MTT assay results) and a vehicle control. Include a positive control for apoptosis (e.g., staurosporine).

  • Incubation: Incubate for the desired duration.

  • Cell Harvesting: Gently collect both adherent and floating cells. For adherent cells, use a gentle non-enzymatic method like scraping or a brief incubation with EDTA.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.[8][9][10]

  • Incubation: Incubate for 15 minutes at room temperature in the dark.[8][9]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualizations

PKA_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Signal Signal Receptor Receptor Signal->Receptor G_Protein G Protein Receptor->G_Protein AC Adenylyl Cyclase G_Protein->AC cAMP cAMP AC->cAMP ATP PKA_inactive Inactive PKA (R2C2) cAMP->PKA_inactive PKA_active Active PKA (Catalytic Subunits) PKA_inactive->PKA_active Substrates Downstream Substrates PKA_active->Substrates CREB CREB PKA_active->CREB PKI Myristoylated PKI 14-22 amide PKI->PKA_active Inhibition Phosphorylated_Substrates Phosphorylated Substrates Substrates->Phosphorylated_Substrates pCREB Phospho-CREB CREB->pCREB Gene_Expression Gene Expression pCREB->Gene_Expression Experimental_Workflow cluster_prep Preparation cluster_optimization Optimization Phase cluster_experiment Definitive Experiment cluster_analysis Data Analysis Reconstitute Reconstitute Peptide in DMSO (Stock) Dose_Response Perform Dose-Response (MTT Assay) Reconstitute->Dose_Response Culture_Cells Culture Cells to Optimal Confluency Culture_Cells->Dose_Response Determine_MNC Determine Max. Non-toxic Concentration Dose_Response->Determine_MNC Treat_Cells Treat Cells with Optimal Concentration Determine_MNC->Treat_Cells Incubate Incubate for Desired Time Treat_Cells->Incubate Assess_Apoptosis Assess Apoptosis (Annexin V/PI) Incubate->Assess_Apoptosis Functional_Assay Perform Functional Assay (e.g., Western Blot) Incubate->Functional_Assay Analyze_Data Analyze and Interpret Results Assess_Apoptosis->Analyze_Data Functional_Assay->Analyze_Data

References

Technical Support Center: Myristoylated PKI 14-22 Amide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of myristoylated PKI 14-22 amide in solution. Below you will find frequently asked questions and troubleshooting guides to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: How should I dissolve myristoylated PKI 14-22 amide?

A1: Myristoylated PKI 14-22 amide is a cell-permeable peptide inhibitor of protein kinase A (PKA)[1][2]. Due to the hydrophobic myristoyl group, its solubility in aqueous solutions is limited. The recommended solvent is dimethyl sulfoxide (B87167) (DMSO)[3][4]. For experiments requiring an aqueous buffer, it is advised to first dissolve the peptide in a small amount of DMSO to create a stock solution and then dilute it with the desired aqueous buffer[3]. Be cautious as excessive amounts of DMSO can affect cellular assays.

Q2: What are the recommended storage conditions for myristoylated PKI 14-22 amide?

A2: Proper storage is crucial to maintain the stability of the peptide. For long-term storage, the lyophilized powder should be stored at -20°C or -80°C and protected from moisture[5][4]. Once dissolved in DMSO, it is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C[2][4]. Stock solutions in DMSO are generally stable for up to one to three months at -20°C, and for longer periods at -80°C[2][4]. Aqueous solutions are not recommended for storage for more than a day[3].

Q3: What is the mechanism of action of myristoylated PKI 14-22 amide?

A3: Myristoylated PKI 14-22 amide is a potent and specific inhibitor of cAMP-dependent protein kinase A (PKA)[1][2]. The peptide sequence corresponds to the heat-stable protein kinase inhibitor (PKI) fragment 14-22. The myristoylation at the N-terminus enhances its cell permeability, allowing it to act on intracellular PKA[2]. It functions as a competitive inhibitor of the PKA catalytic subunit[6].

PKA Signaling Pathway

The diagram below illustrates the canonical Protein Kinase A (PKA) signaling pathway. Myristoylated PKI 14-22 amide directly inhibits the PKA catalytic subunit, thereby blocking the phosphorylation of downstream target proteins.

PKA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand (e.g., Glucagon, Epinephrine) GPCR GPCR Ligand->GPCR G_protein G Protein (Gs) GPCR->G_protein activates AC Adenylyl Cyclase G_protein->AC activates ATP ATP cAMP cAMP ATP->cAMP converts PKA_inactive Inactive PKA (R2C2) cAMP->PKA_inactive binds PKA_R Regulatory Subunits (R) PKA_inactive->PKA_R releases PKA_C Catalytic Subunits (C) PKA_inactive->PKA_C releases Substrate Substrate Protein PKA_C->Substrate phosphorylates CREB CREB PKA_C->CREB phosphorylates PKI Myristoylated PKI 14-22 Amide PKI->PKA_C inhibits Phospho_Substrate Phosphorylated Substrate Protein Phospho_CREB Phosphorylated CREB Gene_Expression Gene Expression Phospho_CREB->Gene_Expression regulates

Caption: PKA Signaling Pathway Inhibition by Myristoylated PKI 14-22 Amide.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of myristoylated PKI 14-22 amide in solution.

Quantitative Data Summary
ParameterValueReference
Solubility in DMSO Up to 100 mg/mL[4]
~1 mg/mL[5][3]
Solubility in Water ~1 mg/mL to 3 mg/mL[4]
Solubility in DMSO:PBS (pH 7.2) (1:3) ~0.25 mg/mL[3]
Storage (Lyophilized Powder) -20°C (≥ 4 years) to -80°C[1][4]
Storage (Stock Solution in DMSO) -20°C (1-3 months) to -80°C (up to 1 year)[2][4]
Common Problems and Solutions

Problem 1: Peptide Precipitation in Aqueous Buffer

  • Cause: The hydrophobic myristoyl group can cause aggregation and precipitation when the peptide is diluted from a DMSO stock into an aqueous buffer.

  • Solution:

    • Decrease the final concentration of the peptide in the aqueous solution.

    • Increase the percentage of DMSO in the final solution, but be mindful of its effects on your experimental system.

    • Consider using a small amount of a non-ionic surfactant, like Tween-20, to improve solubility, but verify its compatibility with your assay.

    • Ensure the pH of the buffer is not at the isoelectric point of the peptide.

Problem 2: Loss of Peptide Activity Over Time

  • Cause: Peptide degradation in solution can occur due to several factors including pH, temperature, oxidation, and enzymatic activity.

  • Solution:

    • pH: Maintain the pH of the solution within a stable range, typically between 5 and 7, to minimize hydrolysis of peptide bonds[7].

    • Temperature: Prepare fresh dilutions for each experiment and avoid storing the peptide in aqueous solution for extended periods, even at 4°C. For short-term storage, keep solutions on ice.

    • Oxidation: If the peptide solution is exposed to air for long periods, oxidation of sensitive amino acid residues can occur. Use degassed buffers and store aliquots under an inert gas like nitrogen or argon if long-term stability is critical.

    • Enzymatic Degradation: If using biological fluids (e.g., serum, cell lysates), proteases can degrade the peptide. The addition of protease inhibitors may be necessary. The amide group at the C-terminus of PKI 14-22 amide provides some protection against carboxypeptidases.

Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting stability issues with myristoylated PKI 14-22 amide.

Troubleshooting_Workflow start Start: Inconsistent Experimental Results check_solubility Is the peptide fully dissolved? start->check_solubility check_storage Were storage recommendations followed? check_solubility->check_storage Yes dissolution_protocol Follow recommended dissolution protocol. (DMSO first, then buffer) check_solubility->dissolution_protocol No check_degradation Suspect chemical/enzymatic degradation? check_storage->check_degradation Yes aliquot_and_store Aliquot and store at -20°C or -80°C. Avoid freeze-thaw cycles. check_storage->aliquot_and_store No run_hplc Perform stability analysis (e.g., HPLC-MS) check_degradation->run_hplc Yes end_good Problem Resolved check_degradation->end_good No dissolution_protocol->start aliquot_and_store->start prepare_fresh Prepare fresh solutions daily. Use appropriate buffers (pH 5-7). Add protease inhibitors if needed. prepare_fresh->start run_hplc->prepare_fresh Degradation Observed end_bad Problem Persists: Contact Technical Support run_hplc->end_bad No Degradation Observed

Caption: Troubleshooting workflow for myristoylated PKI 14-22 amide stability.

Experimental Protocols

Protocol: Assessing the Stability of Myristoylated PKI 14-22 Amide by HPLC-MS

This protocol provides a general framework for evaluating the stability of myristoylated PKI 14-22 amide in a specific solution over time.

1. Materials:

  • Myristoylated PKI 14-22 amide

  • DMSO (anhydrous)

  • Experimental buffer (e.g., PBS, Tris-HCl)

  • HPLC-grade water

  • HPLC-grade acetonitrile (B52724) (ACN)

  • Trifluoroacetic acid (TFA)

  • HPLC system with a C18 column and a mass spectrometer (MS) detector

2. Procedure:

  • Prepare a Stock Solution: Dissolve the lyophilized myristoylated PKI 14-22 amide in DMSO to a final concentration of 10 mg/mL.

  • Prepare the Test Solution: Dilute the DMSO stock solution with your experimental buffer to the final working concentration (e.g., 100 µM).

  • Incubation:

    • Aliquot the test solution into several vials.

    • Incubate the vials at the desired temperature (e.g., 4°C, 25°C, 37°C).

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), take one vial from the incubator.

    • If necessary, quench any potential enzymatic activity by adding an equal volume of 10% TFA or by flash-freezing in liquid nitrogen and storing at -80°C until analysis.

  • HPLC-MS Analysis:

    • Set up an HPLC method with a C18 reverse-phase column.

    • Use a gradient of mobile phase A (e.g., 0.1% TFA in water) and mobile phase B (e.g., 0.1% TFA in acetonitrile).

    • Inject the samples from each time point.

    • Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).

    • Use the mass spectrometer to confirm the identity of the parent peptide peak and to identify any degradation products.

  • Data Analysis:

    • Integrate the peak area of the intact myristoylated PKI 14-22 amide at each time point.

    • Plot the percentage of the remaining intact peptide against time to determine the stability profile and calculate the half-life of the peptide under the tested conditions.

References

determining the optimal working concentration of myristoylated PKI 14-22 amide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on determining the optimal working concentration of myristoylated PKI 14-22 amide, a cell-permeable peptide inhibitor of Protein Kinase A (PKA).

Frequently Asked Questions (FAQs)

Q1: What is myristoylated PKI 14-22 amide and how does it work?

Myristoylated PKI 14-22 amide is a synthetic, cell-permeable version of the heat-stable protein kinase inhibitor (PKI) fragment (14-22). The addition of a myristoyl group at the N-terminus enhances its ability to cross cell membranes. It acts as a highly specific and potent competitive inhibitor of cAMP-dependent Protein Kinase A (PKA).[1][2] The peptide sequence mimics the PKA substrate, allowing it to bind to the catalytic subunit of PKA with high affinity, thereby blocking the enzyme's kinase activity.[3] The non-myristoylated form of PKI 14-22 amide has a Ki of approximately 36 nM for PKA.[4][5][6][7]

Q2: What is a typical working concentration for myristoylated PKI 14-22 amide?

The optimal working concentration of myristoylated PKI 14-22 amide is highly dependent on the specific cell type, experimental conditions, and the desired level of PKA inhibition. However, a general range can be derived from published studies. Concentrations in the nanomolar to low micromolar range are often effective.[3] For cell-based assays, concentrations between 1 µM and 10 µM have been commonly used.[3] It is strongly recommended to perform a dose-response experiment to determine the optimal concentration for your specific system.[3]

Q3: How should I reconstitute and store myristoylated PKI 14-22 amide?

  • Reconstitution: Myristoylated PKI 14-22 amide is soluble in DMSO.[4][5][6] Some suppliers also indicate solubility in dilute acid[4][5] or water. For cell-based assays, it is common to prepare a stock solution in DMSO.

  • Storage: The lyophilized powder should be stored at -20°C for long-term stability (months to years).[6][8] After reconstitution, it is recommended to aliquot the stock solution into single-use volumes and store at -20°C for up to 3 months or -80°C for up to 6 months.[2][3] Avoid repeated freeze-thaw cycles.[3]

Q4: What are some potential off-target effects or toxicity concerns?

At high concentrations, myristoylated PKI 14-22 amide may exhibit off-target effects or cellular toxicity. For instance, at concentrations higher than 10 µM, it has been observed to inhibit neutrophil adhesion.[7][9] Myristoylated peptides as a class may also cause off-target activation of the funny current (If) in sinoatrial myocytes.[4][5] Therefore, it is crucial to use the lowest effective concentration determined from a dose-response experiment and to include appropriate vehicle controls in your experiments.[3]

Experimental Protocols

Determining the Optimal Working Concentration: A Dose-Response Experiment

This protocol provides a general framework for determining the IC50 (half-maximal inhibitory concentration) of myristoylated PKI 14-22 amide in your specific cell-based assay.

1. Reagent Preparation:

  • Myristoylated PKI 14-22 Amide Stock Solution: Prepare a 10 mM stock solution in sterile DMSO.

  • Cell Culture Medium: Use the appropriate medium for your cell line.

  • PKA Activator (Optional): A reagent to stimulate PKA activity, such as Forskolin or 8-Bromo-cAMP, may be needed depending on the assay.

  • Assay Reagents: Reagents to measure the downstream endpoint of PKA activity (e.g., antibody for phosphorylated CREB, kinase activity assay kit).

2. Experimental Procedure:

  • Cell Seeding: Seed your cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of the experiment.

  • Serial Dilution of Inhibitor: Prepare a series of dilutions of the myristoylated PKI 14-22 amide from your stock solution. A common starting range for a dose-response curve is from 10 nM to 100 µM.

  • Treatment:

    • Remove the culture medium from the cells.

    • Add the medium containing the different concentrations of the inhibitor to the respective wells.

    • Include a "vehicle control" well containing the same concentration of DMSO as the highest inhibitor concentration well.

    • Include a "positive control" well with a known PKA activator (if applicable) and no inhibitor.

    • Include a "negative control" well with neither inhibitor nor activator.

  • Incubation: Incubate the cells for a predetermined period, which should be optimized for your specific assay.

  • PKA Activity Measurement:

    • Lyse the cells and perform a kinase assay, or fix the cells and perform an immunoassay (e.g., Western blot, ELISA) to measure the phosphorylation of a known PKA substrate (e.g., CREB).

  • Data Analysis:

    • Quantify the results for each concentration.

    • Normalize the data to the positive and negative controls.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Use a non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.

Data Presentation

Table 1: Reported Working Concentrations of Myristoylated PKI 14-22 Amide

Application/SystemWorking ConcentrationReference
PKA activity in mouse brain/spinal cord lysates75 µM[8][10]
Inhibition of Zika virus replication in HUVECsIC50s = 17.75 - 34.09 µM[8][10]
Inhibition of Zika virus replication in HUVEC and astrocytes20-40 µM[1][2]
Reduction of IgG-dependent phagocytosis in human neutrophilsConcentration-dependent, issues above 10 µM[8][9]
In vivo prevention of morphine tolerance in mice2.5 nmol or 5 nmol, i.c.v.[1][2][8][11]
General cell-based assays1 µM - 10 µM[3]

Visualizations

Signaling Pathway

PKA_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Hormone/ Neurotransmitter GPCR GPCR Ligand->GPCR G_protein G Protein GPCR->G_protein AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP G_protein->AC ATP ATP PKA_inactive Inactive PKA (R2C2) cAMP->PKA_inactive PKA_active Active PKA (Catalytic Subunits) PKA_inactive->PKA_active Releases Catalytic Subunits Substrate Substrate Proteins PKA_active->Substrate Phosphorylates CREB CREB PKA_active->CREB Phosphorylates pSubstrate Phosphorylated Substrate Substrate->pSubstrate Gene Gene Transcription pSubstrate->Gene Cellular Response PKI Myristoylated PKI 14-22 Amide PKI->PKA_active Inhibits pCREB pCREB CREB->pCREB pCREB->Gene

Caption: The cAMP/PKA signaling pathway and the inhibitory action of myristoylated PKI 14-22 amide.

Experimental Workflow

Dose_Response_Workflow start Start reagent_prep Reagent Preparation (Cells, Inhibitor, Controls) start->reagent_prep cell_seeding Seed Cells in Multi-well Plate reagent_prep->cell_seeding treatment Treat Cells with Serial Dilutions of Myristoylated PKI 14-22 Amide cell_seeding->treatment incubation Incubate for Optimized Duration treatment->incubation measurement Measure PKA Activity Endpoint (e.g., Substrate Phosphorylation) incubation->measurement data_analysis Data Analysis: Normalize and Plot % Inhibition vs. [Inhibitor] measurement->data_analysis ic50 Determine IC50 Value data_analysis->ic50 end End ic50->end

Caption: Experimental workflow for determining the IC50 of myristoylated PKI 14-22 amide.

Troubleshooting Guide

Troubleshooting_Tree start Problem Observed no_inhibition Inconsistent or No Inhibition of PKA Activity start->no_inhibition high_variability High Variability in Results start->high_variability toxicity Observed Cellular Toxicity or Off-Target Effects start->toxicity check_reconstitution Check Reconstitution and Solubility no_inhibition->check_reconstitution Possible Cause check_storage Verify Inhibitor Storage and Handling no_inhibition->check_storage Possible Cause optimize_concentration Optimize Inhibitor Concentration Range no_inhibition->optimize_concentration Possible Cause check_assay_conditions Review Assay Conditions (e.g., Substrate Concentration) no_inhibition->check_assay_conditions Possible Cause check_pipetting Verify Pipetting Accuracy high_variability->check_pipetting Possible Cause ensure_mixing Ensure Thorough Mixing of Reagents high_variability->ensure_mixing Possible Cause check_cell_health Assess Cell Health and Confluency high_variability->check_cell_health Possible Cause lower_concentration Lower Inhibitor Concentration toxicity->lower_concentration Possible Cause reduce_dmso Reduce Final DMSO Concentration toxicity->reduce_dmso Possible Cause include_vehicle_control Include Vehicle Control for Toxicity Assessment toxicity->include_vehicle_control Possible Cause

Caption: Troubleshooting decision tree for experiments using myristoylated PKI 14-22 amide.

References

issues with neutrophil adhesion at high concentrations of PKI 14-22 amide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing the Protein Kinase A (PKA) inhibitor, PKI 14-22 amide, in neutrophil adhesion studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experimentation, particularly those related to high concentrations of the inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is PKI 14-22 amide and how does it work?

A1: PKI 14-22 amide is a synthetic, cell-permeable peptide that acts as a highly specific and potent inhibitor of cAMP-dependent Protein Kinase A (PKA).[1][2] Its sequence mimics the pseudosubstrate region of the endogenous PKA inhibitor protein, allowing it to bind with high affinity to the catalytic subunit of PKA and block its kinase activity. The myristoylation of the peptide enhances its permeability across cell membranes.[1][2]

Q2: What is the expected effect of PKA inhibition on neutrophil adhesion?

A2: The role of PKA in neutrophil adhesion is complex and can appear contradictory. Generally, activation of the cAMP-PKA pathway is considered a negative regulator of neutrophil adhesion. This is because PKA can inhibit the surface expression and activation of integrins, which are crucial for firm adhesion. Therefore, inhibition of PKA would be expected to increase neutrophil adhesion under certain conditions. However, in some pathological states, such as sickle cell disease where neutrophils exhibit enhanced basal adhesion, PKA inhibitors have been shown to reverse this hyper-adhesion.[3]

Q3: I am observing decreased neutrophil adhesion at high concentrations of PKI 14-22 amide. Is this a known issue?

A3: Yes, this is a documented phenomenon. At concentrations higher than 10 µM, myristoylated PKI 14-22 amide has been observed to inhibit neutrophil adhesion.[4][5][6] This effect can be significant enough to interfere with other functional assays, such as phagocytosis.[4][5] The exact mechanism for this inhibitory effect at high concentrations is not fully elucidated but may involve off-target effects or cytotoxicity.

Q4: What are the potential off-target effects of high concentrations of myristoylated PKI 14-22 amide?

A4: While PKI 14-22 amide is highly specific for PKA, at high concentrations, the risk of off-target effects increases.[7][8] The myristoyl group, which aids in cell permeability, can also lead to non-specific interactions with cellular membranes and other lipophilic structures.[9] This could potentially disrupt membrane-proximal signaling events crucial for adhesion. Additionally, very high concentrations of any peptide inhibitor can lead to non-specific binding to other proteins.

Q5: Could high concentrations of PKI 14-22 amide be cytotoxic to neutrophils?

A5: While some studies report no significant cytotoxicity at concentrations up to 40 µM in other cell types, neutrophils are sensitive cells with a short lifespan.[1] High concentrations of any experimental compound should be evaluated for cytotoxicity in your specific assay conditions. A simple cell viability assay, such as Trypan Blue exclusion or an MTT assay, is recommended when using high concentrations of the inhibitor.

Troubleshooting Guides

Problem 1: Decreased or No Neutrophil Adhesion at High PKI 14-22 Amide Concentrations (>10 µM)
Possible Cause Recommended Solution
Direct Inhibition of Adhesion This is a known effect at concentrations >10 µM.[4][5][6] Reduce the concentration of PKI 14-22 amide to a range of 1-5 µM, which is typically sufficient for PKA inhibition without directly inhibiting adhesion. Perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Cytotoxicity High concentrations of the inhibitor may be toxic to neutrophils. Perform a cell viability assay (e.g., Trypan Blue, MTT) with the concentrations of PKI 14-22 amide you are using. If cytotoxicity is observed, lower the inhibitor concentration.
Off-Target Effects The myristoyl group may cause non-specific membrane interactions.[9] If available, consider using a non-myristoylated version of the inhibitor in parallel with a cell permeabilization agent as a control to assess the contribution of the myristoyl group to the observed effects.
Solvent Toxicity If dissolving PKI 14-22 amide in a solvent like DMSO, ensure the final concentration of the solvent in your assay is not exceeding a non-toxic level (typically <0.1%). Run a solvent-only control.
Problem 2: Inconsistent or No Effect of PKI 14-22 Amide on Neutrophil Adhesion
Possible Cause Recommended Solution
Suboptimal Inhibitor Concentration The concentration of PKI 14-22 amide may be too low to effectively inhibit PKA in your experimental system. Perform a dose-response experiment to determine the IC50 for PKA inhibition in your specific assay conditions. A typical starting range is 1-10 µM.
Degraded Inhibitor Improper storage or multiple freeze-thaw cycles can degrade the peptide. Aliquot the stock solution upon reconstitution and store at -20°C or -80°C. Avoid prolonged storage of working dilutions.
Neutrophil Activation State The effect of PKA inhibition can depend on the basal activation state of the neutrophils. Ensure your neutrophil isolation protocol minimizes spontaneous activation. Use freshly isolated neutrophils for each experiment.
Assay Variability Neutrophil adhesion assays can have inherent variability. Ensure consistent cell numbers, coating of adhesion surfaces, and washing steps. Include appropriate positive and negative controls in every experiment.

Quantitative Data

Table 1: Effect of PKI 14-22 Amide Concentration on Neutrophil Adhesion

Concentration of PKI 14-22 Amide (µM)Relative Neutrophil Adhesion (%)
0 (Control)100
1~95-105
5~90-100
10~70-80
20~40-50
40~10-20

Note: This table is a synthesized representation based on qualitative descriptions from the literature indicating significant inhibition of adhesion at concentrations greater than 10 µM.[4][5][6] Actual values may vary depending on the specific experimental conditions, including the adhesion substrate and the source of neutrophils.

Experimental Protocols

Human Neutrophil Isolation from Whole Blood

This protocol is based on a standard density gradient separation method.

Materials:

  • Anticoagulated whole blood (e.g., with ACD or EDTA)

  • Density gradient medium (e.g., Ficoll-Paque™, Polymorphprep™)

  • Hanks' Balanced Salt Solution (HBSS), without Ca²⁺/Mg²⁺

  • HBSS with Ca²⁺/Mg²⁺

  • Red Blood Cell (RBC) Lysis Buffer

  • Bovine Serum Albumin (BSA) or Human Serum Albumin (HSA)

  • Sterile conical tubes (15 mL and 50 mL)

  • Serological pipettes

  • Centrifuge

Procedure:

  • Bring all reagents to room temperature.

  • Carefully layer 15 mL of anticoagulated whole blood over 15 mL of density gradient medium in a 50 mL conical tube.

  • Centrifuge at 500 x g for 30 minutes at room temperature with the brake off.

  • After centrifugation, you will observe distinct layers. Carefully aspirate and discard the upper layers (plasma, mononuclear cells).

  • Collect the neutrophil/RBC pellet layer.

  • Resuspend the pellet in HBSS without Ca²⁺/Mg²⁺ and centrifuge at 350 x g for 10 minutes.

  • To lyse the remaining RBCs, resuspend the cell pellet in RBC Lysis Buffer and incubate for 5-10 minutes at room temperature.

  • Stop the lysis by adding an excess of HBSS without Ca²⁺/Mg²⁺ and centrifuge at 250 x g for 5 minutes.

  • Wash the neutrophil pellet twice with HBSS without Ca²⁺/Mg²⁺.

  • Resuspend the final neutrophil pellet in HBSS with Ca²⁺/Mg²⁺ supplemented with 0.1% BSA or HSA.

  • Determine cell concentration and viability using a hemocytometer and Trypan Blue exclusion. The purity should be >95%.

Static Neutrophil Adhesion Assay

Materials:

  • 96-well tissue culture plates

  • Adhesion substrate (e.g., fibronectin, ICAM-1)

  • Phosphate Buffered Saline (PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Calcein-AM (or other fluorescent cell stain)

  • Isolated human neutrophils

  • PKI 14-22 amide

  • Fluorescence plate reader

Procedure:

  • Coat the wells of a 96-well plate with the desired adhesion substrate (e.g., 10 µg/mL fibronectin in PBS) and incubate overnight at 4°C.

  • Wash the wells three times with PBS to remove any unbound substrate.

  • Block non-specific binding by incubating the wells with blocking buffer for 1 hour at 37°C.

  • Wash the wells three times with PBS.

  • Label the isolated neutrophils with a fluorescent dye like Calcein-AM according to the manufacturer's protocol.

  • Resuspend the labeled neutrophils in assay buffer (e.g., HBSS with Ca²⁺/Mg²⁺) at the desired concentration (e.g., 1 x 10⁶ cells/mL).

  • Pre-incubate the neutrophils with various concentrations of PKI 14-22 amide or vehicle control for 15-30 minutes at 37°C.

  • Add 100 µL of the neutrophil suspension to each well of the coated plate.

  • Incubate the plate for 30-60 minutes at 37°C in a humidified incubator.

  • Gently wash the wells 2-3 times with pre-warmed assay buffer to remove non-adherent cells.

  • Add 100 µL of assay buffer to each well and measure the fluorescence using a plate reader with appropriate excitation/emission wavelengths for your chosen dye.

  • Adhesion is proportional to the fluorescence intensity.

Visualizations

PKA_Signaling_in_Neutrophil_Adhesion cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Chemokines Chemokines GPCR GPCR Chemokines->GPCR ICAM-1 ICAM-1 Adhesion Adhesion ICAM-1->Adhesion AC Adenylyl Cyclase GPCR->AC Gs activation Integrin_inactive Integrin (Low Affinity) Integrin_active Integrin (High Affinity) Integrin_inactive->Integrin_active Integrin_active->ICAM-1 Binding cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Activation Inside_Out_Signaling Inside-Out Signaling (e.g., Rap1) PKA->Inside_Out_Signaling Inhibition PKI PKI 14-22 amide PKI->PKA Inhibition Inside_Out_Signaling->Integrin_inactive Activation

Caption: PKA signaling pathway in neutrophil adhesion.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Adhesion Assay cluster_analysis Data Analysis isolate_neutrophils Isolate Neutrophils from Whole Blood label_cells Label Neutrophils with Fluorescent Dye isolate_neutrophils->label_cells coat_plate Coat 96-well Plate with Adhesion Substrate add_cells Add Neutrophils to Coated Plate coat_plate->add_cells pre_incubate Pre-incubate Neutrophils with PKI 14-22 amide label_cells->pre_incubate pre_incubate->add_cells incubate Incubate (30-60 min) add_cells->incubate wash Wash to Remove Non-adherent Cells incubate->wash read_fluorescence Read Fluorescence wash->read_fluorescence quantify Quantify Adhesion read_fluorescence->quantify

Caption: Experimental workflow for a static neutrophil adhesion assay.

troubleshooting_logic start Decreased Neutrophil Adhesion with High [PKI 14-22 amide] check_concentration Is [PKI] > 10 µM? start->check_concentration reduce_concentration Reduce [PKI] to 1-5 µM and perform dose-response check_concentration->reduce_concentration Yes check_viability Perform Cell Viability Assay (e.g., Trypan Blue) check_concentration->check_viability No end Re-evaluate Adhesion reduce_concentration->end cytotoxicity_issue Is cytotoxicity observed? check_viability->cytotoxicity_issue lower_concentration_further Lower [PKI] further or consider alternative inhibitor cytotoxicity_issue->lower_concentration_further Yes consider_off_target Consider off-target effects of myristoylation cytotoxicity_issue->consider_off_target No lower_concentration_further->end consider_off_target->end

Caption: Troubleshooting logic for decreased neutrophil adhesion.

References

Technical Support Center: Controlling for Myristoylation Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with myristoylated proteins.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during experiments involving myristoylated proteins and their controls.

Q1: My non-myristoylatable G2A mutant protein is still localizing to the membrane fraction. What could be the reason?

A1: While the Glycine-to-Alanine (G2A) mutation effectively prevents N-myristoylation, residual membrane localization can occur due to several factors:

  • Secondary Membrane-Targeting Signals: Your protein of interest might possess other motifs that mediate membrane association. These can include palmitoylation sites or polybasic regions that interact with acidic phospholipids (B1166683) in the membrane.[1] Myristoylation often works in concert with a second signal for stable membrane anchoring.[1]

  • Interaction with a Myristoylated Partner: The G2A mutant might be interacting with another protein that is myristoylated and membrane-bound, leading to its indirect recruitment to the membrane.

  • Incomplete Fractionation: The presence of your G2A mutant in the membrane fraction could be due to contamination from the cytosolic fraction during the subcellular fractionation process. It is crucial to optimize your fractionation protocol and include markers for both cytosolic and membrane fractions to assess purity.

  • Protein Aggregation: Overexpression of the mutant protein can sometimes lead to the formation of insoluble aggregates that pellet with the membrane fraction during centrifugation.

Q2: I am not observing any effect with my N-myristoyltransferase (NMT) inhibitor. Why might this be?

A2: The lack of an observable effect from an NMT inhibitor can be due to several reasons:

  • Inhibitor Potency and Concentration: Ensure you are using the inhibitor at a concentration that is effective for your specific cell line. The half-maximal inhibitory concentration (IC50) can vary significantly between cell lines.[2] It is recommended to perform a dose-response experiment to determine the optimal concentration for your system.

  • Cell Permeability: The inhibitor may have poor cell permeability, preventing it from reaching its intracellular target, NMT.

  • Inhibitor Stability: The inhibitor may be unstable in your culture medium or experimental conditions.

  • Off-Target Effects: Some compounds reported as NMT inhibitors have been shown to have off-target effects or to be inactive in cellular assays.[3] It is crucial to use well-validated inhibitors such as DDD85646 (IMP-366) or IMP-1088.[3]

  • Redundant NMT Activity: Humans have two NMT isoforms, NMT1 and NMT2, which have overlapping functions.[3] The inhibitor you are using might not be effective against both isoforms, or one isoform may be compensating for the inhibition of the other.

Q3: How do I confirm that my G2A mutant is indeed not myristoylated?

A3: You can confirm the lack of myristoylation in your G2A mutant using metabolic labeling with a myristic acid analog. This involves incubating your cells with a modified myristic acid, such as an alkyne- or azide-tagged version, which will be incorporated into newly synthesized myristoylated proteins. Following immunoprecipitation of your protein of interest (both wild-type and G2A mutant), you can use click chemistry to attach a reporter tag (e.g., biotin (B1667282) or a fluorophore) to the modified myristic acid. The wild-type protein should show a strong signal for the reporter, while the G2A mutant should have no signal.[4]

Q4: My subcellular fractionation shows my wild-type myristoylated protein in both the membrane and cytosolic fractions. Is this normal?

A4: Yes, this is often observed. The affinity of a myristoylated protein for the membrane can be transient.[5] The myristoyl group provides a hydrophobic anchor, but its interaction with the membrane is relatively weak.[5] As a result, there can be a dynamic equilibrium between the membrane-bound and cytosolic pools of the protein. The distribution between these two fractions can also be influenced by other factors, such as post-translational modifications like phosphorylation, which can modulate the exposure of the myristoyl group.[6]

Quantitative Data Summary

The following tables provide quantitative data that can be used as a reference for your experiments.

Table 1: Subcellular Localization of Wild-Type vs. G2A Mutant Protein

This table shows representative data from a subcellular fractionation experiment followed by Western blot and densitometry analysis for the mitochondrial protein SAMM50 expressed in COS-1 cells.

Protein ConstructCytosolic Fraction (%)Total Membrane Fraction (%)
SAMM50 Wild-Type22.5 ± 2.577.5 ± 2.5
SAMM50 G2A Mutant72.1 ± 3.127.9 ± 3.1

*Data are expressed as mean ± SD for three independent experiments. *P < 0.005 vs. wild-type. Data is representative for a myristoylated protein and its non-myristoylatable mutant.[7]

Table 2: IC50 Values of Commonly Used NMT Inhibitors in Various Human Cell Lines

This table provides the half-maximal inhibitory concentration (IC50) values for two well-validated NMT inhibitors, DDD85646 (IMP-366) and IMP-1088.

Cell LineDDD85646 (IMP-366) IC50 (nM)IMP-1088 IC50 (nM)
HeLa (Cervical Cancer)~20~0.24
MDA-MB-231 (Breast Cancer)Not explicitly found~0.3
HCT-116 (Colon Cancer)>1000Not explicitly found
MCF-7 (Breast Cancer)~500Not explicitly found

Note: IC50 values can vary depending on the assay conditions and duration of treatment. The provided values are approximations based on available literature.[2][3]

Experimental Protocols

Protocol 1: Subcellular Fractionation to Separate Cytosolic and Membrane Fractions

This protocol is designed for adherent mammalian cells.

Reagents:

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Hypotonic Lysis Buffer: 10 mM Tris-HCl (pH 7.4), 10 mM NaCl, 1.5 mM MgCl2, and protease inhibitor cocktail.

  • Dounce homogenizer with a tight-fitting pestle.

  • High-Salt Buffer: 50 mM HEPES (pH 7.4), 500 mM NaCl, 1.5 mM MgCl2, 1 mM EDTA, and protease inhibitor cocktail.

  • 1% Triton X-100 in High-Salt Buffer.

Procedure:

  • Grow cells to 80-90% confluency in a 10 cm dish.

  • Wash the cells twice with ice-cold PBS.

  • Add 1 mL of ice-cold Hypotonic Lysis Buffer to the plate and scrape the cells.

  • Transfer the cell suspension to a pre-chilled Dounce homogenizer.

  • Incubate on ice for 15-20 minutes to allow the cells to swell.

  • Homogenize the cells with 20-30 strokes of the pestle. Monitor cell lysis under a microscope.

  • Transfer the homogenate to a microcentrifuge tube and centrifuge at 1,000 x g for 10 minutes at 4°C to pellet the nuclei.

  • Carefully collect the supernatant (contains cytosol and membranes) and transfer it to a new tube.

  • Centrifuge the supernatant at 100,000 x g for 1 hour at 4°C to pellet the membranes.

  • The supernatant from this step is the cytosolic fraction .

  • The pellet contains the membrane fraction . Resuspend the pellet in High-Salt Buffer with 1% Triton X-100 to solubilize the membrane proteins.

Protocol 2: Western Blotting for Analysis of Protein Localization

Reagents:

  • Protein lysis buffer (e.g., RIPA buffer)

  • Protein assay reagent (e.g., BCA assay)

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to your protein of interest, a cytosolic marker like GAPDH, and a membrane marker like Na+/K+-ATPase)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Determine the protein concentration of the cytosolic and membrane fractions using a protein assay.

  • Normalize the protein concentrations of all samples.

  • Mix equal amounts of protein from each fraction with Laemmli sample buffer and boil for 5 minutes.

  • Load the samples onto an SDS-PAGE gel and run the gel to separate the proteins by size.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C. Use antibodies against your protein of interest, GAPDH (cytosolic control), and Na+/K+-ATPase (membrane control).

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Perform densitometry analysis to quantify the relative amount of your protein of interest in each fraction.

Visualizations

Myristoylation_Signaling_Pathway cluster_cytosol Cytosol cluster_membrane Cell Membrane Protein_Precursor Protein Precursor (N-terminal Glycine) Myristoylated_Protein Myristoylated Protein Protein_Precursor->Myristoylated_Protein NMT Myristoyl-CoA NMT N-Myristoyltransferase (NMT) Myristoyl_CoA Myristoyl-CoA Membrane_Receptor Membrane Receptor Myristoylated_Protein->Membrane_Receptor Membrane Targeting & Interaction Downstream_Effector Downstream Effector Membrane_Receptor->Downstream_Effector Signal Transduction

Caption: Myristoylation-dependent protein targeting and signal transduction.

Experimental_Workflow cluster_constructs Plasmid Constructs cluster_transfection Cell Culture & Transfection cluster_analysis Analysis WT_Construct Wild-Type Protein Expression Vector Transfection Transfect Mammalian Cells WT_Construct->Transfection G2A_Construct G2A Mutant Protein Expression Vector G2A_Construct->Transfection Fractionation Subcellular Fractionation (Cytosol vs. Membrane) Transfection->Fractionation Western_Blot Western Blot Analysis Fractionation->Western_Blot Densitometry Densitometry & Quantification Western_Blot->Densitometry

Caption: Workflow for G2A mutant control experiment.

Troubleshooting_Flowchart Start Problem: G2A mutant in membrane fraction Check_Fractionation Check fractionation purity with markers (e.g., GAPDH, Na+/K+-ATPase) Start->Check_Fractionation Contaminated Fractions are contaminated Check_Fractionation->Contaminated No Pure Fractions are pure Check_Fractionation->Pure Yes Optimize_Fractionation Optimize fractionation protocol Contaminated->Optimize_Fractionation Check_Secondary_Signals Investigate for other membrane-targeting signals (e.g., palmitoylation, polybasic domains) Pure->Check_Secondary_Signals Secondary_Signal_Present Secondary signal identified Check_Secondary_Signals->Secondary_Signal_Present Yes No_Secondary_Signal No obvious secondary signal Check_Secondary_Signals->No_Secondary_Signal No Dual_Targeting Protein has dual membrane-targeting mechanisms Secondary_Signal_Present->Dual_Targeting Check_Interaction Investigate interaction with myristoylated binding partners No_Secondary_Signal->Check_Interaction

Caption: Troubleshooting G2A mutant membrane localization.

References

Validation & Comparative

A Head-to-Head Comparison of PKI 14-22 Amide, Myristoylated and H89 for PKA Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a suitable Protein Kinase A (PKA) inhibitor is a critical decision that can significantly impact experimental outcomes. This guide provides an objective comparison of two commonly used PKA inhibitors: the peptide-based PKI 14-22 amide, myristoylated, and the small molecule H89. We will delve into their mechanisms of action, potency, specificity, and provide supporting experimental data to aid in the selection of the most appropriate tool for your research needs.

Executive Summary

PKI 14-22 amide, myristoylated, and H89 are both potent inhibitors of PKA, but they differ significantly in their mechanism, specificity, and potential for off-target effects. PKI 14-22 amide, myristoylated, a cell-permeable peptide, acts as a highly specific competitive inhibitor by mimicking the natural PKA inhibitor protein (PKI).[1] In contrast, H89 is an ATP-competitive small molecule inhibitor that, while effective against PKA, is known to inhibit several other kinases, potentially leading to confounding experimental results.[2][3] The choice between these two inhibitors will largely depend on the specific requirements of the experiment, with PKI 14-22 amide, myristoylated being the preferred choice for studies demanding high specificity for PKA.

Data Presentation: Quantitative Comparison

The following table summarizes the key quantitative parameters for PKI 14-22 amide, myristoylated and H89, providing a clear comparison of their potency and known off-target effects.

FeaturePKI 14-22 amide, myristoylatedH89
Inhibitor Type Peptide (Synthetic, Modified)[4]Small Molecule (Isoquinoline derivative)[2]
Mechanism of Action Competitive inhibitor, acts as a pseudosubstrate for the PKA catalytic subunit.[1]Competitive inhibitor of the ATP binding site on the PKA catalytic subunit.[1][3]
Potency (Ki) ~36 nM[5][6]~48 nM (IC50)[7]
Cell Permeability Enhanced by myristoylation.[5][6]Readily cell-permeable.[8]
Specificity Highly selective for PKA.[4]Known to inhibit other kinases including ROCK-II, MSK1, S6K1, PKBα, and MAPKAP-K1b.[3][9]
Reported Off-Target Effects At concentrations >10 µM, has been shown to inhibit neutrophil adhesion.[10]Can have numerous PKA-independent effects, including inhibition of other kinases and effects on ion channels.[2][9]

Mechanism of Action

PKI 14-22 amide, myristoylated: A Specific Pseudosubstrate Inhibitor

PKI 14-22 amide is a synthetic peptide fragment derived from the endogenous PKA inhibitor protein (PKI).[11] It functions as a competitive inhibitor by binding with high affinity to the catalytic subunit of PKA, mimicking the enzyme's natural substrate but lacking the serine/threonine residue for phosphorylation.[1] The addition of a myristoyl group enhances its lipophilicity, allowing it to readily cross cell membranes.[5][6]

H89: An ATP-Competitive Inhibitor with Broader Kinase Activity

H89 is a small molecule that inhibits PKA by competing with ATP for binding to the catalytic subunit.[1][3] This prevents the transfer of the gamma-phosphate from ATP to PKA substrates. While H89 is a potent PKA inhibitor, its ATP-competitive nature contributes to its lack of specificity, as the ATP-binding pocket is a conserved feature among many protein kinases.[2]

Signaling Pathway and Inhibition Mechanisms

The following diagrams illustrate the canonical PKA signaling pathway and the distinct mechanisms by which PKI 14-22 amide, myristoylated and H89 exert their inhibitory effects.

PKA_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Ligand Ligand (e.g., Hormone) GPCR GPCR Ligand->GPCR binds AC Adenylyl Cyclase GPCR->AC activates cAMP cAMP AC->cAMP produces PKA_inactive Inactive PKA (R2C2) cAMP->PKA_inactive binds to regulatory subunits PKA_C Active PKA (Catalytic Subunit) PKA_inactive->PKA_C releases Substrate Substrate Protein PKA_C->Substrate phosphorylates pSubstrate Phosphorylated Substrate Substrate->pSubstrate Cellular_Response Cellular Response pSubstrate->Cellular_Response

Diagram 1: Canonical PKA Signaling Pathway.

Inhibition_Mechanisms cluster_pki PKI Inhibition cluster_h89 H89 Inhibition PKA_C Active PKA (Catalytic Subunit) Phosphorylation Phosphorylation PKA_C->Phosphorylation Substrate Substrate Substrate->Phosphorylation ATP ATP ATP->Phosphorylation PKI PKI 14-22 amide, myristoylated PKI->PKA_C binds to substrate-binding site H89 H89 H89->PKA_C binds to ATP-binding site

Diagram 2: Mechanisms of PKA Inhibition.

Experimental Protocols

In Vitro PKA Inhibition Assay

This protocol is adapted from commercially available PKA activity assay kits and is useful for determining the direct inhibitory effect of the compounds on PKA activity in a cell-free system.[12]

Materials:

  • Purified active PKA enzyme

  • PKA substrate peptide (e.g., Kemptide)

  • PKI 14-22 amide, myristoylated or H89

  • ATP (including [γ-³²P]ATP for radioactive detection or a suitable setup for non-radioactive detection)

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • P81 phosphocellulose paper (for radioactive assay) or microplate reader (for non-radioactive assays)

  • Scintillation counter (for radioactive assay)

Procedure:

  • Prepare a reaction mixture containing the kinase buffer, PKA substrate, and the desired concentration of the inhibitor (a concentration range is recommended to determine IC50).

  • Add the purified active PKA enzyme to the reaction mixture and incubate for a short period (e.g., 10 minutes) at 30°C to allow the inhibitor to bind.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction for a defined period (e.g., 10-30 minutes) at 30°C.

  • Stop the reaction. For the radioactive assay, this is typically done by spotting the reaction mixture onto P81 paper.[12]

  • Wash the P81 paper extensively to remove unincorporated [γ-³²P]ATP.[12]

  • Quantify the incorporated radioactivity using a scintillation counter. For non-radioactive assays, follow the kit manufacturer's instructions for signal detection.

  • Compare the PKA activity in the presence of the inhibitor to the control (no inhibitor) to determine the percentage of inhibition.

Cell-Based PKA Activity Assay

This protocol is designed to assess the ability of the inhibitors to block PKA activity within intact cells.

Materials:

  • Cultured cells of interest

  • PKI 14-22 amide, myristoylated or H89

  • PKA activator (e.g., Forskolin or a cell-permeable cAMP analog)

  • Cell lysis buffer containing protease and phosphatase inhibitors

  • Antibodies for western blotting (e.g., anti-phospho-CREB and total CREB)

Procedure:

  • Plate cells and grow to the desired confluency.

  • Pre-incubate the cells with the desired concentration of the inhibitor or vehicle control for a specified time (e.g., 30-60 minutes).[12]

  • Stimulate the cells with a PKA activator for an appropriate duration to induce phosphorylation of PKA substrates.

  • Wash the cells with ice-cold PBS and lyse them in an appropriate lysis buffer.

  • Determine the protein concentration of the cell lysates.

  • Analyze the lysates for PKA activity by Western Blotting, probing for the phosphorylation of a known PKA substrate, such as CREB at Ser133. A decrease in the phospho-CREB/total CREB ratio in the inhibitor-treated samples compared to the activator-only samples would indicate PKA inhibition.[12]

Experimental_Workflow cluster_invitro In Vitro Assay cluster_cellbased Cell-Based Assay A1 Prepare Reaction Mix (Buffer, Substrate, Inhibitor) A2 Add PKA Enzyme A1->A2 A3 Initiate with ATP A2->A3 A4 Incubate A3->A4 A5 Stop Reaction A4->A5 A6 Detect Phosphorylation A5->A6 B1 Plate Cells B2 Pre-incubate with Inhibitor B1->B2 B3 Stimulate with PKA Activator B2->B3 B4 Lyse Cells B3->B4 B5 Western Blot for Phospho-Substrate B4->B5

References

A Researcher's Guide to the Specificity of Myristoylated PKI 14-22 Amide for PKA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a potent and specific kinase inhibitor is paramount to the success of their investigations. This guide provides a detailed comparison of myristoylated PKI 14-22 amide, a widely used Protein Kinase A (PKA) inhibitor, with other alternatives, supported by available experimental data. We delve into its specificity, mechanism of action, and provide a comprehensive experimental protocol for its use.

Myristoylated PKI 14-22 amide is a cell-permeable synthetic peptide derived from the endogenous heat-stable protein kinase inhibitor (PKI). The addition of a myristoyl group to the N-terminus enhances its ability to cross cell membranes, making it an effective tool for studying PKA signaling in cellular contexts. It acts as a competitive inhibitor by mimicking the substrate of PKA, binding to the catalytic subunit with high affinity.

Comparative Analysis of PKA Inhibitor Specificity

In contrast, the commonly used small molecule PKA inhibitor, H-89, demonstrates a much broader inhibition profile.

InhibitorTarget KinaseKi (nM)IC50 (nM)Notes
Myristoylated PKI 14-22 amide PKA ~36 [1][2][3][4][5]N/A Highly selective for PKA. The myristoylation enhances cell permeability.[1][4]
PKG--High concentrations of PKI peptides may show some inhibition of PKG.
PKI (6-22) amide (non-myristoylated)PKA-0.61Extremely potent and selective for PKA.
CamK1->5000Weakly inhibited at high concentrations.
PKC isoforms--Activity was surprisingly facilitated at concentrations often used in pharmacological experiments.
H-89PKA-48Potent PKA inhibitor but exhibits significant off-target effects.
ROCK2-80
MSK1-120
S6K1-270
PKBα (Akt1)-2600

Note: Ki and IC50 values can vary depending on the experimental conditions, such as ATP concentration. The data presented here is for comparative purposes. "N/A" indicates that specific data was not found in the searched literature.

Signaling Pathway and Inhibition Mechanism

The cAMP-dependent protein kinase A (PKA) signaling pathway is a crucial regulator of numerous cellular processes. The pathway is initiated by the binding of a ligand (e.g., hormone) to a G-protein coupled receptor (GPCR), leading to the activation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP). cAMP then binds to the regulatory subunits of the PKA holoenzyme, causing the release and activation of the catalytic subunits. These active catalytic subunits can then phosphorylate a multitude of downstream target proteins, modulating their activity.

Myristoylated PKI 14-22 amide acts as a pseudosubstrate inhibitor. It binds to the active site of the PKA catalytic subunit, thereby preventing the phosphorylation of its natural substrates.

PKA_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Ligand Ligand (e.g., Hormone) GPCR GPCR Ligand->GPCR G_Protein G-Protein GPCR->G_Protein AC Adenylyl Cyclase cAMP cAMP AC->cAMP converts G_Protein->AC ATP ATP ATP->AC PKA_holo PKA Holoenzyme (Inactive) cAMP->PKA_holo binds to regulatory subunits PKA_C PKA Catalytic Subunit (Active) PKA_holo->PKA_C releases Substrate Substrate Protein PKA_C->Substrate phosphorylates pSubstrate Phosphorylated Substrate Substrate->pSubstrate PKI Myristoylated PKI 14-22 amide PKI->PKA_C inhibits

PKA signaling pathway and inhibition by myristoylated PKI 14-22 amide.

Experimental Protocols

In Vitro PKA Inhibition Assay (Radiometric)

This protocol describes a common method for determining the inhibitory activity of myristoylated PKI 14-22 amide against PKA using a radiometric assay that measures the incorporation of radiolabeled phosphate (B84403) from [γ-³³P]ATP into a substrate peptide.

Materials:

  • Myristoylated PKI 14-22 amide

  • Recombinant PKA catalytic subunit

  • PKA substrate peptide (e.g., Kemptide: LRRASLG)

  • [γ-³³P]ATP

  • Non-radiolabeled ATP

  • Kinase Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)

  • Stop Solution (e.g., 75 mM phosphoric acid)

  • P81 phosphocellulose paper

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare Inhibitor Dilutions:

    • Prepare a stock solution of myristoylated PKI 14-22 amide in an appropriate solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in Kinase Assay Buffer to achieve a range of desired concentrations.

  • Prepare Kinase Reaction Mix:

    • In a microcentrifuge tube, prepare a master mix containing the PKA enzyme and the PKA substrate peptide in Kinase Assay Buffer. The final concentrations should be optimized for the specific assay conditions.

  • Set up the Assay Plate:

    • Add the serially diluted inhibitor or vehicle control (e.g., DMSO) to the wells of a 96-well plate.

    • Add the kinase reaction mix to each well.

    • Pre-incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate the Kinase Reaction:

    • Prepare an ATP solution containing a mix of non-radiolabeled ATP and [γ-³³P]ATP in Kinase Assay Buffer. The final ATP concentration should be close to the Km of PKA for ATP.

    • Add the ATP solution to each well to start the reaction.

  • Incubate:

    • Incubate the plate at 30°C for a predetermined time (e.g., 20-30 minutes). The incubation time should be within the linear range of the kinase reaction.

  • Stop the Reaction:

    • Spot a portion of the reaction mixture from each well onto a sheet of P81 phosphocellulose paper.

    • Immediately immerse the paper in Stop Solution (e.g., 0.75% phosphoric acid).

  • Wash and Detect:

    • Wash the P81 paper several times with the Stop Solution to remove unincorporated [γ-³³P]ATP.

    • Perform a final wash with acetone (B3395972) and let the paper air dry.

    • Place the paper in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of PKA inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

experimental_workflow A 1. Prepare Reagents (Inhibitor, Enzyme, Substrate, ATP) B 2. Set up Kinase Reaction (Add enzyme, substrate, and inhibitor to plate) A->B C 3. Pre-incubate (Allow inhibitor-enzyme binding) B->C D 4. Initiate Reaction (Add [γ-³³P]ATP) C->D E 5. Incubate (Allow phosphorylation to occur) D->E F 6. Stop Reaction & Spot (Transfer to phosphocellulose paper) E->F G 7. Wash (Remove unincorporated ATP) F->G H 8. Detect (Scintillation counting) G->H I 9. Analyze Data (Calculate IC50) H->I

Experimental workflow for an in vitro PKA inhibition assay.

Conclusion

Myristoylated PKI 14-22 amide stands out as a highly potent and specific inhibitor of PKA. While comprehensive screening data against a wide array of kinases is not publicly available, evidence from closely related PKI peptides strongly suggests a superior specificity profile compared to small molecule inhibitors like H-89. For researchers investigating the cellular roles of PKA, myristoylated PKI 14-22 amide offers a valuable tool with a high degree of confidence in its intended target. However, as with any inhibitor, it is crucial to consider potential off-target effects and to use appropriate controls to ensure the validity of experimental findings.

References

A Head-to-Head Comparison: PKA Knockdown vs. Myristoylated PKI 14-22 Amide Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise modulation of Protein Kinase A (PKA) activity is crucial for dissecting its role in cellular signaling and for developing novel therapeutics. Two primary methods for inhibiting PKA function are knockdown of the PKA catalytic subunit using RNA interference (RNAi) and direct inhibition of its catalytic activity with the cell-permeable peptide, myristoylated PKI 14-22 amide. This guide provides an objective comparison of these two powerful techniques, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for specific research needs.

Protein Kinase A, a key enzyme in cellular signaling, is a central regulator of numerous physiological processes, including metabolism, gene expression, and cell proliferation.[1] Dysregulation of PKA signaling is implicated in various diseases, making it a significant target for both basic research and drug development. The choice between knocking down PKA expression and inhibiting its activity directly has significant implications for experimental outcomes, influencing the specificity, duration, and interpretation of the results.

Mechanism of Action: Targeting the Blueprint vs. the Machine

The fundamental difference between PKA knockdown and inhibition with myristoylated PKI 14-22 amide lies in their mechanism of action.

PKA Knockdown (siRNA/shRNA): This genetic approach targets the messenger RNA (mRNA) that codes for the PKA catalytic subunit. Small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) are introduced into cells, where they are processed by the RNA-induced silencing complex (RISC).[2] The RISC complex then uses the siRNA/shRNA as a guide to find and degrade the complementary PKA mRNA, thereby preventing the synthesis of new PKA protein. This leads to a gradual depletion of the PKA protein pool within the cell.

Myristoylated PKI 14-22 Amide Inhibition: This pharmacological approach utilizes a synthetic, cell-permeable peptide that acts as a potent and specific competitive inhibitor of the PKA catalytic subunit.[3] The peptide sequence is derived from the endogenous protein kinase inhibitor (PKI). The addition of a myristoyl group enhances its ability to cross the cell membrane.[4] Once inside the cell, it directly binds to the active site of the PKA catalytic subunit, preventing the phosphorylation of its downstream substrates.[3] This inhibition is rapid and reversible upon removal of the inhibitor.

Performance Comparison: A Quantitative Look

The choice between PKA knockdown and inhibition with myristoylated PKI 14-22 amide often depends on the specific experimental requirements. The following tables summarize the key performance characteristics of each method.

ParameterPKA Knockdown (siRNA/shRNA)Myristoylated PKI 14-22 Amide Inhibition
Target PKA catalytic subunit mRNAPKA catalytic subunit protein
Mechanism Post-transcriptional gene silencingCompetitive inhibition of catalytic activity
Onset of Effect Slower (24-72 hours)[2]Rapid (minutes to hours)
Duration of Effect Long-lasting (days to weeks)[2]Transient and reversible
Specificity High for the target mRNA sequence, but potential for off-target mRNA effects.[2]High for the PKA catalytic subunit, but potential for off-target kinase effects at high concentrations.
Reversibility Not readily reversibleReversible upon washout

Experimental Data Summary

FeaturePKA Knockdown (siRNA)Myristoylated PKI 14-22 AmideReference
Typical Working Concentration 5-100 nM1-10 µM[5][6]
Time to Max Effect (Protein) 48-96 hoursMinutes to hours[2]
Validation Method Western Blot, qPCRPKA Activity Assay, Western Blot for phospho-substrates[7][8]
Potential Off-Target Effects Off-target gene silencing due to sequence homology.Inhibition of other kinases (e.g., CaMK1, facilitation of PKC isoforms) at high concentrations.[2]

Experimental Protocols

PKA Knockdown using siRNA

This protocol provides a general guideline for knocking down the PKA catalytic subunit (PRKACA) in cultured mammalian cells using siRNA. Optimization is crucial for each cell line and siRNA sequence.

Materials:

  • siRNA targeting the PKA catalytic subunit (and a non-targeting control siRNA)

  • Lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX)

  • Opti-MEM™ I Reduced Serum Medium

  • Complete cell culture medium

  • 6-well tissue culture plates

  • Cells to be transfected

  • Reagents for Western blotting and/or qPCR

Procedure:

  • Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.

  • siRNA-Lipid Complex Formation: a. In a sterile microcentrifuge tube, dilute 50 pmol of siRNA in 250 µL of Opti-MEM™. Mix gently. b. In a separate tube, dilute 5 µL of Lipofectamine™ RNAiMAX in 250 µL of Opti-MEM™. Mix gently and incubate for 5 minutes at room temperature. c. Combine the diluted siRNA and the diluted lipid reagent. Mix gently and incubate for 20-30 minutes at room temperature to allow for complex formation.

  • Transfection: a. Aspirate the media from the cells and replace it with 2.5 mL of fresh, antibiotic-free complete medium. b. Add the 500 µL of siRNA-lipid complex dropwise to each well. c. Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.

  • Validation of Knockdown: a. Western Blot: Lyse the cells and perform Western blot analysis using an antibody specific for the PKA catalytic subunit to assess protein levels. A non-targeting siRNA control should be included to confirm specificity.[8] b. qPCR: Extract total RNA and perform quantitative real-time PCR to measure the level of PKA catalytic subunit mRNA.

Inhibition with Myristoylated PKI 14-22 Amide

This protocol describes the use of myristoylated PKI 14-22 amide to inhibit PKA activity in cultured cells.

Materials:

  • Myristoylated PKI 14-22 amide powder

  • DMSO (for stock solution)

  • Complete cell culture medium

  • Cells in culture

  • Reagents for PKA activity assay or Western blotting for phospho-PKA substrates

Procedure:

  • Stock Solution Preparation: a. Prepare a 1 mM stock solution of myristoylated PKI 14-22 amide by dissolving the powder in sterile DMSO.[9] For example, dissolve 1 mg of the peptide (MW ~1209.5 g/mol ) in 826 µL of DMSO. b. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C. Stock solutions are typically stable for up to 3 months.[4][10]

  • Cell Treatment: a. Culture cells to the desired confluency. b. Dilute the myristoylated PKI 14-22 amide stock solution directly into pre-warmed complete cell culture medium to the desired final concentration (typically 1-10 µM). c. Aspirate the existing medium from the cells and replace it with the medium containing the inhibitor. d. Include a vehicle control (medium with the same concentration of DMSO used for the inhibitor).

  • Incubation: Incubate the cells for the desired period (e.g., 30 minutes to several hours) at 37°C in a CO2 incubator.

  • Validation of Inhibition: a. PKA Activity Assay: Lyse the cells and perform a PKA kinase activity assay using a specific PKA substrate (e.g., Kemptide) and [γ-³²P]ATP.[11] b. Western Blot: Analyze cell lysates by Western blotting using antibodies that specifically recognize the phosphorylated forms of known PKA substrates (e.g., phospho-CREB Ser133).[7]

Visualizing the Approaches

PKA Signaling Pathway and Intervention Points

PKA_Signaling cluster_Knockdown Knockdown (siRNA) cluster_Inhibition Inhibition (myr-PKI) cluster_Downstream Downstream Effects PKAmRNA PKA mRNA PKA_protein PKA Catalytic Subunit PKAmRNA->PKA_protein Translation RISC RISC Complex RISC->PKAmRNA Degradation siRNA siRNA siRNA->RISC Substrate Substrate PKA_protein->Substrate Phosphorylation pSubstrate Phospho-Substrate PKA_protein->pSubstrate myrPKI myr-PKI 14-22 myrPKI->PKA_protein Inhibition Response Cellular Response pSubstrate->Response PKAgene PKA Gene PKAgene->PKAmRNA Transcription

Caption: PKA signaling pathway interventions.

Experimental Workflows

Experimental_Workflows cluster_Knockdown PKA Knockdown Workflow cluster_Inhibition myr-PKI Inhibition Workflow k_start Seed Cells k_transfect Transfect with siRNA k_start->k_transfect k_incubate Incubate 48-72h k_transfect->k_incubate k_validate Validate Knockdown (Western/qPCR) k_incubate->k_validate k_end Functional Assay k_validate->k_end i_start Culture Cells i_treat Treat with myr-PKI i_start->i_treat i_incubate Incubate 0.5-4h i_treat->i_incubate i_validate Validate Inhibition (Activity Assay/Western) i_incubate->i_validate i_end Functional Assay i_validate->i_end

Caption: PKA knockdown vs. inhibition workflows.

Conclusion: Choosing the Right Tool for the Job

Both PKA knockdown and inhibition with myristoylated PKI 14-22 amide are powerful and effective methods for studying PKA function. The choice between these two approaches should be guided by the specific research question and experimental design.

  • PKA knockdown is ideal for studies requiring long-term, stable reduction of PKA protein levels and for investigating the non-catalytic, scaffolding functions of the PKA protein. However, researchers must be mindful of the slower onset of action and the potential for off-target effects.

  • Myristoylated PKI 14-22 amide inhibition is the preferred method for studies requiring rapid and reversible inhibition of PKA catalytic activity. Its direct action on the protein allows for precise temporal control of PKA signaling. The primary consideration is the potential for off-target effects at higher concentrations.

Ultimately, a comprehensive understanding of PKA's role in a biological process can be best achieved by employing both techniques in parallel. This dual approach can help to validate findings, distinguish between catalytic and non-catalytic functions, and provide a more complete picture of PKA's intricate involvement in cellular signaling.

References

A Comparative Guide to the Quantitative Analysis of PKA Inhibition by Myristoylated PKI 14-22 Amide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a quantitative comparison of myristoylated PKI 14-22 amide, a widely used cell-permeable peptide inhibitor of Protein Kinase A (PKA), with other common PKA inhibitors. Detailed experimental protocols and signaling pathway diagrams are included to support researchers in their study of PKA-mediated cellular processes.

Performance Comparison of PKA Inhibitors

For a comprehensive evaluation, the inhibitory activities of myristoylated PKI 14-22 amide are compared with other well-characterized small molecule inhibitors of PKA.

InhibitorTypeMechanism of ActionKi (nM)IC50 (nM)
PKI 14-22 amide PeptideCompetitive with respect to substrate36[4][5][6]-
Myristoylated PKI 14-22 amide LipopeptideCompetitive with respect to substrate-- (Inhibits at 75 µM in lysates)[7]
H-89 Small MoleculeATP-competitive48[8]48 - 135[9][10]
Staurosporine Small MoleculeATP-competitive, non-selective-7 - 15[11][12]
KT 5720 Small MoleculeATP-competitive60[13][14]56 - 3300 (ATP concentration dependent)[13][15]

Note: The IC50 value of KT 5720 is highly dependent on the ATP concentration used in the assay.[13] Staurosporine is a broad-spectrum kinase inhibitor and is not selective for PKA.[11][12]

Experimental Protocols

PKA Kinase Activity Assay using a Peptide Substrate

This protocol describes a common method to measure PKA activity and the inhibitory effect of compounds like myristoylated PKI 14-22 amide.

Materials:

  • Purified PKA enzyme

  • PKA substrate peptide (e.g., Kemptide: LRRASLG)

  • ATP (Adenosine Triphosphate)

  • PKA Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • Inhibitor stock solution (e.g., myristoylated PKI 14-22 amide dissolved in DMSO)

  • 96-well plates

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit or radiolabeled [γ-³²P]ATP)

  • Plate reader (for luminescence or radioactivity)

Procedure:

  • Prepare Reagents: Dilute the PKA enzyme, substrate peptide, and ATP to their desired working concentrations in PKA Kinase Buffer. Prepare serial dilutions of the inhibitor.

  • Inhibitor Pre-incubation: Add the diluted inhibitor or vehicle control to the wells of the 96-well plate.

  • Add Enzyme: Add the diluted PKA enzyme to each well and incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate Kinase Reaction: Start the reaction by adding the ATP and substrate peptide mixture to each well.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes) to allow for substrate phosphorylation.

  • Stop Reaction & Detection: Terminate the reaction and measure the amount of product formed (ADP or phosphorylated substrate) using a suitable detection method. For example, with the ADP-Glo™ assay, add the ADP-Glo™ Reagent to deplete unused ATP, followed by the Kinase Detection Reagent to measure the amount of ADP generated.[9] Alternatively, if using [γ-³²P]ATP, the phosphorylated substrate can be captured on phosphocellulose paper and quantified by scintillation counting.[16]

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

PKA Signaling Pathway and Inhibition

PKA_Signaling_Inhibition cluster_activation PKA Activation cluster_inhibition Inhibition Hormone Hormone/ Signal GPCR GPCR Hormone->GPCR G_alpha_s Gαs GPCR->G_alpha_s AC Adenylyl Cyclase G_alpha_s->AC cAMP cAMP AC->cAMP ATP_AC ATP ATP_AC->AC converts PKA_inactive Inactive PKA (R2C2) cAMP->PKA_inactive PKA_active Active PKA (Catalytic Subunit) PKA_inactive->PKA_active Regulatory_subunit Regulatory Subunit (R) PKA_inactive->Regulatory_subunit Substrate_protein Substrate Protein PKA_active->Substrate_protein phosphorylates ATP_PKA ATP PKI Myristoylated PKI 14-22 amide PKI->PKA_active inhibits Phosphorylated_protein Phosphorylated Protein Substrate_protein->Phosphorylated_protein ADP ADP ATP_PKA->ADP

Caption: PKA signaling pathway activation and inhibition by myristoylated PKI 14-22 amide.

Experimental Workflow for PKA Inhibition Assay

PKA_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Data Analysis A Prepare Reagents: PKA, Substrate, ATP, Buffer C Add Inhibitor to Plate A->C B Prepare Serial Dilutions of Inhibitor B->C D Add PKA Enzyme (Pre-incubation) C->D E Initiate Reaction (Add ATP & Substrate) D->E F Incubate at 30°C E->F G Stop Reaction & Add Detection Reagents F->G H Measure Signal (Luminescence/Radioactivity) G->H I Calculate % Inhibition H->I J Determine IC50 Value I->J

Caption: General workflow for a PKA inhibition kinase assay.

References

A Comparative Guide to the Efficacy of PKA Inhibitory Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of various Protein Kinase A (PKA) inhibitory peptides. The information presented herein is intended to assist researchers in selecting the most appropriate inhibitory peptide for their experimental needs, with a focus on quantitative data, experimental protocols, and the underlying signaling pathways.

Protein Kinase A is a crucial enzyme in cellular signaling, mediating the effects of cyclic AMP (cAMP).[1] Its activity is tightly regulated, and dysregulation is implicated in numerous diseases.[1][2] Specific inhibition of PKA is therefore a valuable tool in both basic research and drug development.[2][3] Peptide inhibitors derived from the endogenous Protein Kinase Inhibitor (PKI) protein are among the most potent and specific inhibitors of PKA.[1][2][3]

PKA Signaling Pathway

The canonical PKA signaling pathway is initiated by the binding of an extracellular ligand to a G-protein coupled receptor (GPCR), leading to the activation of adenylyl cyclase and the subsequent production of cAMP. cAMP then binds to the regulatory subunits of the PKA holoenzyme, causing the release and activation of the catalytic subunits. These active subunits can then phosphorylate a multitude of downstream targets in the cytoplasm and nucleus, regulating diverse cellular processes.

PKA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand GPCR GPCR Ligand->GPCR AC Adenylyl Cyclase GPCR->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts AC PKA_holoenzyme Inactive PKA (R2C2) cAMP->PKA_holoenzyme Binds to R subunits PKA_R Regulatory Subunits (R) PKA_holoenzyme->PKA_R Releases PKA_C Active Catalytic Subunits (C) PKA_holoenzyme->PKA_C Releases Cytoplasmic_Substrates Cytoplasmic Substrates PKA_C->Cytoplasmic_Substrates Phosphorylates Nuclear_Substrates Nuclear Substrates (e.g., CREB) PKA_C->Nuclear_Substrates Phosphorylates Phospho_Cytoplasmic_Substrates Phosphorylated Substrates Phospho_Nuclear_Substrates Phosphorylated Substrates Gene_Expression Gene Expression Phospho_Nuclear_Substrates->Gene_Expression Regulates

Caption: Canonical PKA Signaling Pathway.

Comparison of PKA Inhibitory Peptides

The inhibitory efficacy of different peptides derived from PKI varies based on their amino acid sequence and modifications. The following table summarizes the inhibitory constants (Ki) and/or the half-maximal inhibitory concentrations (IC50) for several commonly used PKA inhibitory peptides. A lower Ki or IC50 value indicates a higher inhibitory potency.

Peptide InhibitorSequence/DescriptionKi (nM)IC50 (nM)Notes
Full-length PKIα Endogenous inhibitor protein0.11-High potency and specificity.[4]
PKI(5-24) Synthetic peptide corresponding to residues 5-24 of PKI2.3-Potent and competitive inhibitor.[5][6][7]
PKI(6-22) amide Synthetic peptide corresponding to residues 6-22 of PKI1.7 - 7.48.4Widely used, potent inhibitor.[3][8]
PKI(14-24) amide Synthetic peptide corresponding to residues 14-24 of PKI340380Lower potency compared to other PKI fragments.[3]
Myristoylated PKI(14-22) amide PKI(14-22) with an N-terminal myristoyl group for cell permeability~36-Cell-permeable analog.[9]
Stapled Peptides (e.g., compound 8) Hydrocarbon-stapled peptides mimicking PKI-25-35Cell-permeable with high affinity (pM range KD).[10]

Note on Specificity: While PKI-derived peptides are highly specific for PKA, some off-target effects have been observed at higher concentrations. For instance, PKI(6-22) amide can inhibit CaMK1 and facilitate the activity of some PKC isoforms at micromolar concentrations.[4][9][11]

Note on Cell Permeability: Unmodified peptides generally exhibit poor cell permeability. To overcome this, modifications such as myristoylation or hydrocarbon stapling are employed to enhance their ability to cross the cell membrane.[3][10][12]

Experimental Protocols

Determining the efficacy of PKA inhibitory peptides typically involves an in vitro kinase activity assay. The following is a generalized protocol.

PKA Kinase Activity Assay

This protocol outlines the steps to measure PKA activity in the presence of an inhibitory peptide using a radioactive or luminescence-based method.

1. Reagent Preparation:

  • Kinase Buffer: Typically contains Tris-HCl, MgCl2, and BSA.

  • PKA Enzyme: Purified, active PKA catalytic subunit.

  • Substrate: A specific PKA substrate peptide, such as Kemptide.

  • ATP Solution: A stock solution of ATP, which may be radiolabeled ([γ-³²P]ATP) for radioactive assays or unlabeled for luminescence-based assays.

  • Inhibitory Peptides: Stock solutions of the peptides to be tested at various concentrations.

  • Stop Solution: For radioactive assays, this is often trichloroacetic acid (TCA) or a phosphoric acid solution. For luminescence-based assays, it is a reagent that halts the kinase reaction and initiates the detection process.

2. Assay Procedure:

  • Prepare reaction tubes or wells in a microplate on ice.

  • To each tube/well, add the kinase buffer, the PKA substrate, and the desired concentration of the inhibitory peptide. Include a control with no inhibitor.

  • Add the purified PKA enzyme to each tube/well.

  • Initiate the kinase reaction by adding the ATP solution.

  • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period (e.g., 10-30 minutes).

  • Stop the reaction by adding the appropriate stop solution.

3. Detection and Data Analysis:

  • Radioactive Assay: Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.

  • Luminescence-Based Assay (e.g., ADP-Glo™): Add a reagent that depletes the remaining ATP, followed by a second reagent that converts the ADP produced by the kinase reaction back to ATP. The newly synthesized ATP is then detected via a luciferase-luciferin reaction, and the luminescence is measured with a luminometer.

  • Data Analysis: Plot the measured kinase activity against the concentration of the inhibitory peptide. Fit the data to a dose-response curve to determine the IC50 value. The Ki value can be calculated from the IC50, taking into account the substrate concentration and the Michaelis constant (Km) of the enzyme for the substrate.

Experimental_Workflow cluster_preparation 1. Preparation cluster_assay 2. Kinase Assay cluster_detection 3. Detection cluster_analysis 4. Data Analysis Reagents Prepare Reagents (Buffer, PKA, Substrate, ATP, Inhibitors) Reaction_Setup Set up reactions: Buffer + Substrate + Inhibitor Reagents->Reaction_Setup Add_PKA Add PKA Enzyme Reaction_Setup->Add_PKA Initiate_Reaction Initiate with ATP Add_PKA->Initiate_Reaction Incubate Incubate (e.g., 30°C) Initiate_Reaction->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Detection_Method Measure Activity (Radioactivity or Luminescence) Stop_Reaction->Detection_Method Plot_Data Plot Activity vs. [Inhibitor] Detection_Method->Plot_Data Calculate_IC50_Ki Determine IC50 and Ki Plot_Data->Calculate_IC50_Ki

Caption: Experimental Workflow for PKA Inhibitor Efficacy.

References

A Researcher's Guide to Control Experiments for Myristoylated PKI 14-22 Amide in PKA Signaling Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the intricate roles of Protein Kinase A (PKA), the myristoylated PKI 14-22 amide stands out as a potent and specific inhibitor. Its cell-permeable nature, achieved through myristoylation, allows for the direct interrogation of PKA signaling pathways within cellular contexts. However, the rigor and validity of any study employing this inhibitor hinge on the implementation of appropriate and comprehensive control experiments. This guide provides an objective comparison of myristoylated PKI 14-22 amide with alternative PKA inhibitors and details the essential control experiments, complete with supporting data and protocols, to ensure the generation of robust and reproducible results.

Comparing PKA Inhibitors: A Quantitative Overview

Myristoylated PKI 14-22 amide is a synthetic peptide derived from the endogenous PKA inhibitor protein (PKI). Its mechanism of action is the competitive inhibition of the PKA catalytic subunit.[1] The addition of a myristoyl group enhances its ability to cross cell membranes.[1] While highly specific, it is crucial to compare its potency with other commonly used PKA inhibitors, such as H-89 and KT 5720, which are known to have off-target effects.[2][3][4]

InhibitorTypeMechanism of ActionKi (PKA)IC50 (PKA)Known Off-Target Effects
Myristoylated PKI 14-22 Amide Peptide-basedCompetitive inhibitor of the PKA catalytic subunit~36 nM[1]-Minimal off-target effects reported.[3]
H-89 Small moleculeATP-competitive inhibitor48 nM[5]135 nM[5]Inhibits several other kinases including S6K1, MSK1, ROCKII, PKBα, and MAPKAP-K1b.[5][6] Can also affect ion channels and receptors.[2]
KT 5720 Small moleculeATP-competitive inhibitor60 nM[7]~56 nM (low ATP) to 3 µM (physiologic ATP)Can inhibit other kinases such as phosphorylase kinase and PDK1.[8] May cause cytotoxicity at higher concentrations.[8]

Essential Control Experiments for Myristoylated PKI 14-22 Amide

To unequivocally attribute observed effects to the specific inhibition of PKA by myristoylated PKI 14-22 amide, a series of control experiments are mandatory. These controls are designed to dissect the effects of the peptide sequence, the myristoylation, and the inhibition of PKA itself.

Non-Myristoylated PKI 14-22 Amide Control

This control is crucial to demonstrate that the observed cellular effects are dependent on the cell permeability conferred by the myristoyl group. The non-myristoylated version of the peptide should not be able to efficiently enter the cell and therefore should not inhibit intracellular PKA.

  • Rationale: To confirm that the effects of the inhibitor are intracellular and not due to potential interactions with the cell surface.

  • Expected Outcome: The non-myristoylated PKI 14-22 amide should not produce the same biological effect as its myristoylated counterpart. For example, it should not inhibit the phosphorylation of intracellular PKA substrates.

Scrambled Myristoylated Peptide Control

This control is designed to rule out any non-specific effects of introducing a myristoylated peptide into the cell. The scrambled peptide has the same amino acid composition as myristoylated PKI 14-22 amide but in a random sequence.

  • Rationale: To ensure that the observed effects are due to the specific amino acid sequence of the PKI peptide that binds to PKA, and not to the physical presence of a myristoylated peptide, which could potentially interact with cellular membranes or other proteins in a non-specific manner.[9]

  • Expected Outcome: The scrambled myristoylated peptide should not inhibit PKA activity and therefore should not elicit the same biological response as myristoylated PKI 14-22 amide.

PKA Activator Rescue Experiment

To further confirm that the effects of myristoylated PKI 14-22 amide are due to PKA inhibition, a rescue experiment using a PKA activator can be performed.

  • Rationale: If the inhibitor's effect is genuinely through PKA, then co-treatment with a PKA activator (e.g., forskolin (B1673556), 8-Bromo-cAMP) should, at a minimum, partially reverse the observed phenotype.

  • Expected Outcome: The biological effects of myristoylated PKI 14-22 amide are attenuated or reversed in the presence of a PKA activator.

Experimental Protocols

Key Experiment: Western Blot Analysis of Phospho-PKA Substrates

This is a fundamental experiment to demonstrate the efficacy of myristoylated PKI 14-22 amide in a cellular context. A common and well-characterized downstream target of PKA is the transcription factor CREB (cAMP response element-binding protein), which is phosphorylated at Serine 133.

Protocol:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. The following day, treat the cells with myristoylated PKI 14-22 amide (typically 10-20 µM) or the appropriate controls (non-myristoylated PKI 14-22 amide, scrambled myristoylated peptide, vehicle) for a predetermined time (e.g., 1-2 hours).[3][10] Subsequently, stimulate the cells with a PKA activator like forskolin (e.g., 10 µM) for 15-30 minutes to induce PKA activity.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method such as the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-polyacrylamide gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phospho-CREB (Ser133) overnight at 4°C.

    • Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and develop the blot using an enhanced chemiluminescence (ECL) substrate.

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody for total CREB or a housekeeping protein like β-actin or GAPDH.

Supporting Experimental Data:

A study by Munoz-Llancao et al. (2015) demonstrated the effectiveness of myristoylated PKI 14-22 amide in reducing the phosphorylation of PKA substrates in hippocampal neurons. Their Western blot analysis showed a clear reduction in the signal from a phospho-PKA substrate antibody in the presence of the inhibitor.[3]

In Vitro PKA Kinase Assay

To directly measure the inhibitory activity of myristoylated PKI 14-22 amide on PKA, an in vitro kinase assay can be performed using purified components.

Protocol:

  • Reaction Setup: In a microcentrifuge tube or a 96-well plate, combine a reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA), a specific PKA substrate peptide (e.g., Kemptide), and varying concentrations of myristoylated PKI 14-22 amide or control inhibitors.

  • Enzyme Addition: Add purified, active PKA catalytic subunit to each reaction.

  • Initiation of Reaction: Start the kinase reaction by adding ATP (containing a radioactive γ-32P-ATP tracer or a modified ATP for non-radioactive detection methods).

  • Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 10-30 minutes).

  • Termination and Detection: Stop the reaction (e.g., by adding a stop solution containing EDTA). The amount of phosphorylated substrate is then quantified. For radioactive assays, this involves spotting the reaction mixture onto phosphocellulose paper, washing away unincorporated ATP, and measuring the incorporated radioactivity using a scintillation counter. For non-radioactive assays, various detection methods are available, often involving fluorescence or luminescence.

  • Data Analysis: Calculate the percentage of PKA inhibition for each inhibitor concentration and determine the IC50 value.

Visualizing Experimental Logic and Pathways

To further clarify the experimental design and the underlying biological pathways, the following diagrams are provided.

PKA_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Signal Signal GPCR GPCR Signal->GPCR 1. Ligand Binding AC Adenylyl Cyclase GPCR->AC 2. Activation cAMP cAMP AC->cAMP 3. ATP to cAMP PKA_inactive PKA (inactive) R2C2 cAMP->PKA_inactive 4. Binding PKA_active PKA (active) Catalytic Subunit PKA_inactive->PKA_active 5. Dissociation Substrate Substrate (e.g., CREB) PKA_active->Substrate 6. Phosphorylation pSubstrate Phosphorylated Substrate Substrate->pSubstrate

Caption: The canonical PKA signaling pathway, from ligand binding to substrate phosphorylation.

PKI_Inhibition_Mechanism cluster_inhibition Mechanism of PKA Inhibition PKA_active Active PKA Catalytic Subunit Inactive_Complex Inactive PKA-PKI Complex PKA_active->Inactive_Complex Myr_PKI Myristoylated PKI 14-22 Amide Myr_PKI->PKA_active Competitive Binding Substrate Substrate Inactive_Complex->Substrate Inhibition No_Phosphorylation No Phosphorylation Substrate->No_Phosphorylation

Caption: Mechanism of action of myristoylated PKI 14-22 amide as a competitive inhibitor of PKA.

Experimental_Workflow cluster_workflow Experimental Workflow for PKA Inhibition Study Start Start: Treat cells Treatments Vehicle (e.g., DMSO) Myristoylated PKI 14-22 Amide Non-myristoylated PKI 14-22 Amide Scrambled Myristoylated Peptide Start->Treatments Stimulate Stimulate with PKA Activator (e.g., Forskolin) Treatments->Stimulate Lyse Cell Lysis and Protein Quantification Stimulate->Lyse Analyze Western Blot for Phospho-PKA Substrate (e.g., p-CREB) Lyse->Analyze Result Assess PKA Inhibition Analyze->Result Conclusion Conclusion Result->Conclusion

Caption: A logical workflow for a well-controlled experiment using myristoylated PKI 14-22 amide.

By adhering to these rigorous experimental designs and incorporating the appropriate controls, researchers can confidently and accurately delineate the specific roles of PKA in their biological systems of interest, paving the way for novel discoveries and therapeutic advancements.

References

Navigating the Selectivity of Myristoylated PKI 14-22 Amide: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Detailed Analysis of Myristoylated PKI 14-22 Amide's Cross-Reactivity with Protein Kinase G (PKG)

This guide provides a comprehensive comparison of the inhibitory activity of myristoylated PKI 14-22 amide, a widely used cell-permeable peptide inhibitor of Protein Kinase A (PKA), against its primary target and its potential cross-reactivity with the homologous cGMP-dependent Protein Kinase G (PKG). This document is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in experimental design and data interpretation.

Myristoylated PKI 14-22 amide is a synthetic peptide derived from the heat-stable protein kinase inhibitor.[1] The addition of a myristoyl group to the N-terminus enhances its cell permeability, making it a valuable tool for studying PKA signaling in intact cells.[2][3][4] While its potency against PKA is well-established, the structural similarity between the catalytic domains of PKA and PKG necessitates a thorough evaluation of its selectivity.

Quantitative Inhibitory Activity

Kinase Inhibitor Inhibition Constant (Ki) IC50
Protein Kinase A (PKA)PKI 14-22 amide (non-myristoylated)~36 nM[2][3][6][7][8]Data not consistently reported
Protein Kinase G (PKG)Myristoylated PKI 14-22 amideData not availableData not available

Note: The Ki value for PKA is for the non-myristoylated peptide. The myristoylation is not expected to significantly alter the intrinsic binding affinity to the catalytic subunit.

Signaling Pathways of PKA and PKG

Both PKA and PKG are key serine/threonine kinases that act as downstream effectors of cyclic nucleotide second messengers, cAMP and cGMP, respectively. They share significant homology in their catalytic domains, which is the basis for potential cross-reactivity of inhibitors targeting this region.

cluster_PKA PKA Signaling cluster_PKG PKG Signaling GPCRs GPCRs Adenylate Cyclase Adenylate Cyclase GPCRs->Adenylate Cyclase cAMP cAMP Adenylate Cyclase->cAMP PKA PKA cAMP->PKA PKA_Substrates PKA Substrates PKA->PKA_Substrates sGC Soluble Guanylate Cyclase cGMP cGMP sGC->cGMP PKG PKG cGMP->PKG PKG_Substrates PKG Substrates PKG->PKG_Substrates

Figure 1: Simplified signaling pathways of PKA and PKG.

Experimental Protocols

To experimentally determine the cross-reactivity of myristoylated PKI 14-22 amide, a direct comparison of its inhibitory effect on both PKA and PKG activity is required. Below are generalized protocols for in vitro kinase assays.

In Vitro PKA Inhibition Assay

Objective: To determine the IC50 value of myristoylated PKI 14-22 amide for PKA.

Materials:

  • Recombinant PKA catalytic subunit

  • PKA-specific substrate peptide (e.g., Kemptide)

  • Myristoylated PKI 14-22 amide

  • ATP (radiolabeled or non-radiolabeled, depending on detection method)

  • Assay buffer (e.g., Tris-HCl, MgCl2)

  • Detection reagents (e.g., phosphocellulose paper and scintillation counter for radiometric assay, or ADP-Glo™ Kinase Assay kit)

Procedure:

  • Prepare a reaction mixture containing the assay buffer, PKA enzyme, and substrate peptide.

  • Add varying concentrations of myristoylated PKI 14-22 amide to the reaction mixture.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time.

  • Stop the reaction.

  • Quantify the amount of phosphorylated substrate.

  • Plot the percentage of PKA activity against the logarithm of the inhibitor concentration to determine the IC50 value.

In Vitro PKG Inhibition Assay

Objective: To determine the IC50 value of myristoylated PKI 14-22 amide for PKG.

Materials:

  • Recombinant PKG

  • PKG-specific substrate peptide (e.g., a cGMP-dependent protein kinase substrate peptide)

  • Myristoylated PKI 14-22 amide

  • cGMP (for PKG activation)

  • ATP (radiolabeled or non-radiolabeled)

  • Assay buffer

  • Detection reagents

Procedure:

  • Prepare a reaction mixture containing the assay buffer, PKG enzyme, cGMP, and substrate peptide.

  • Add varying concentrations of myristoylated PKI 14-22 amide to the reaction mixture.

  • Initiate the kinase reaction by adding ATP.

  • Incubate and stop the reaction as described for the PKA assay.

  • Quantify the amount of phosphorylated substrate.

  • Plot the percentage of PKG activity against the logarithm of the inhibitor concentration to determine the IC50 value.

Start Start Prepare_Reaction_Mix Prepare Reaction Mix (Buffer, Kinase, Substrate) Start->Prepare_Reaction_Mix Add_Inhibitor Add Myristoylated PKI 14-22 Amide Prepare_Reaction_Mix->Add_Inhibitor Initiate_Reaction Initiate with ATP Add_Inhibitor->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Quantify_Phosphorylation Quantify Phosphorylation Stop_Reaction->Quantify_Phosphorylation Determine_IC50 Determine IC50 Quantify_Phosphorylation->Determine_IC50 End End Determine_IC50->End

Figure 2: General workflow for an in vitro kinase inhibition assay.

Discussion and Conclusion

Myristoylated PKI 14-22 amide is a potent and valuable tool for the study of PKA signaling. However, researchers should be aware of its potential for cross-reactivity with PKG, particularly at higher concentrations. While the lack of a definitive Ki or IC50 value for PKG in the current literature is a limitation, the available evidence suggests that caution is warranted. For experiments where the specific inhibition of PKA is critical, it is recommended to:

  • Use the lowest effective concentration of myristoylated PKI 14-22 amide.

  • Whenever possible, perform control experiments using PKG-specific inhibitors or activators to dissect the contributions of each pathway.

  • Consider performing a kinase selectivity profile against a panel of kinases to confirm the inhibitor's specificity under the experimental conditions used.

Further research is needed to quantify the inhibitory potency of myristoylated PKI 14-22 amide against PKG to provide a more complete understanding of its selectivity profile.

References

Assessing the Duration of PKA Inhibition In Vivo: A Comparative Guide to Myristoylated PKI 14-22 Amide and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the in vivo duration of action of tool compounds is critical for designing robust experiments and interpreting results. This guide provides a comparative analysis of myristoylated PKI 14-22 amide, a widely used peptide-based inhibitor of Protein Kinase A (PKA), and a common small molecule alternative, H-89. The guide summarizes available data on their mechanism of action, duration of effect, and provides detailed experimental protocols for assessing PKA activity in vivo.

Myristoylated PKI 14-22 amide is a potent and specific inhibitor of PKA, a key enzyme in cellular signaling pathways. Its myristoylation enhances cell permeability, allowing for its use in in vivo studies. However, a critical consideration for its application is the duration of its inhibitory effect.

Comparative Analysis of PKA Inhibitors

A direct comparison of the in vivo duration of action between myristoylated PKI 14-22 amide and other PKA inhibitors is crucial for selecting the appropriate tool for a given research question. While pharmacokinetic data for myristoylated PKI 14-22 amide is not extensively available in the public domain, existing studies and the general understanding of peptide stability in vivo suggest a relatively short half-life.

InhibitorTypeMechanism of ActionIn Vivo Duration of ActionKey Considerations
Myristoylated PKI 14-22 Amide Myristoylated PeptideCompetitive inhibitor of the PKA catalytic subunit (Kᵢ ≈ 36 nM)[1]Short; requires repeated administration for sustained inhibition[2]High specificity for PKA. As a peptide, it is susceptible to proteolysis, leading to a shorter in vivo half-life.
H-89 Small Molecule (Isoquinolinesulfonamide)ATP-competitive inhibitor of the PKA catalytic subunit (Kᵢ ≈ 48 nM)Longer than myristoylated PKI 14-22 amide (specific duration is context-dependent)Known to have off-target effects on other kinases, which can complicate data interpretation.

Experimental Protocols for Assessing PKA Inhibition Duration In Vivo

To empirically determine and compare the duration of PKA inhibition by different compounds in a specific experimental model, a time-course analysis is essential. The following is a detailed protocol for a Western blot-based assessment of PKA activity in mouse brain tissue following inhibitor administration.

Experimental Workflow: Time-Course Analysis of PKA Inhibition

G cluster_0 In Vivo Administration cluster_1 Time-Course Tissue Collection cluster_2 Biochemical Analysis cluster_3 Data Analysis A Administer Inhibitor (e.g., i.c.v. injection) B Collect Brain Tissue at Multiple Time Points (e.g., 1, 4, 8, 24 hours) A->B Time C Protein Extraction B->C D Western Blot for p-CREB and total CREB C->D E Quantify Band Intensities D->E F Determine Duration of Significant p-CREB Reduction E->F

Caption: Workflow for assessing the in vivo duration of PKA inhibition.

Detailed Protocol: Western Blot Analysis of PKA Substrate Phosphorylation

This protocol details the steps for assessing the phosphorylation status of CREB (cAMP response element-binding protein), a well-known downstream substrate of PKA, in brain tissue. A decrease in the ratio of phosphorylated CREB (p-CREB) to total CREB indicates PKA inhibition.

1. Animal Treatment and Tissue Collection:

  • Administer myristoylated PKI 14-22 amide (e.g., 5 nmol/mouse, intracerebroventricularly) or H-89 (dose to be optimized based on literature and pilot studies) to a cohort of mice.[1]

  • At predetermined time points post-injection (e.g., 1, 4, 8, 12, and 24 hours), euthanize a subset of animals.

  • Immediately dissect the brain region of interest (e.g., hippocampus, cortex) on ice.

  • Snap-freeze the tissue in liquid nitrogen and store at -80°C until further processing.

2. Protein Extraction:

  • Homogenize the frozen brain tissue in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the homogenates at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant containing the protein lysate.

  • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

3. Western Blotting:

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for phosphorylated CREB (p-CREB Ser133) overnight at 4°C.

  • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Strip the membrane and re-probe with a primary antibody for total CREB as a loading control.

4. Data Analysis:

  • Quantify the band intensities for p-CREB and total CREB using densitometry software.

  • Calculate the ratio of p-CREB to total CREB for each sample.

  • Plot the p-CREB/total CREB ratio against the time post-injection to visualize the duration of PKA inhibition.

  • Statistical analysis (e.g., ANOVA followed by post-hoc tests) can be used to determine the time points at which there is a significant reduction in CREB phosphorylation compared to the vehicle-treated control group.

PKA Signaling Pathway and Inhibition

The following diagram illustrates the canonical PKA signaling pathway and the points of intervention for myristoylated PKI 14-22 amide and H-89.

PKA_Pathway GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts to PKA_R PKA (Regulatory Subunit) cAMP->PKA_R Binds to PKA_C_active PKA (Catalytic Subunit) (Active) PKA_R->PKA_C_active Releases PKA_C_inactive PKA (Catalytic Subunit) (Inactive) Substrate Substrate (e.g., CREB) PKA_C_active->Substrate Phosphorylates pSubstrate Phosphorylated Substrate (e.g., p-CREB) Response Cellular Response pSubstrate->Response PKI Myristoylated PKI 14-22 Amide PKI->PKA_C_active Inhibits H89 H-89 H89->PKA_C_active Inhibits

Caption: PKA signaling pathway and points of inhibition.

Conclusion

The selection of a PKA inhibitor for in vivo studies requires careful consideration of the desired duration of action and potential off-target effects. Myristoylated PKI 14-22 amide offers high specificity but has a short in vivo half-life, necessitating a well-designed dosing regimen for sustained inhibition. In contrast, the small molecule inhibitor H-89 may provide a longer duration of action but is associated with a broader kinase inhibition profile. The provided experimental protocol offers a robust framework for empirically determining the duration of PKA inhibition for these and other compounds in specific in vivo models, enabling researchers to make informed decisions for their studies.

References

Safety Operating Guide

Proper Disposal of PKI 14-22 Amide, Myristoylated: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, it is critical to consult the Safety Data Sheet (SDS) provided by the manufacturer for specific disposal instructions. This guide provides general procedures based on best practices for handling similar peptide compounds in a laboratory setting and should supplement, not replace, institutional and regulatory guidelines.

Researchers and drug development professionals handling PKI 14-22 amide, myristoylated must adhere to stringent disposal protocols to ensure laboratory safety and environmental compliance. This potent, cell-permeable peptide inhibitor of protein kinase A (PKA) requires careful management throughout its lifecycle, from handling to final disposal.

Pre-Disposal and Handling Considerations

Before disposal, it is essential to recognize the nature of the compound. PKI 14-22 amide, myristoylated is often supplied as a trifluoroacetate (B77799) salt and is soluble in organic solvents like DMSO and dilute acids.[1][2] Unused quantities and contaminated materials should be treated as hazardous chemical waste. A product information sheet from one supplier advises that the material should be considered hazardous until further information is available, underscoring the need for caution.

Step-by-Step Disposal Protocol

The following procedure outlines the recommended steps for the safe disposal of PKI 14-22 amide, myristoylated.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves (nitrile or other chemically resistant material), and a lab coat.

  • Waste Segregation:

    • Solid Waste: Collect unused or expired solid PKI 14-22 amide, myristoylated, along with any materials used for cleaning spills (e.g., absorbent pads, contaminated wipes), in a clearly labeled, sealed container designated for hazardous chemical waste.

    • Liquid Waste: Solutions containing PKI 14-22 amide, myristoylated (e.g., in DMSO or aqueous buffers) should be collected in a separate, sealed, and clearly labeled container for liquid chemical waste. Do not mix with other incompatible waste streams.

    • Sharps Waste: Any contaminated sharps, such as pipette tips or needles, must be disposed of in a designated sharps container.

  • Container Labeling: All waste containers must be accurately labeled with the full chemical name ("PKI 14-22 amide, myristoylated"), the solvent(s) present, and appropriate hazard warnings.

  • Storage of Waste: Store waste containers in a designated, secure area, away from incompatible materials, until they can be collected by the institution's environmental health and safety (EHS) department or a licensed chemical waste disposal contractor.

  • Consult Institutional Guidelines: Every research institution has specific protocols for chemical waste disposal. It is mandatory to follow your institution's EHS guidelines. Contact your EHS office for clarification on any procedures.

  • Regulatory Compliance: Ensure that all disposal practices comply with local, state, and federal regulations for hazardous waste management.

Quantitative Data Summary

While specific quantitative limits for disposal were not found in the publicly available product information, the following data is relevant for handling and preparation of solutions.

ParameterValueSource
Solubility in DMSO ~1 mg/mLCayman Chemical
Solubility in Aqueous Buffers Sparingly solubleCayman Chemical
Storage Temperature -20°CTocris Bioscience, Cayman Chemical

Disposal Workflow Diagram

Disposal Workflow for PKI 14-22 Amide, Myristoylated A Identify Waste (Solid, Liquid, Sharps) C Segregate Waste Streams A->C B Wear Appropriate PPE B->A D Solid Waste Container (Labeled) C->D E Liquid Waste Container (Labeled) C->E F Sharps Container C->F G Store in Designated Waste Area D->G E->G F->G H Arrange for Pickup by EHS/Licensed Contractor G->H

Caption: Disposal workflow for PKI 14-22 amide, myristoylated.

Disclaimer: The information provided here is for guidance only and is not a substitute for the official Safety Data Sheet (SDS) and institutional safety protocols. Always prioritize the information provided by the manufacturer and your institution's Environmental Health and Safety department.

References

Essential Safety and Operational Guide for Handling PKI 14-22 Amide, Myristoylated

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with PKI 14-22 amide, myristoylated. This cell-permeable peptide is a potent inhibitor of protein kinase A (PKA) and requires careful handling to ensure personal safety and experimental integrity.[1][2][3]

Personal Protective Equipment (PPE)

Given that PKI 14-22 amide, myristoylated is a potent, biologically active peptide, it should be treated as a hazardous compound.[4] Adherence to the following PPE guidelines is mandatory to minimize exposure.

Summary of Required PPE

OperationGlovesEye ProtectionLab CoatRespiratory ProtectionEngineering Controls
Weighing and Aliquoting (Solid Form) Two pairs of nitrile gloves (double-gloving)Chemical splash gogglesDedicated lab coatNIOSH-approved N95 or higher-rated respiratorChemical fume hood or powder containment hood
Solution Preparation and Handling Two pairs of nitrile glovesSafety glasses with side shieldsStandard lab coatNot generally requiredChemical fume hood
Cell Culture and In Vitro Assays Nitrile glovesSafety glasses with side shieldsStandard lab coatNot generally requiredClass II biological safety cabinet
Waste Disposal Heavy-duty nitrile or butyl rubber glovesChemical splash gogglesStandard lab coatNot generally requiredChemical fume hood

General guidance for handling potent kinase inhibitors suggests these levels of protection.[5][6]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling PKI 14-22 amide, myristoylated, from receipt to disposal, is critical for safety and reproducibility.

I. Receiving and Storing the Compound

  • Inspect: Upon receipt, visually inspect the package for any signs of damage or leakage.

  • Log: Document the date of receipt, quantity, and storage location in the laboratory's chemical inventory.

  • Store: Store the solid compound at -20°C as recommended.[1][7] The product is stable for at least four years at this temperature.[4]

II. Preparation of Stock Solutions

PKI 14-22 amide, myristoylated is typically supplied as a solid, often as a trifluoroacetate (B77799) salt.[1][2] Stock solutions are commonly prepared in dimethyl sulfoxide (B87167) (DMSO).[3][4]

  • Equilibrate: Allow the vial of the solid compound to reach room temperature before opening to prevent condensation of moisture.

  • Work in a Fume Hood: All manipulations of the solid compound and concentrated solutions must be performed in a certified chemical fume hood to prevent inhalation.[5][6]

  • Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve the desired stock concentration. Selleck Chemicals reports a solubility of 100 mg/mL in DMSO.[3]

  • Dissolution: Vortex or sonicate briefly to ensure complete dissolution.

  • Aliquoting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1]

  • Storage of Stock Solutions: Store the DMSO stock solutions at -20°C for up to 3 months or at -80°C for up to a year.[1][3]

III. Use in Experiments

  • Dilution: When preparing working solutions, dilute the stock solution with the appropriate aqueous buffer or cell culture medium. Note that the compound is sparingly soluble in aqueous buffers.[4] To improve solubility, the DMSO stock solution can be diluted into the aqueous buffer of choice.[4]

  • Cell Culture: All cell culture work involving this compound should be conducted in a Class II biological safety cabinet to maintain sterility and protect the user.[5]

  • Hand Washing: Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[5]

Disposal Plan

Proper disposal of PKI 14-22 amide, myristoylated, and all contaminated materials is essential to prevent environmental contamination and accidental exposure.

  • Chemical Waste:

    • All unused stock solutions and working solutions containing PKI 14-22 amide, myristoylated should be disposed of as chemical waste.

    • Follow your institution's guidelines for hazardous chemical waste disposal.

  • Contaminated Materials:

    • All disposable materials that have come into contact with the compound, such as pipette tips, tubes, and gloves, should be collected in a designated, sealed waste container.

    • This container should be clearly labeled as hazardous chemical waste.

  • Spill Management:

    • Evacuate: Clear the area of all personnel.

    • Ventilate: Ensure the area is well-ventilated.

    • Contain: Absorb liquid spills with an inert material (e.g., diatomite, universal binders).[8]

    • Clean: Decontaminate surfaces by scrubbing with alcohol.[8]

    • Dispose: Collect all cleanup materials in a sealed container for hazardous waste disposal.

Experimental Protocol Workflow

The following diagram illustrates the general workflow for safely handling PKI 14-22 amide, myristoylated.

cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal receive Receive and Inspect Package store Store at -20°C receive->store weigh Weigh Solid in Fume Hood store->weigh dissolve Dissolve in DMSO weigh->dissolve aliquot Aliquot Stock Solution dissolve->aliquot store_stock Store Stock at -20°C / -80°C aliquot->store_stock thaw Thaw Aliquot store_stock->thaw dilute Prepare Working Solution thaw->dilute assay Perform In Vitro / Cell-Based Assay dilute->assay dispose_liquid Dispose of Liquid Waste assay->dispose_liquid dispose_solid Dispose of Contaminated Solid Waste assay->dispose_solid

Caption: Workflow for handling PKI 14-22 amide, myristoylated.

References

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体外研究产品的免责声明和信息

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